molecular formula C22H15Cl3N2O2 B15614080 ZT-1a

ZT-1a

Katalognummer: B15614080
Molekulargewicht: 445.7 g/mol
InChI-Schlüssel: RPTKRVXJNWPJLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZT-1a is a useful research compound. Its molecular formula is C22H15Cl3N2O2 and its molecular weight is 445.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKRVXJNWPJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZT-1a: A Technical Whitepaper on the Mechanism of Action of a Novel SPAK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1][2] It modulates the activity of cation-Cl− cotransporters (CCCs), which are crucial for maintaining ionic homeostasis in the brain.[2][3][4] By inhibiting SPAK, this compound effectively decreases the phosphorylation and subsequent activation of Na-K-2Cl cotransporter 1 (NKCC1) and stimulates K-Cl cotransporters (KCCs).[1][2][3][4] This dual action corrects the impaired ionic balance associated with several neurological disorders. Preclinical studies in rodent models of ischemic stroke, hydrocephalus, and vascular dementia have demonstrated that this compound can reduce cerebral edema, attenuate neuroinflammation, and improve neurological outcomes.[3][5] These findings highlight this compound as a promising therapeutic candidate for brain disorders characterized by disrupted ionic homeostasis.[2][3][4][6]

Core Mechanism of Action: SPAK Kinase Inhibition

This compound's primary mechanism of action is the inhibition of SPAK kinase (STK39), a master regulator of cation-Cl− cotransporters.[2][3][4] SPAK is a key component of the WNK-SPAK/OSR1 signaling pathway, which controls the activity of SLC12A family transporters like NKCC1 and KCCs. Under pathological conditions such as ischemic stroke, this pathway is often upregulated.[7][8]

This compound functions as a non-ATP-competitive inhibitor, meaning it does not bind to the ATP-binding site of the kinase.[1][9] This property contributes to its high selectivity. The inhibition of SPAK by this compound leads to a decrease in the phosphorylation of its downstream targets. Specifically, this compound reduces the activating phosphorylation of NKCC1 and the inhibitory phosphorylation of KCCs.[3][5] This modulation of CCC activity helps to restore ionic balance, reduce cytotoxic edema, and protect against neuronal damage.[3][8]

Signaling Pathway

The diagram below illustrates the WNK-SPAK-CCC signaling pathway and the inhibitory action of this compound.

ZT1a_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Pathological Stimuli Pathological Stimuli WNK WNK Kinase Pathological Stimuli->WNK Activates SPAK SPAK Kinase WNK->SPAK Phosphorylates & Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates & Activates KCCs KCCs SPAK->KCCs Phosphorylates & Inhibits ZT1a This compound ZT1a->SPAK Inhibits Ion_Influx Increased Na+, Cl- Influx (Cytotoxic Edema) NKCC1->Ion_Influx Ion_Efflux Decreased K+, Cl- Efflux KCCs->Ion_Efflux

Caption: this compound inhibits SPAK kinase in the WNK-SPAK signaling pathway.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of SPAK kinase and high selectivity over other kinases.

ParameterValueConditionsReference
IC50 vs. SPAK 44.3 µMATP concentration: 0.01 mM[1]
35.0 µMATP concentration: 0.1 mM[1]
46.7 µMATP concentration: 1 mM[1]
EC50 (Cellular SPAK Activity) ~1 µMHEK-293 cells[7]
Kinase Selectivity >70% inhibition was NOT observed in 98% of 140 kinases tested1 µM this compound[9]
Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of SPAK and its downstream targets.

Target PhosphorylationInhibitionConcentrationCell LineReference
p-SPAK (Ser373) 70 ± 3.8%3-10 µMHEK-293[1]
p-NKCC1 (Thr203/207/212) 72 ± 5.2%1 µMHEK-293[1]
p-KCC sites 1/2 65-77%3 µMHEK-293[1]

Experimental Protocols

HEK-293 Cell Phosphorylation Assay

This protocol is designed to assess the inhibitory effect of this compound on SPAK-mediated phosphorylation of CCCs in a cellular context.

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured in standard media.

    • For specific CCC analysis, cells are transfected with DNA constructs encoding wild-type, N-terminally FLAG-tagged KCC3 or NKCC1 using standard transfection reagents.[8][9]

    • Assays are performed 36 hours post-transfection.[8][9]

  • SPAK/OSR1 Activation and this compound Treatment:

    • To activate the SPAK/OSR1 pathway, cells are exposed to hypotonic low [Cl−] conditions for 30 minutes.[8][9] Control cells are maintained in isotonic medium.

    • Following activation, cells are treated with varying concentrations of this compound or vehicle (DMSO) for an additional 30 minutes under the same ionic conditions.[8][9]

  • Lysis and Immunoblotting:

    • Cells are lysed, and protein concentrations are determined.

    • Cell lysates are subjected to SDS-PAGE and transferred to a membrane.

    • Immunoblotting is performed using specific antibodies against phospho-SPAK/OSR1, phospho-NKCC1, and phospho-KCC3 to detect changes in phosphorylation levels.[8][10] Total protein levels are also assessed as a loading control.

In Vivo Ischemic Stroke Model (BCAS)

This protocol outlines the use of a Bilateral Carotid Artery Stenosis (BCAS) model in mice to evaluate the neuroprotective effects of this compound.

  • Model Induction:

    • Male C57BL/6J mice (10-12 weeks old) are anesthetized.

    • The bilateral common carotid arteries are isolated.

    • In the BCAS group, sutures are ligated around the arteries to induce chronic cerebral hypoperfusion. Sham control mice undergo the same surgical procedure without artery ligation.[5]

  • This compound Administration:

    • Following surgery, mice are randomly assigned to receive either vehicle (DMSO) or this compound.

    • A typical treatment regimen involves daily administration of this compound (e.g., 5 mg/kg, intraperitoneally) for a specified period, such as from day 14 to day 35 post-surgery.[5][11]

  • Outcome Assessment:

    • Behavioral Tests: Cognitive functions, such as learning and memory, are evaluated using tests like the Morris water maze.[5]

    • Immunohistochemistry: Brain tissues are collected, sectioned, and stained with antibodies for markers of astrogliosis (GFAP), demyelination (MBP), and neuronal integrity.[5]

    • Immunoblotting: Brain tissue lysates are analyzed to quantify the expression and phosphorylation of proteins in the WNK-SPAK-NKCC1 signaling pathway.[5][10]

Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical stroke model.

ZT1a_Workflow cluster_setup Model & Treatment cluster_analysis Analysis & Outcome cluster_results Results Induction Induce Ischemic Stroke (e.g., BCAS Model in Mice) Grouping Randomize into Groups (Sham, Vehicle, this compound) Induction->Grouping Treatment Administer this compound or Vehicle (e.g., 5 mg/kg, i.p.) Grouping->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Imaging Ex Vivo MRI/DTI Analysis (White Matter Lesions) Treatment->Imaging Histo Immunohistochemistry (Astrogliosis, Demyelination) Treatment->Histo Biochem Immunoblotting (p-SPAK, p-NKCC1) Treatment->Biochem Conclusion Evaluate Neuroprotective Efficacy of this compound Behavior->Conclusion Imaging->Conclusion Histo->Conclusion Biochem->Conclusion

Caption: Experimental workflow for assessing this compound efficacy in a mouse stroke model.

Conclusion

This compound is a highly selective, non-ATP-competitive SPAK kinase inhibitor with a well-defined mechanism of action. By modulating the WNK-SPAK-CCC signaling pathway, it effectively restores ionic homeostasis in the central nervous system. The compelling preclinical data in models of stroke and other neurological disorders underscore its potential as a first-in-class therapeutic for conditions driven by excitotoxicity and cytotoxic edema. Further clinical development is warranted to explore its efficacy in human populations.

References

ZT-1a: A Selective, Non-ATP-Competitive Inhibitor of SPAK Kinase for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective small molecule inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Operating through a non-ATP-competitive mechanism, this compound modulates the activity of cation-chloride cotransporters (CCCs), which are critical for ionic homeostasis in the central nervous system. By inhibiting SPAK, this compound leads to the dephosphorylation and subsequent inhibition of the Na-K-2Cl cotransporter (NKCC1) and the dephosphorylation and activation of K-Cl cotransporters (KCCs). This dual action effectively reduces intracellular chloride concentration, offering a promising therapeutic strategy for a range of neurological conditions associated with ionic dysregulation, including ischemic stroke, hydrocephalus, and vascular dementia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, pharmacokinetic properties, and detailed protocols for key in vitro and in vivo experimental assays.

Introduction

The serine-threonine kinase SPAK (SPS1-related proline/alanine-rich kinase), along with its homolog Oxidative Stress-Responsive Kinase 1 (OSR1), is a master regulator of cation-chloride cotransporters (CCCs).[1] The WNK (With-No-Lysine) kinases, acting as intracellular chloride sensors, phosphorylate and activate SPAK/OSR1.[1] Activated SPAK/OSR1, in turn, phosphorylates and activates the Na-K-2Cl cotransporter NKCC1, which imports chloride into cells, and phosphorylates and inhibits the K-Cl cotransporters (KCCs), which export chloride from cells.[2] This coordinated regulation is vital for maintaining cell volume and neuronal excitability.[3]

Dysregulation of the WNK-SPAK/OSR1 signaling pathway has been implicated in the pathophysiology of several neurological disorders.[4] For instance, following an ischemic stroke, the upregulation of this pathway contributes to cytotoxic edema and neuronal damage.[3][5] Therefore, selective inhibition of SPAK presents a compelling therapeutic approach. This compound, a non-ATP-competitive inhibitor of SPAK, has emerged as a promising candidate, demonstrating neuroprotective effects in preclinical models.[4][5][6]

Mechanism of Action

This compound exerts its inhibitory effect on SPAK through a non-ATP-competitive mechanism.[7][8] This is a significant advantage as it avoids the potential off-target effects associated with inhibitors that target the highly conserved ATP-binding pocket of kinases. By binding to an allosteric site, this compound effectively prevents SPAK from phosphorylating its downstream targets, NKCC1 and KCCs.[4][7]

The inhibition of SPAK by this compound leads to a dual modulatory effect on cation-chloride transport:

  • Inhibition of NKCC1: By preventing the SPAK-mediated phosphorylation of NKCC1 at key threonine residues (Thr203, Thr207, and Thr212), this compound reduces the influx of sodium, potassium, and chloride ions into neurons.[3][7]

  • Activation of KCCs: this compound promotes the dephosphorylation of KCCs, relieving their inhibition and thereby enhancing the extrusion of chloride and potassium ions from the cell.[7][9]

This combined action results in a net decrease in intracellular chloride, which can ameliorate excitotoxicity and cellular swelling in pathological conditions.[3]

Signaling Pathway

SPAK_Signaling_Pathway cluster_activation cluster_inactivation WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NKCC1_inactive NKCC1 (Inactive) SPAK_OSR1->NKCC1_inactive Phosphorylates KCCs_active KCCs (Active) (Cl- Efflux) SPAK_OSR1->KCCs_active Phosphorylates ZT1a This compound ZT1a->SPAK_OSR1 Inhibits NKCC1_active NKCC1-P (Active) (Cl- Influx) NKCC1_inactive->NKCC1_active Activation Cellular_Effects Cytotoxic Edema Neuronal Damage NKCC1_active->Cellular_Effects KCCs_inactive KCCs-P (Inactive) KCCs_active->KCCs_inactive Inhibition

Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Efficacy of this compound
ParameterValueConditionsReference
SPAK IC50
44.3 µM0.01 mM ATP[7]
35.0 µM0.1 mM ATP[7]
46.7 µM1 mM ATP[7]
NKCC1 Phosphorylation Inhibition (p-Thr203/207/212) 72 ± 5.2%1 µM this compound in HEK-293 cells[7]
KCC Phosphorylation Inhibition 65-77%3 µM this compound in HEK-293 cells[7]
SPAK Phosphorylation Inhibition (p-Ser373) 70 ± 3.8%3-10 µM this compound[7]
Table 2: Kinase Selectivity Profile of this compound

A selectivity profile of this compound was conducted against a panel of 140 kinases. At a concentration of 10 µM, this compound demonstrated high selectivity for SPAK, with significant inhibition (≥50%) observed in only 6 of the 140 kinases tested.[10] The complete raw data for this kinase panel screening is not publicly available in the referenced literature.

Table 3: Pharmacokinetic Properties of this compound in Mice
RouteT1/2 (hours)AUC (hours*ng/mL)Oral Bioavailability (%)Reference
Intravenous1.82340-[7]
Oral2.697.32.2[7]

Experimental Protocols

In Vitro SPAK Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro kinase activity of SPAK in the presence of inhibitors like this compound.

Materials:

  • Recombinant SPAK enzyme

  • SPAK substrate (e.g., CATCHtide peptide)

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing kinase reaction buffer, recombinant SPAK enzyme, and the SPAK substrate.

    • Add this compound at various concentrations (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for SPAK if known.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin (B1168401) for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (SPAK, Substrate, Buffer) Start->Prepare_Reaction Add_Inhibitor Add this compound or Vehicle Prepare_Reaction->Add_Inhibitor Add_ATP Initiate with ATP Add_Inhibitor->Add_ATP Incubate_1 Incubate (e.g., 30°C, 60 min) Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (RT, 40 min) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (RT, 30-60 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the in vitro SPAK kinase activity assay using ADP-Glo™.

Cell-Based SPAK/NKCC1 Phosphorylation Assay

This protocol describes how to assess the effect of this compound on the phosphorylation of SPAK and its substrate NKCC1 in a cellular context using HEK-293 cells.

Materials:

  • HEK-293 cells

  • Expression vectors for SPAK and/or NKCC1 (optional, for overexpression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSPAK (Ser373), anti-SPAK, anti-pNKCC1 (Thr203/207/212), anti-NKCC1, anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells to ~70-80% confluency.

    • (Optional) Transfect cells with SPAK and/or NKCC1 expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment:

    • 24-48 hours post-transfection, treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Calculate the percentage of inhibition of phosphorylation for each this compound concentration.

86Rb+ Uptake Assay for Cation-Chloride Cotransporter Activity

This assay measures the activity of KCCs and NKCC1 by tracking the uptake of the potassium analog, 86Rb+.

Materials:

  • HEK-293 cells (stably or transiently expressing the cotransporter of interest)

  • 86RbCl

  • Uptake buffer (e.g., HEPES-buffered saline)

  • Wash buffer (ice-cold)

  • This compound

  • Bumetanide (B1668049) (NKCC1 inhibitor, for isolating KCC activity)

  • Ouabain (B1677812) (Na+/K+-ATPase inhibitor)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation:

    • Plate cells in 24- or 48-well plates and grow to confluency.

  • Pre-incubation:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with this compound, bumetanide, and/or ouabain in uptake buffer for a defined period (e.g., 30 minutes).

  • 86Rb+ Uptake:

    • Initiate the uptake by adding uptake buffer containing 86RbCl.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Termination and Lysis:

    • Stop the uptake by aspirating the radioactive buffer and rapidly washing the cells with ice-cold wash buffer.

    • Lyse the cells (e.g., with 0.1 M NaOH).

  • Measurement:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the 86Rb+ uptake to the protein concentration in each well.

    • Calculate the bumetanide-sensitive flux (to measure NKCC1 activity) or the this compound-stimulated flux in the presence of bumetanide (to measure KCC activity).

In Vivo Studies

This compound has been evaluated in rodent models of neurological disorders, demonstrating significant therapeutic potential.

  • Ischemic Stroke: In a mouse model of middle cerebral artery occlusion (MCAO), systemic administration of this compound reduced infarct volume, cerebral edema, and improved neurological outcomes.[4][6]

  • Hydrocephalus: Intracerebroventricular delivery of this compound decreased cerebrospinal fluid (CSF) hypersecretion in a rat model of post-hemorrhagic hydrocephalus.[4]

  • Vascular Dementia: In a mouse model of bilateral carotid artery stenosis (BCAS), this compound treatment attenuated reactive astrogliosis, oligodendrocyte degeneration, and improved memory function.[11]

Conclusion

This compound is a highly selective, non-ATP-competitive inhibitor of SPAK kinase with a well-defined mechanism of action. By modulating the activity of the key cation-chloride cotransporters NKCC1 and KCCs, this compound effectively reduces intracellular chloride levels, a key factor in the pathophysiology of several neurological disorders. The promising preclinical data in models of stroke, hydrocephalus, and vascular dementia highlight the significant therapeutic potential of this compound. The detailed experimental protocols provided in this guide should facilitate further research into this compound and the development of related compounds for the treatment of neurological diseases characterized by impaired ionic homeostasis. Further investigation is warranted to fully elucidate its clinical utility.

References

ZT-1a: A Novel Modulator of Cation-Chloride Cotransport for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of ZT-1a, a novel small molecule inhibitor of the SPAK kinase, on the activity of the Na-K-Cl cotransporter 1 (NKCC1) and K-Cl cotransporters (KCCs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating cation-chloride cotransport in neurological disorders associated with ionic homeostasis dysregulation.

Core Mechanism of Action: Inhibition of the WNK-SPAK/OSR1 Signaling Pathway

This compound is a potent, selective, and non-ATP-competitive inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][2][3] SPAK, along with the functionally redundant oxidative stress-responsive kinase 1 (OSR1), is a critical downstream component of the With-No-Lysine (WNK) kinase signaling pathway. This pathway is a master regulator of cation-chloride cotransporters (CCCs), which play a pivotal role in maintaining cell volume and intracellular chloride concentration.[4][5]

The WNK-SPAK/OSR1 cascade exerts opposing effects on the two major families of CCCs: it activates the Na-K-Cl cotransporters (NKCCs) and inhibits the K-Cl cotransporters (KCCs) through direct phosphorylation.[5][6] Specifically, SPAK/OSR1 phosphorylates NKCC1 at conserved threonine residues in its N-terminus, a post-translational modification required for its activation and subsequent ion influx.[4][7] Conversely, SPAK/OSR1 phosphorylates inhibitory sites on KCCs, suppressing their ion efflux activity.[7][8]

By inhibiting SPAK, this compound disrupts this signaling cascade, leading to a dual effect on ion transport:

  • Inhibition of NKCC1 Activity: this compound prevents the SPAK-mediated activating phosphorylation of NKCC1, thereby reducing Na+, K+, and Cl- influx into the cell.[1][7]

  • Stimulation of KCC Activity: Inhibition of SPAK by this compound leads to a decrease in the inhibitory phosphorylation of KCCs, resulting in their activation and promoting K+ and Cl- efflux from the cell.[1][7]

This dual action makes this compound a powerful tool for restoring chloride homeostasis in pathological conditions where it is often disrupted, such as in ischemic stroke and hydrocephalus.[9][10][11]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the efficacy of this compound in modulating the WNK-SPAK/OSR1 pathway and its downstream targets, NKCC1 and KCCs.

ParameterValueATP ConcentrationSource
IC50 for SPAK activity 44.3 µM0.01 mM[2]
35.0 µM0.1 mM[2]
46.7 µM1 mM[2]
EC50 for cellular SPAK activity ~1 µMNot Applicable[12]
Target PhosphorylationInhibition by this compoundThis compound ConcentrationCell LineSource
NKCC1 (p-Thr203/207/212) 72 ± 5.2%1 µMHEK-293[7]
KCCs (sites 1/2) 65-77%3 µMHEK-293[7]
SPAK (p-Ser373) 70 ± 3.8%3-10 µMHEK-293[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on NKCC1 and KCC activity.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on SPAK kinase activity.

Protocol:

  • Recombinant Protein Expression and Purification: Recombinant SPAK and its substrate, a fragment of the N-terminus of NKCC1 (e.g., amino acids 1-260), are expressed in and purified from E. coli or HEK-293 cells.

  • Kinase Reaction: The kinase reaction is typically performed in a buffer containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 1 mM DTT, 10 mM MgCl2, and 0.1 mM [γ-32P]ATP.

  • Incubation: Recombinant SPAK is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 20-30 minutes) at 30°C.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the NKCC1 fragment.

  • Termination of Reaction: The reaction is allowed to proceed for a specific time (e.g., 20-40 minutes) at 30°C and then terminated by adding SDS-PAGE loading buffer.

  • Analysis: The reaction products are separated by SDS-PAGE. The gel is stained with Coomassie Blue to visualize the protein bands and then exposed to a phosphor screen or autoradiography film to detect the incorporation of radioactive phosphate (B84403) into the NKCC1 fragment. The intensity of the radioactive signal is quantified to determine the level of kinase activity.

  • IC50 Determination: The concentration of this compound that inhibits 50% of SPAK kinase activity (IC50) is calculated from a dose-response curve.

86Rb+ Uptake Assay for NKCC1 and KCC Activity

This assay measures the functional activity of NKCC1 and KCCs by tracking the uptake of the potassium analog, 86Rb+.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing NKCC1 or a specific KCC isoform are cultured to confluence in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in an appropriate physiological buffer (e.g., isosmotic saline) for a defined period (e.g., 15-30 minutes). To isolate the activity of the cotransporters, inhibitors of other ion transport mechanisms, such as ouabain (B1677812) (to block the Na+/K+-ATPase), are often included.

  • Stimulation/Inhibition: To measure NKCC1 activity, cells are typically incubated in a hypertonic solution to stimulate ion influx. For KCC activity, a hypotonic solution is used to stimulate ion efflux (measured as influx in this assay format). This compound or vehicle is added during this step.

  • 86Rb+ Uptake: The pre-incubation solution is replaced with a similar solution containing 86Rb+ (typically 1 µCi/ml). The uptake is allowed to proceed for a short period (e.g., 2-20 minutes).

  • Termination and Lysis: The radioactive solution is rapidly removed, and the cells are washed multiple times with ice-cold buffer to stop the uptake and remove extracellular 86Rb+. The cells are then lysed with a solution such as 0.25 N NaOH.

  • Scintillation Counting: The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The bumetanide-sensitive component of 86Rb+ uptake is considered to be mediated by NKCC1, while the DIOA (a KCC inhibitor)-sensitive component is attributed to KCC activity. The results are typically normalized to the total protein content in each well.

Immunoblotting for Phosphorylated NKCC1 and KCCs

This technique is used to assess the phosphorylation status of NKCC1 and KCCs in response to this compound treatment.

Protocol:

  • Cell or Tissue Lysis: Cells or tissue samples are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of NKCC1 (e.g., anti-pNKCC1 Thr203/207/212) or KCCs.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and often normalized to the total amount of the respective protein (total NKCC1 or KCC) or a loading control (e.g., β-actin or GAPDH).

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This animal model of ischemic stroke is used to evaluate the neuroprotective effects of this compound in vivo.[12]

Protocol:

  • Animal Preparation: Adult male mice are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected.

  • Occlusion: A silicon-coated monofilament is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 50-60 minutes).

  • Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the ischemic territory.

  • This compound Administration: this compound or vehicle is administered at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion or shortly after). The route of administration can be intraperitoneal or intravenous.

  • Outcome Assessment: At various time points after the tMCAO procedure (e.g., 24 hours, 7 days), neurological deficits are assessed using standardized scoring systems. The animals are then euthanized, and their brains are collected for analysis of infarct volume (e.g., by TTC staining), cerebral edema, and molecular markers of ischemic injury and inflammation.

Visualizations

Signaling Pathway of this compound's Action

ZT1a_Signaling_Pathway WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Activates NKCC1_inactive NKCC1 (inactive) SPAK->NKCC1_inactive Phosphorylates KCC_active KCC (active) SPAK->KCC_active Phosphorylates ZT1a This compound ZT1a->SPAK NKCC1_active p-NKCC1 (active) NKCC1_inactive->NKCC1_active Ion_Influx Na+, K+, Cl- Influx (Cell Swelling) NKCC1_active->Ion_Influx KCC_inactive p-KCC (inactive) KCC_active->KCC_inactive Ion_Efflux K+, Cl- Efflux (Reduced Cell Swelling) KCC_active->Ion_Efflux

Caption: this compound inhibits SPAK, preventing NKCC1 activation and promoting KCC activity.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Start Start: Adult Mice tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) Start->tMCAO Treatment Administer this compound or Vehicle tMCAO->Treatment Neuro_Assess Neurological Deficit Scoring Treatment->Neuro_Assess Brain_Harvest Brain Tissue Harvesting Neuro_Assess->Brain_Harvest Infarct_Analysis Infarct Volume Analysis (TTC Staining) Brain_Harvest->Infarct_Analysis Edema_Analysis Cerebral Edema Measurement Brain_Harvest->Edema_Analysis Molecular_Analysis Immunoblotting for p-NKCC1, p-KCCs Brain_Harvest->Molecular_Analysis End End: Data Analysis Infarct_Analysis->End Edema_Analysis->End Molecular_Analysis->End

References

ZT-1a: A Novel Therapeutic Avenue for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Therapeutic Potential and Mechanism of Action of the SPAK Kinase Inhibitor ZT-1a

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel, potent, and selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK), has emerged as a promising therapeutic candidate for a range of neurological disorders. By modulating cation-Cl- cotransporters (CCCs), this compound addresses the core issue of ionic homeostasis disruption, which is a common pathological feature in conditions such as ischemic stroke, hydrocephalus, and vascular dementia. Preclinical studies have demonstrated the significant neuroprotective effects of this compound, including reduction of cerebral edema, attenuation of neuronal damage, and improvement of neurological outcomes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Regulation of Ionic Homeostasis

This compound exerts its therapeutic effects by targeting the WNK-SPAK/OSR1 signaling cascade, a critical pathway in the regulation of ion transport across cell membranes. SPAK kinase is a master regulator of CCCs, which include the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporters (KCCs).[1] In many neurological diseases, the upregulation of SPAK-dependent CCC phosphorylation leads to an influx of ions and water into cells, causing cytotoxic edema and subsequent neuronal damage.[2][3]

This compound acts as a non-ATP competitive inhibitor of SPAK.[4] This inhibition leads to a dual beneficial effect:

  • Inhibition of NKCC1: By decreasing the SPAK-dependent phosphorylation of NKCC1, this compound inhibits the inward transport of Na+, K+, and Cl- ions, thereby reducing intracellular ion overload and cell swelling.[1][2]

  • Stimulation of KCCs: this compound stimulates the activity of KCCs, which mediate the efflux of K+ and Cl- ions, further contributing to the restoration of ionic balance.[1][2]

This modulation of CCC activity is central to this compound's ability to protect against brain damage in various pathological conditions.[1][3]

ZT1a_Mechanism_of_Action cluster_0 WNK-SPAK/OSR1 Signaling Cascade cluster_1 Cation-Cl- Cotransporters (CCCs) cluster_2 Cellular Effects WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates (Activates) KCCs KCCs SPAK_OSR1->KCCs Phosphorylates (Inhibits) Ion_Influx Ion & Water Influx (Cell Swelling) NKCC1->Ion_Influx Ion_Efflux Ion & Water Efflux (Restores Homeostasis) KCCs->Ion_Efflux ZT1a This compound ZT1a->SPAK_OSR1 Inhibits

Caption: Mechanism of action of this compound in modulating the WNK-SPAK/OSR1 signaling pathway.

Therapeutic Potential in Neurological Disorders: Preclinical Evidence

This compound has demonstrated significant therapeutic potential in rodent models of several neurological disorders. The following sections summarize the key findings and present the quantitative data in a structured format.

Ischemic Stroke

In a mouse model of ischemic stroke, systemic administration of this compound has been shown to reduce ischemia-induced CCC phosphorylation, attenuate cerebral edema, protect against brain damage, and improve neurological outcomes.[1][3] Post-stroke administration of this compound decreases SPAK kinase phosphorylation, leading to a reduction in infarct size and neurological function deficits.[5]

ParameterVehicle ControlThis compound TreatmentPercentage ImprovementReference
Neurological Deficit Score Higher DeficitSignificantly Lower Deficit-[5][6]
Brain Lesion Volume (MRI T2WI) Larger VolumeSignificantly Reduced Volume-[5][6]
NeuN+ Neuron Preservation Lower CountSignificantly Higher Count-[5]
Fractional Anisotropy (FA) Value ReducedSignificantly Higher-[5][6]
Axial Diffusivity (AD) Value ReducedSignificantly Higher-[5][6]

Table 1: Efficacy of this compound in a Murine Ischemic Stroke Model.

Hydrocephalus

In a model of post-hemorrhagic hydrocephalus, intracerebroventricular delivery of this compound was found to decrease inflammation-induced CCC phosphorylation in the choroid plexus.[1][2][7] This action reduces the hypersecretion of cerebrospinal fluid (CSF), a key factor in the development of hydrocephalus.[1][8]

ParameterControl ConditionThis compound TreatmentOutcomeReference
CSF Hypersecretion PresentReducedAttenuation of Hydrocephalus[1][7][8]
CCC Phosphorylation (Choroid Plexus) IncreasedDecreasedRestoration of Ionic Homeostasis[1][2]

Table 2: Effect of this compound in a Post-Hemorrhagic Hydrocephalus Model.

Vascular Dementia

In a mouse model of vascular contributions to cognitive impairment and dementia (VCID) induced by bilateral carotid artery stenosis (BCAS), this compound treatment attenuated reactive astrogliosis and oligodendrocyte degeneration.[9][10] The compound was shown to reduce the expression and phosphorylation of NKCC1, decrease white matter lesions, and improve memory functions.[10][11]

ParameterVehicle-Treated BCAS MiceThis compound-Treated BCAS MiceOutcomeReference
Memory Function (Morris Water Maze) ImpairedImprovedCognitive Enhancement[10][11]
White Matter Lesions (MRI-DTI) Significant LesionsReduced LesionsNeuroprotection[10]
Astrogliosis IncreasedDecreasedAnti-inflammatory Effect[9][10]
Oligodendrocyte Death IncreasedDecreasedMyelin Protection[9][10]
NKCC1 Expression & Phosphorylation IncreasedReducedTarget Engagement[10][11]

Table 3: Therapeutic Effects of this compound in a Vascular Dementia Mouse Model.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Ischemic Stroke Model (Permanent Middle Cerebral Artery Occlusion - pMCAO)
  • Animal Model: Adult C57BL/6J mice are commonly used.[5]

  • Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA) and the external carotid artery (ECA). The distal ECA is ligated. A filament is inserted through the ECA into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • This compound Administration: this compound or vehicle (e.g., DMSO) is administered, often via an osmotic pump, at a specified time point post-stroke (e.g., 3-21 hours).[5]

  • Behavioral Assessment: Neurological deficits are assessed at various time points (e.g., days 1, 3, 5, and 7 post-stroke) using tests such as the foot-fault and adhesive tape contact tests.[5]

  • Imaging and Histological Analysis: At the end of the study, brains are collected for ex vivo MRI (T2WI and DTI) to assess lesion volume and white matter integrity.[5][6] Immunohistochemistry is performed to quantify neuronal preservation (e.g., NeuN staining).[5]

Stroke_Workflow A Anesthesia & Surgery (pMCAO) B This compound or Vehicle Administration (Osmotic Pump) A->B C Behavioral Testing (Days 1, 3, 5, 7) B->C D Ex Vivo MRI (T2WI & DTI) C->D E Immunohistochemistry (NeuN Staining) C->E F Data Analysis D->F E->F

Caption: Experimental workflow for the ischemic stroke model.
Vascular Dementia Model (Bilateral Carotid Artery Stenosis - BCAS)

  • Animal Model: Mice are subjected to either sham or BCAS surgery.[10]

  • Surgical Procedure: The bilateral common carotid arteries are stenosed to induce chronic cerebral hypoperfusion.

  • This compound Treatment Regimen: this compound or vehicle is administered at a specific time window post-surgery (e.g., days 14-35).[10]

  • Cognitive Function Evaluation: The Morris water maze test is used to assess learning and memory.[10][11]

  • Imaging and Molecular Analysis: Ex vivo MRI-DTI analysis is conducted to evaluate white matter lesions.[10] Immunofluorescence and immunoblotting are used to assess astrogliosis (GFAP staining), demyelination (MBP staining), and the expression of WNK-SPAK-NKCC1 signaling proteins.[9][10][11]

BCAS_Workflow A BCAS or Sham Surgery B This compound or Vehicle Treatment (Days 14-35) A->B C Cognitive Testing (Morris Water Maze) B->C D Ex Vivo MRI-DTI (White Matter Lesions) C->D E Immunofluorescence & Immunoblotting (Astrogliosis, Demyelination, Signaling Proteins) C->E F Analysis of Results D->F E->F

Caption: Experimental workflow for the vascular dementia model.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in a range of neurological disorders characterized by disrupted ionic homeostasis. Its novel mechanism of action, targeting the SPAK kinase, offers a promising alternative to conventional treatments. While the current findings are encouraging, further research is warranted. The drug is still in the laboratory and requires further development.[8] Future studies should focus on optimizing dosing regimens, evaluating long-term safety and efficacy, and exploring its potential in other neurological conditions where ionic dysregulation plays a role. The development of this compound and related compounds could pave the way for a new class of drugs for the treatment of devastating neurological disorders.

References

Foundational Research on SPAK Kinase and its Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

STE20/SPS1-related proline-alanine-rich kinase (SPAK), also known as STK39, is a serine/threonine kinase that plays a pivotal role in the regulation of ion homeostasis and blood pressure. It is a key component of the With-No-Lysine (WNK) kinase signaling pathway, which controls the activity of cation-chloride cotransporters (CCCs). Dysregulation of the WNK-SPAK signaling cascade has been implicated in human diseases, most notably in salt-sensitive hypertension. Consequently, SPAK has emerged as a promising therapeutic target for the development of novel antihypertensive agents. This technical guide provides an in-depth overview of the foundational research on SPAK kinase, its signaling pathway, and the current landscape of its inhibitors.

The WNK-SPAK/OSR1 Signaling Pathway

The WNK-SPAK/OSR1 signaling cascade is a highly conserved pathway that regulates the activity of SLC12A family of cation-chloride cotransporters, including the Na+-K+-2Cl- cotransporters (NKCC1 and NKCC2) and the Na+-Cl- cotransporter (NCC).[1][2]

Under conditions of low intracellular chloride or hypertonic stress, WNK kinases (WNK1, WNK2, WNK3, and WNK4) become activated. Activated WNKs then phosphorylate and activate SPAK and its close homolog, Oxidative Stress Responsive Kinase 1 (OSR1).[3] This activation occurs through phosphorylation of a conserved threonine residue in the T-loop of the SPAK/OSR1 kinase domain (Threonine 233 in human SPAK).[4] The scaffolding protein MO25α further enhances the activity of SPAK.[2]

Once activated, SPAK/OSR1 phosphorylates downstream CCCs. Phosphorylation of NCC and NKCC1/2 by SPAK leads to their activation, promoting ion influx and subsequent water reabsorption.[2] Conversely, SPAK-mediated phosphorylation of K+-Cl- cotransporters (KCCs) results in their inhibition. This reciprocal regulation of ion influx and efflux transporters allows for precise control of intracellular chloride concentrations and cell volume.[5]

The interaction between WNK kinases and SPAK/OSR1, as well as between SPAK/OSR1 and their CCC substrates, is mediated by a conserved C-terminal (CCT) domain on SPAK/OSR1 that recognizes a specific RFx[V/I] motif present in both the upstream activators and downstream substrates.[6][7]

SPAK_Signaling_Pathway cluster_stimulus Cellular Stress cluster_wnk WNK Kinases cluster_spak SPAK/OSR1 Complex cluster_ccc Cation-Chloride Cotransporters (CCCs) cluster_effects Physiological Effects Low [Cl-]i Low [Cl-]i WNKs WNK1/2/3/4 Low [Cl-]i->WNKs Hypertonic Stress Hypertonic Stress Hypertonic Stress->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation (T-loop) (RFxV/I motif interaction) NCC NCC SPAK_OSR1->NCC Phosphorylation (Activation) NKCC1_2 NKCC1 / NKCC2 SPAK_OSR1->NKCC1_2 Phosphorylation (Activation) KCCs KCCs SPAK_OSR1->KCCs Phosphorylation (Inhibition) MO25 MO25α (Scaffold) MO25->SPAK_OSR1 Activation Ion_Influx Ion Influx ↑ (Na+, K+, Cl-) NCC->Ion_Influx NKCC1_2->Ion_Influx Ion_Efflux Ion Efflux ↓ (K+, Cl-) KCCs->Ion_Efflux BP_Regulation Blood Pressure Regulation Ion_Influx->BP_Regulation

Caption: The WNK-SPAK/OSR1 signaling pathway. (Within 100 characters)

SPAK Kinase Inhibitors

Given the role of SPAK in hypertension, significant effort has been directed towards the discovery and development of its inhibitors. These inhibitors can be broadly classified based on their mechanism of action.

Data on SPAK Kinase Inhibitors

The following table summarizes quantitative data for several known SPAK kinase inhibitors.

InhibitorTypeTarget(s)IC50KiNotes
Closantel Non-ATP-competitiveSPAK/OSR10.77 µM[3]N/AAntiparasitic drug, binds to an allosteric site.[8]
Rafoxanide Non-ATP-competitiveSPAK/OSR113.03 µM (SPAK), 8.18 µM (OSR1)[9]N/AStructurally similar to Closantel, also an anthelmintic.[10]
Stock 1S-14279 Non-ATP-competitiveSPAK0.13-0.26 µM[2]N/AIdentified through high-throughput screening.[2]
ZT-1a Non-ATP-competitiveSPAK35.0-46.7 µM[1]N/AA selective SPAK inhibitor.[1][11]
STOCK2S-26016 ATP-competitiveWNKs16 µM (WNK4), 34.4 µM (WNK1)[3]N/AInhibits the upstream WNK kinases.
Verteporfin AllostericSPAK/OSR1N/AN/AA photosensitizer that also inhibits SPAK/OSR1.

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration for ATP-competitive inhibitors). The determination of Ki from IC50 for competitive inhibitors requires the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of SPAK kinase and its inhibitors.

High-Throughput Screening (HTS) for SPAK Inhibitors

A common approach for identifying novel SPAK inhibitors is through HTS of large compound libraries. An ELISA-based assay is a suitable format for this purpose.[2]

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a SPAK substrate by recombinant SPAK kinase. The phosphorylated substrate is then detected using a specific antibody.

Materials:

  • Recombinant active SPAK kinase (e.g., a constitutively active T233E mutant).[2]

  • Recombinant SPAK substrate (e.g., a peptide containing the SPAK phosphorylation sites of NCC or a recombinant fragment of NCC).

  • Assay plates (e.g., 384-well microplates).

  • Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).[13]

  • ATP solution.

  • Test compounds dissolved in DMSO.

  • Primary antibody specific for the phosphorylated substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H2SO4).

  • Plate reader.

Procedure:

  • Coat the assay plate wells with the SPAK substrate and incubate overnight at 4°C.

  • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add test compounds at various concentrations to the wells.

  • Add recombinant SPAK kinase to the wells.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by washing the wells.

  • Add the primary antibody against the phosphorylated substrate and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate and wash the wells again.

  • Add TMB substrate and incubate until color develops.

  • Stop the color development with a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Plate_Prep Coat 384-well plate with SPAK substrate Add_Compound Add test compounds to wells Plate_Prep->Add_Compound Compound_Prep Prepare compound dilution series in DMSO Compound_Prep->Add_Compound Add_Kinase Add recombinant SPAK kinase Add_Compound->Add_Kinase Start_Reaction Add ATP to initiate reaction Add_Kinase->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Primary_Ab Add primary antibody (anti-phospho-substrate) Stop_Reaction->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Develop Add TMB substrate Secondary_Ab->Develop Read_Plate Read absorbance at 450 nm Develop->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 for hits Calculate_Inhibition->Determine_IC50

Caption: Workflow for HTS of SPAK inhibitors. (Within 100 characters)
Immunoprecipitation and Western Blotting for SPAK Activity in Cells

To assess the effect of inhibitors on SPAK activity within a cellular context, immunoprecipitation of SPAK followed by Western blotting to detect the phosphorylation of its substrates (e.g., NCC or NKCC1) is a standard method.

Principle: SPAK is isolated from cell lysates using a specific antibody. The immunoprecipitated SPAK is then used in an in vitro kinase assay with its substrate. The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.

Materials:

  • Cell culture expressing SPAK and its substrate (e.g., HEK293 cells).

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.[7]

  • Anti-SPAK antibody for immunoprecipitation.

  • Protein A/G agarose (B213101) beads.

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration).[14]

  • Kinase assay buffer.

  • Recombinant substrate (e.g., NCC fragment).

  • ATP.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the phosphorylated substrate (e.g., anti-pNCC).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis:

    • Treat cells with the test inhibitor for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-SPAK antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

  • In Vitro Kinase Assay (on-bead):

    • Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP.

    • Incubate at 30°C to allow the kinase reaction to proceed.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and detect the signal using ECL reagent and an imaging system.

IP_Western_Workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation (IP) cluster_kinase_assay On-Bead Kinase Assay cluster_western Western Blot Cell_Treatment Treat cells with SPAK inhibitor Cell_Lysis Lyse cells and collect supernatant Cell_Treatment->Cell_Lysis Pre_Clear Pre-clear lysate with Protein A/G beads Cell_Lysis->Pre_Clear Add_Ab Incubate with anti-SPAK antibody Pre_Clear->Add_Ab Capture Capture complex with Protein A/G beads Add_Ab->Capture Wash_Beads Wash beads Capture->Wash_Beads Add_Substrate_ATP Add substrate (e.g., NCC) and ATP to beads Wash_Beads->Add_Substrate_ATP Incubate_30C Incubate at 30°C Add_Substrate_ATP->Incubate_30C Stop_Reaction_Boil Stop reaction and boil in sample buffer Incubate_30C->Stop_Reaction_Boil SDS_PAGE SDS-PAGE Stop_Reaction_Boil->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab_WB Incubate with anti-phospho-substrate Ab Block->Primary_Ab_WB Secondary_Ab_WB Incubate with HRP-secondary Ab Primary_Ab_WB->Secondary_Ab_WB Detect ECL Detection Secondary_Ab_WB->Detect

Caption: Workflow for IP-Western blot analysis of SPAK activity. (Within 100 characters)

Conclusion

SPAK kinase is a critical regulator of ion transport and blood pressure, making it a highly attractive target for therapeutic intervention in hypertension and potentially other related disorders. The WNK-SPAK/OSR1 signaling pathway is well-characterized, providing a solid foundation for understanding the mechanism of action of SPAK inhibitors. A variety of inhibitors with different mechanisms have been identified, and robust experimental protocols are available for their discovery and characterization. This technical guide provides a comprehensive overview of the foundational knowledge in the field, serving as a valuable resource for researchers and drug developers working on SPAK kinase and its inhibitors. Future research will likely focus on the development of more potent and selective SPAK inhibitors with favorable pharmacokinetic properties for clinical applications.

References

The CNS Pharmacology of ZT-1a: A Technical Guide to its Molecular Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), a master regulator of ionic homeostasis in the central nervous system (CNS).[1][2] By modulating the activity of cation-chloride cotransporters (CCCs), this compound has demonstrated significant therapeutic potential in preclinical models of various CNS disorders, including ischemic stroke, hydrocephalus, and vascular dementia.[3][4] This document provides an in-depth exploration of the molecular targets of this compound within the CNS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Molecular Target: SPAK Kinase

The principal target of this compound in the central nervous system is the serine-threonine kinase SPAK (STK39).[5] SPAK, along with the related oxidative stress-responsive kinase 1 (OSR1), acts as a critical upstream regulator of the SLC12A family of cation-chloride cotransporters.[2] Upregulation of the SPAK signaling pathway is implicated in the pathophysiology of several neurological diseases, making it a compelling therapeutic target.[5] this compound was developed using a "scaffold-hybrid" strategy to specifically inhibit this kinase.[6]

Mechanism of Action

Under pathological conditions such as ischemia, the WNK (With-No-Lysine) kinase family activates SPAK/OSR1.[1][2] Activated SPAK then phosphorylates and stimulates the Na-K-2Cl cotransporter 1 (NKCC1), which promotes the influx of Na+, K+, and Cl- ions, leading to cytotoxic edema.[1][2] Concurrently, SPAK phosphorylates and inhibits the K-Cl cotransporters (KCCs), which are responsible for ion efflux and cell volume reduction.[1][5]

This compound exerts its therapeutic effect by inhibiting SPAK, thereby preventing the phosphorylation of its downstream targets.[3] This action functionally inhibits NKCC1 and stimulates KCCs , restoring ionic homeostasis, reducing cerebral edema, and protecting against neuronal damage.[3][5] The preferential expression of SPAK in the choroid plexus suggests this region may be a primary site of this compound's action, particularly in modulating cerebrospinal fluid (CSF) secretion.[3]

ZT1a_Signaling_Pathway cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 SPAK/OSR1 Kinase Complex cluster_2 Cation-Chloride Cotransporters (CCCs) cluster_3 Cellular Effect WNK WNK Kinases SPAK SPAK / OSR1 WNK->SPAK Activates NKCC1 NKCC1 (Phosphorylated/Active) SPAK->NKCC1 Phosphorylates (Activates) KCCs KCCs (Phosphorylated/Inactive) SPAK->KCCs Phosphorylates (Inhibits) Edema Ion Influx & Cytotoxic Edema NKCC1->Edema ZT1a This compound ZT1a->SPAK Inhibits

Caption: this compound Signaling Pathway in the CNS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, highlighting its selectivity, potency, and in vivo efficacy.

Table 1: Kinase Selectivity and Potency
ParameterValueConditionSource
Kinase Selectivity >98% of 140 kinases not inhibited by >70%1 µM this compound, in vitro panel[3][7]
Off-Target Activity (GSK-3β) 60 ± 6% inhibition1 µM this compound, in vitro[3][7]
Off-Target Activity (GSK-3β) No inhibition observed3 µM this compound, HEK-293 cells & ischemic brain[3][7]
Cellular SPAK Activity EC₅₀ ≈ 1 µMIn vitro cell-based assay[6]
Table 2: In Vivo Efficacy in Mouse Models
ModelTreatment RegimenKey FindingPercent Reduction/ImprovementSource
Ischemic Stroke (tMCAO) 2.5 or 5 mg/kg, post-strokeReduction in cerebral hemispheric swelling36% - 54%[3]
Ischemic Stroke (tMCAO) 5 mg/kg/day, 3-21h post-strokeReduction in infarct volume52.0% (p < 0.01)[6]
Vascular Dementia (BCAS) 5 mg/kg, i.p., days 14-35Improved memory functionSignificant improvement in Morris water maze[4][8]
Vascular Dementia (BCAS) 5 mg/kg, i.p., days 14-35Reduced white matter lesionsSignificant reduction[4]
Table 3: Pharmacokinetic Properties in Naïve Mice
RouteT₁/₂ (hours)AUC (hours*ng/mL)Oral Bioavailability (%)Source
Intravenous (IV) 1.82340N/A[6]
Oral (PO) 2.697.32.2%[6]

Experimental Protocols

This section details the methodologies used in key experiments to characterize the effects of this compound in the CNS.

In Vivo Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of this compound following focal cerebral ischemia.

  • Model: Transient middle cerebral artery occlusion (tMCAO) is induced in adult C57BL/6J mice.[6]

  • Procedure: A silicon-coated nylon filament is introduced into the external carotid artery and advanced to occlude the middle cerebral artery for 50 minutes. Reperfusion is initiated by withdrawing the filament.[6]

  • Drug Administration: this compound (e.g., 5.0 mg/kg/day) or vehicle (50% DMSO in PBS) is administered via continuous subcutaneous infusion using an osmotic minipump, typically implanted to deliver the compound for a set period (e.g., 3-21 hours) post-reperfusion.[6]

  • Endpoint Analysis:

    • Behavioral: Neurological function is assessed at multiple time points (e.g., days 1, 3, 5, 7) using a composite neurological score.[6][9]

    • Histological: Brains are harvested at the end of the study. Infarct volume and neuronal preservation (NeuN staining) are quantified from brain sections.[6]

    • Imaging: Ex vivo MRI (T2-weighted and Diffusion Tensor Imaging - DTI) is used to analyze brain lesion volume and white matter integrity.[6][9]

Experimental_Workflow cluster_0 Day 0 cluster_1 Days 1-7 cluster_2 End of Study (e.g., Day 7) MCAO Induce tMCAO (50 min occlusion) Implant Implant Osmotic Pump (this compound or Vehicle) MCAO->Implant 3h post-reperfusion Behavior Neurological & Behavioral Function Tests Implant->Behavior Harvest Harvest Brain Tissue Behavior->Harvest MRI ex vivo MRI (T2/DTI) - Lesion Volume - White Matter Integrity Harvest->MRI IHC Immunohistochemistry - Infarct Volume - Neuronal Survival (NeuN) Harvest->IHC

Caption: General Experimental Workflow for Stroke Model.
Biochemical Analysis of Target Engagement

Objective: To confirm that this compound inhibits the SPAK signaling pathway in the CNS in vivo.

  • Tissue Preparation: Following in vivo treatment with this compound or vehicle in a disease model (e.g., ischemic stroke), mice are euthanized. The brain is rapidly extracted, and the region of interest (e.g., ipsilateral and contralateral hemispheres) is dissected.[3]

  • Protein Extraction: Membrane protein fractions are prepared from the brain tissue homogenates using appropriate lysis buffers containing protease and phosphatase inhibitors.[3]

  • Immunoblotting (Western Blot):

    • Protein concentrations are determined (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-SPAK/OSR1, total SPAK/OSR1, phospho-NKCC1, phospho-KCC3, and a loading control (e.g., Na+/K+-ATPase α-subunit).[3][10]

    • Following incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence.

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is calculated to determine the level of kinase inhibition.[3]

Conclusion and Future Directions

The available data robustly demonstrate that this compound is a selective SPAK inhibitor that effectively modulates the downstream CCCs, NKCC1 and KCCs. Its ability to restore ionic homeostasis in the CNS translates to significant neuroprotection in preclinical models of stroke and vascular dementia.[3][4] The compound reduces cerebral edema, protects both gray and white matter, and improves neurological and cognitive outcomes.[3][6] While this compound has low oral bioavailability, its efficacy via systemic administration in CNS disease models is promising.[3][6] Further research should focus on optimizing drug delivery to the CNS and exploring the therapeutic potential of this compound and its derivatives in a broader range of neurological disorders characterized by ionic dysregulation.

References

ZT-1a: A Novel Modulator of Cerebrospinal Fluid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cerebrospinal fluid (CSF) homeostasis is critical for maintaining a healthy central nervous system environment. Dysregulation of CSF secretion can lead to debilitating conditions such as hydrocephalus. This technical guide delves into the core mechanism of ZT-1a, a novel small molecule inhibitor, in modulating CSF secretion. This compound presents a promising therapeutic avenue by targeting the STE20/SPS1-related proline/alanine-rich kinase (SPAK), a master regulator of ion cotransport in the choroid plexus. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's function.

Introduction

The choroid plexus, a specialized epithelial tissue located in the brain's ventricles, is the primary site of CSF production. This process is tightly regulated by the coordinated movement of ions and water across the choroid plexus epithelium. A key family of proteins involved in this process is the cation-chloride cotransporters (CCCs), which includes the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporters (KCCs). The activity of these transporters is controlled by a complex signaling network, with the SPAK kinase (encoded by the STK39 gene) acting as a crucial upstream regulator.[1][2][3][4]

This compound is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase.[1] Its unique mechanism of action offers a targeted approach to modulate the activity of CCCs, thereby influencing CSF secretion. Preclinical studies have demonstrated the potential of this compound in reducing CSF hypersecretion in pathological conditions, such as post-hemorrhagic hydrocephalus.[1][2][4] This guide will explore the scientific foundation of this compound's role in this process.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the SPAK kinase, which in turn modulates the phosphorylation status and activity of its downstream targets, the CCCs.

The WNK-SPAK Signaling Pathway

The "With-No-Lysine [K]" (WNK) kinases are upstream activators of SPAK. Under specific physiological or pathological stimuli, WNK kinases phosphorylate and activate SPAK. Activated SPAK then phosphorylates and activates NKCC1, leading to an influx of Na+, K+, and Cl- ions into the cell. Conversely, SPAK phosphorylates and inhibits the KCCs, which are responsible for the efflux of K+ and Cl- ions.[5]

This compound's Modulation of Cation-Chloride Cotransporters

By inhibiting SPAK, this compound disrupts this signaling cascade. The reduced SPAK activity leads to decreased phosphorylation of NKCC1, thereby inhibiting its ion influx function. Simultaneously, the lack of inhibitory phosphorylation on KCCs leads to their activation and subsequent ion efflux.[1][2][3][4] This dual action on NKCC1 and KCCs effectively reduces the net movement of ions into the choroid plexus epithelial cells, which is a primary driver of water movement and CSF secretion.

ZT1a_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 SPAK Kinase cluster_2 Cation-Chloride Cotransporters cluster_3 Cellular Effects cluster_4 Pharmacological Intervention WNK WNK Kinases SPAK SPAK WNK->SPAK Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates & Activates KCCs KCCs SPAK->KCCs Phosphorylates & Inhibits Ion_Influx Ion & Water Influx (CSF Secretion) NKCC1->Ion_Influx Promotes Ion_Efflux Ion & Water Efflux KCCs->Ion_Efflux Promotes ZT1a This compound ZT1a->SPAK Inhibits

Caption: this compound Signaling Pathway in Choroid Plexus.

Quantitative Data on this compound's Efficacy

Preclinical studies have provided quantitative evidence of this compound's ability to modulate CSF secretion and the underlying molecular mechanisms.

Table 1: In Vivo Efficacy of this compound in a Post-Hemorrhagic Hydrocephalus Model

ParameterTreatmentOutcomep-valueReference
CSF HypersecretionThis compound (10 µM, ICV) for 48h~2.3-fold decrease< 0.01[4]
pSPAK ExpressionThis compound55% reduction< 0.01
pNKCC1 ExpressionThis compound69% reduction< 0.001

Table 2: In Vitro Potency of this compound

AssayParameterValueReference
SPAK Kinase InhibitionIC5044.3 µM

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the role of this compound in modulating CSF secretion. For complete, detailed protocols, readers are encouraged to consult the primary research publication by Zhang et al. (2020) in Nature Communications.

Animal Model: Post-Hemorrhagic Hydrocephalus

A rodent model of post-hemorrhagic hydrocephalus is utilized to assess the in vivo efficacy of this compound. This model recapitulates the CSF hypersecretion observed in the clinical condition.

  • Induction: Intraventricular hemorrhage (IVH) is induced in rodents.

  • Treatment: this compound (10 µM) or vehicle is administered via intracerebroventricular (ICV) injection 48 hours post-IVH.

  • Endpoint: CSF secretion rates are measured to determine the effect of this compound.

PHH_Model_Workflow Induction Induce Intraventricular Hemorrhage (IVH) in Rodents Treatment_Group Administer this compound (10 µM, ICV) 48h post-IVH Induction->Treatment_Group Vehicle_Group Administer Vehicle (ICV) 48h post-IVH Induction->Vehicle_Group Measurement Measure CSF Secretion Rate Treatment_Group->Measurement Vehicle_Group->Measurement Analysis Compare CSF Secretion between Groups Measurement->Analysis

References

Methodological & Application

ZT-1a Administration Protocol for In Vivo Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT-1a is a potent and selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). It targets the WNK-SPAK/OSR1-NKCC1 signaling cascade, which plays a crucial role in regulating ion homeostasis in the brain.[1][2] Dysregulation of this pathway has been implicated in various neurological disorders, including ischemic stroke, vascular dementia, and hydrocephalus.[1][3][4] Preclinical studies in mouse models have demonstrated the neuroprotective effects of this compound, highlighting its therapeutic potential.[1][5] This document provides detailed application notes and protocols for the administration of this compound in in vivo mouse models based on published research.

Mechanism of Action

This compound functions by inhibiting the SPAK kinase, a key regulator of cation-Cl- cotransporters (CCCs).[2] Specifically, this compound decreases the SPAK-dependent phosphorylation of Na-K-Cl cotransporter 1 (NKCC1) and stimulates the activity of K-Cl cotransporters (KCCs).[1][2] In pathological conditions like ischemic stroke, the WNK-SPAK/OSR1-NKCC1 signaling pathway is upregulated, leading to an influx of ions and water into cells, contributing to cerebral edema and neuronal damage.[1][5] By inhibiting SPAK, this compound effectively reduces this ion imbalance, thereby attenuating cerebral edema, protecting against brain damage, and improving neurological outcomes.[1]

ZT1a_Mechanism_of_Action cluster_0 Normal Physiological State cluster_1 Pathological State (e.g., Ischemic Stroke) cluster_2 This compound Intervention WNK WNK SPAK/OSR1 SPAK/OSR1 WNK->SPAK/OSR1 Activates NKCC1 (Inactive) NKCC1 (Inactive) SPAK/OSR1->NKCC1 (Inactive) Phosphorylates (Inhibits) KCCs (Active) KCCs (Active) SPAK/OSR1->KCCs (Active) Dephosphorylates (Activates) Ion Homeostasis Ion Homeostasis NKCC1 (Inactive)->Ion Homeostasis KCCs (Active)->Ion Homeostasis Upregulated WNK Upregulated WNK Activated SPAK/OSR1 Activated SPAK/OSR1 Upregulated WNK->Activated SPAK/OSR1 Strongly Activates pNKCC1 (Active) pNKCC1 (Active) Activated SPAK/OSR1->pNKCC1 (Active) Phosphorylates (Activates) pKCCs (Inactive) pKCCs (Inactive) Activated SPAK/OSR1->pKCCs (Inactive) Phosphorylates (Inhibits) Inhibited SPAK/OSR1 Inhibited SPAK/OSR1 Ionic Imbalance / Edema Ionic Imbalance / Edema pNKCC1 (Active)->Ionic Imbalance / Edema Ion/Water Influx Restored Ion Homeostasis Restored Ion Homeostasis pKCCs (Inactive)->Ionic Imbalance / Edema Reduced Ion Efflux This compound This compound This compound->Activated SPAK/OSR1 Inhibits Inhibited SPAK/OSR1->pNKCC1 (Active) Reduces Phosphorylation Inhibited SPAK/OSR1->pKCCs (Inactive) Reduces Phosphorylation

Caption: this compound Mechanism of Action.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Naïve Mice
Administration RouteT1/2 (Plasma Half-Life)AUC (Area Under the Curve)MRT (Mean Residence Time)Oral Bioavailability
Intravenous1.8 hours2340 hoursng/mL0.45 hoursN/A
Oral2.6 hours97.3 hoursng/mL3.3 hours2.2%

Data from Zhang et al., 2020, as cited in a 2022 study.[5]

Table 2: Summary of this compound Administration Protocols in Mouse Models
Mouse ModelThis compound DoseAdministration RouteTreatment ScheduleKey Findings
Ischemic Stroke5 mg/kgIntraperitoneal (i.p.)3 and 8 hours post-reperfusionReduced infarct volume and hemispheric swelling.[1]
Ischemic StrokeNot specifiedOsmotic Pump3-21 hours post-strokeSignificantly improved neurological function and reduced brain lesion volume.[5][6]
Ischemic Stroke5 mg/kgSystemicNot specifiedReduced ischemia-induced CCC phosphorylation and attenuated cerebral edema.[1]
Post-Hemorrhagic HydrocephalusNot specifiedIntracerebroventricularNot specifiedDecreased inflammation-induced CCC phosphorylation and reduced cerebrospinal fluid hypersecretion.[1][2]
Vascular Dementia (BCAS model)5 mg/kgIntraperitoneal (i.p.)Every 72 hours from day 14 to 35 post-surgeryImproved memory function, reduced astrogliosis, and oligodendrocyte death.[4][7][8]
Vascular Dementia (BCAS model)Not specifiedDelayed administration4-8 weeks post-BCASPrevented reactive astrogliosis, blood-brain barrier breakdown, and demyelination.[9]

Experimental Protocols

Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO)

This protocol describes the induction of ischemic stroke in mice and subsequent treatment with this compound.

Materials:

  • Adult C57BL/6J mice

  • This compound

  • Vehicle control (e.g., DMSO)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 nylon monofilament suture with a rounded tip

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Insert a 6-0 nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at specified time points post-reperfusion (e.g., 3 and 8 hours).[1]

  • Monitor the animal for recovery and perform neurological assessments at desired time points (e.g., days 1, 3, 5, and 7 post-stroke).[5][6]

  • At the end of the experiment, euthanize the mice and collect brain tissue for analysis (e.g., MRI, immunohistochemistry).

Vascular Dementia Model (Bilateral Carotid Artery Stenosis - BCAS)

This protocol details the induction of chronic cerebral hypoperfusion to model vascular dementia and subsequent long-term treatment with this compound.

Materials:

  • Adult mice

  • This compound

  • Vehicle control (e.g., DMSO, 2 mL/kg)[4]

  • Anesthesia

  • Surgical instruments

  • Microcoils

Procedure:

  • Anesthetize the mouse.

  • Make a midline cervical incision to expose both common carotid arteries.

  • Place two metal microcoils around both carotid arteries to induce stenosis.

  • Suture the incision and allow the animal to recover.

  • Initiate this compound treatment at a specified time point post-surgery (e.g., 14 days).[4][7][8]

  • Administer this compound (5 mg/kg, i.p.) or vehicle every 72 hours until the experimental endpoint (e.g., 35 days post-BCAS).[4][8][10]

  • Perform cognitive function tests (e.g., Morris water maze) during the treatment period.[7][8]

Experimental_Workflow_BCAS_Model Start BCAS Surgery BCAS Surgery Start->BCAS Surgery Recovery (14 days) Recovery (14 days) BCAS Surgery->Recovery (14 days) Treatment Initiation Treatment Initiation Recovery (14 days)->Treatment Initiation This compound Group (5 mg/kg, i.p.) This compound Group (5 mg/kg, i.p.) Treatment Initiation->this compound Group (5 mg/kg, i.p.) Randomize Vehicle Group (DMSO, i.p.) Vehicle Group (DMSO, i.p.) Treatment Initiation->Vehicle Group (DMSO, i.p.) Randomize Treatment Period (Days 14-35, every 72h) Treatment Period (Days 14-35, every 72h) This compound Group (5 mg/kg, i.p.)->Treatment Period (Days 14-35, every 72h) Vehicle Group (DMSO, i.p.)->Treatment Period (Days 14-35, every 72h) Cognitive Testing (e.g., Morris Water Maze) Cognitive Testing (e.g., Morris Water Maze) Treatment Period (Days 14-35, every 72h)->Cognitive Testing (e.g., Morris Water Maze) Endpoint (Day 35) Endpoint (Day 35) Cognitive Testing (e.g., Morris Water Maze)->Endpoint (Day 35) Euthanasia & Tissue Collection Euthanasia & Tissue Collection Endpoint (Day 35)->Euthanasia & Tissue Collection Ex vivo MRI & Immunofluorescence Ex vivo MRI & Immunofluorescence Euthanasia & Tissue Collection->Ex vivo MRI & Immunofluorescence End Ex vivo MRI & Immunofluorescence->End

Caption: Experimental Workflow for this compound in a BCAS Mouse Model.

Concluding Remarks

This compound has demonstrated significant neuroprotective effects in various mouse models of neurological disorders. The administration protocols outlined in this document, derived from peer-reviewed studies, provide a foundation for researchers investigating the therapeutic potential of this promising SPAK inhibitor. Adherence to established experimental models and dosing regimens is crucial for obtaining reproducible and reliable data. Further research is warranted to optimize dosing and treatment windows for different neuropathological conditions.

References

Application Notes and Protocols: ZT-1a in Rodent Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the effective dosage, administration, and experimental protocols for the use of ZT-1a, a potent and selective SPAK kinase inhibitor, in rat models of ischemic stroke. This compound has demonstrated significant neuroprotective effects by reducing cerebral edema, protecting against brain damage, and improving neurological outcomes.

Core Mechanism of Action

This compound functions as a modulator of brain cation-Cl− cotransport. It inhibits the STE20/SPS1-related proline/alanine-rich kinase (SPAK), which is a master regulator of these cotransporters. By inhibiting SPAK, this compound suppresses the phosphorylation of Na-K-2Cl cotransporter isoform 1 (NKCC1) and stimulates K+-Cl- cotransporters (KCCs).[1][2][3] This action helps to restore ionic homeostasis in the brain, which is disrupted during an ischemic event. In the context of stroke, the upregulation of the WNK-SPAK-NKCC1 signaling pathway contributes to cytotoxic edema and neuronal damage.[2] this compound mitigates this by preventing the excessive activation of this pathway.[2]

Data Presentation: Efficacy of this compound in Rodent Stroke Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in rodent models of stroke.

Parameter Vehicle Control (DMSO) This compound (2.5 mg/kg) This compound (5.0 mg/kg) Reference
Infarct Volume (24h post-tMCAO) HighReducedSignificantly Reduced[4]
Hemispheric Swelling (24h post-tMCAO) HighReducedSignificantly Reduced[4]
Neurological Deficit Score (Day 7) High-Significantly Improved[4]
Brain Lesion Volume (MRI T2WI) High-Significantly Reduced[5][6]
Neuronal Preservation (NeuN+) Low-Significantly Increased[6]
Table 1: Summary of this compound Efficacy in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO).
Administration Route Dosage Treatment Schedule Animal Model Key Findings Reference
Intraperitoneal (i.p.) Injection2.5 or 5.0 mg/kgInitial half-dose at 3h and second half-dose at 8h post-reperfusiontMCAO MiceDose-dependent reduction in infarct volume and swelling.[4][4]
Intraperitoneal (i.p.) Injection5 mg/kgEvery 3 days, from day 14 to 35 post-BCASBCAS MicePrevents memory impairments and protects white matter.[7][7]
Osmotic PumpNot specified3-21 hours post-strokeAdult C57BL/6J MiceReduced sensorimotor function impairment and brain lesions.[5][6][5][6]
Table 2: Summary of this compound Administration Protocols in Rodent Stroke Models.

Experimental Protocols

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a commonly used model to mimic human ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Microvascular clips

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissue.

  • Ligate the distal ECA and the CCA.

  • Insert a 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Confirm the occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter. A reduction of >80% indicates successful occlusion.

  • After 60-90 minutes of occlusion, gently withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover in a warmed cage.

This compound Administration Protocol

Materials:

  • This compound compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile saline

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare the this compound solution by dissolving it in the vehicle (e.g., DMSO) and then diluting with sterile saline to the final desired concentration (e.g., 2.5 mg/kg or 5.0 mg/kg).

  • For the two-dose regimen, administer the first half-dose via intraperitoneal (i.p.) injection at 3 hours post-reperfusion.

  • Administer the second half-dose via i.p. injection at 8 hours post-reperfusion.

  • A vehicle control group should be administered the same volume of the vehicle solution on the same schedule.

Assessment of Neurological Deficit

Neurological function can be assessed at various time points post-stroke using a battery of behavioral tests.

a) Neurological Deficit Score: A 5-point scale can be used to grade neurological deficits:

  • 0: No observable deficit

  • 1: Forelimb flexion

  • 2: Circling to the contralateral side

  • 3: Leaning to the contralateral side

  • 4: No spontaneous motor activity

b) Corner Test:

  • Place the rat between two boards angled at 30 degrees.

  • Record the direction the rat turns to exit the corner.

  • Repeat 10 times and calculate the percentage of right and left turns. A healthy rat will turn left and right equally, while a rat with a stroke will preferentially turn towards the non-impaired side.

c) Adhesive Tape Removal Test:

  • Place a small piece of adhesive tape on the paw of each forelimb.

  • Record the time it takes for the rat to notice and remove the tape from each paw.

  • Rats with a neurological deficit will have a delayed response in removing the tape from the affected limb.

Measurement of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

Procedure:

  • At 24 hours post-tMCAO, euthanize the rat and perfuse transcardially with cold PBS.

  • Carefully remove the brain and place it in a brain matrix slicer.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume by integrating the infarct area over the thickness of the slices. To correct for edema, the infarct volume can be calculated indirectly as: (contralateral hemisphere volume) - (non-infarcted volume of the ipsilateral hemisphere).

Mandatory Visualizations

ZT1a_Signaling_Pathway cluster_0 Ischemic Stroke cluster_1 WNK-SPAK Signaling Cascade cluster_2 Cellular Effects cluster_3 Therapeutic Intervention Ischemia Ischemia WNK WNK Kinases Ischemia->WNK SPAK SPAK Kinase WNK->SPAK Activates NKCC1_inactive NKCC1 (inactive) SPAK->NKCC1_inactive Phosphorylates NKCC1_active p-NKCC1 (active) Ion_Influx Increased Na+, Cl- Influx NKCC1_active->Ion_Influx Edema Cytotoxic Edema Ion_Influx->Edema Damage Neuronal Damage Edema->Damage ZT1a This compound ZT1a->SPAK Inhibits

Caption: this compound's mechanism of action in ischemic stroke.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Ischemic Stroke Induction cluster_2 Treatment Groups cluster_3 Post-Stroke Assessment Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Baseline Baseline Behavioral Testing (Corner, Adhesive Tape) Acclimatization->Baseline tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) (60-90 min) Baseline->tMCAO Randomization Randomization tMCAO->Randomization Vehicle Vehicle (DMSO) (i.p. at 3h & 8h) Randomization->Vehicle ZT1a_2_5 This compound (2.5 mg/kg) (i.p. at 3h & 8h) Randomization->ZT1a_2_5 ZT1a_5_0 This compound (5.0 mg/kg) (i.p. at 3h & 8h) Randomization->ZT1a_5_0 Behavior Behavioral Testing (Days 1, 3, 5, 7) Vehicle->Behavior ZT1a_2_5->Behavior ZT1a_5_0->Behavior Histology Histological Analysis (24h or Day 7) Behavior->Histology Infarct Infarct Volume (TTC Staining) Histology->Infarct MRI MRI Analysis (Lesion Volume) Histology->MRI

Caption: Experimental workflow for this compound efficacy testing in a rat stroke model.

References

Application Notes and Protocols for ZT-1a in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT-1a is a potent, selective, and non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][2] It targets the With-No-Lysine (WNK)-SPAK/OSR1 signaling pathway, a critical regulator of ionic homeostasis in various tissues, including the brain.[3][4] By modulating the activity of cation-chloride cotransporters (CCCs), this compound has shown significant therapeutic potential in preclinical models of neurological disorders associated with ionic dysregulation, such as stroke, brain swelling, and hydrocephalus.[5][6] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to facilitate further research into its mechanism of action and therapeutic applications.

Mechanism of Action

This compound exerts its effects by inhibiting the SPAK kinase, which is a master regulator of CCCs like the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[6] In pathological conditions such as ischemic stroke, the WNK-SPAK/OSR1 pathway is often upregulated.[4][7] SPAK-mediated phosphorylation activates NKCC1, leading to an influx of ions and water, which can cause cytotoxic cell swelling.[8] Conversely, SPAK phosphorylates and inhibits KCCs, which are responsible for ion efflux.[3]

This compound blocks this cascade by decreasing the SPAK-dependent phosphorylation of both NKCC1 and KCCs.[3] This dual action—inhibiting NKCC1 and stimulating KCCs—helps to restore ionic balance and counteracts cell swelling, making this compound a promising agent for neuroprotection.[6]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Chemical Name 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide[6]
Molecular Formula C₂₂H₁₅Cl₃N₂O₂[1][2]
Molecular Weight 445.73 g/mol [1][2]
Appearance White to off-white solid[2]
Purity >96%[1]
CAS Number 212135-62-1[1][2]

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

SolventSolubilityReference
DMSO 89-100 mg/mL (approx. 200-224 mM)[1][2]
Ethanol 4 mg/mL[1]
Water Insoluble[1]

Storage Conditions:

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[2]
In Solvent -80°C1 year[1]
In Solvent -20°C1 month[1]

Note: For optimal results, use fresh DMSO as moisture can reduce solubility.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to working concentrations for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, Neurobasal)

Procedure for 10 mM Stock Solution:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.73 g/mol * (1000 mg / 1 g) = 4.46 mg

  • Aseptically weigh 4.46 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex or sonicate the solution until the this compound is completely dissolved.[9]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]

Procedure for Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the culture medium and mix immediately.[10] The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11]

    • Example for 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.

Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general method to assess the effect of this compound on the viability of adherent cells.

Materials:

  • Cells of interest (e.g., HEK-293, primary neurons, or astrocytes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Carefully remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) or the vehicle control (DMSO).[2][12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.

Data Presentation

Table 1: Recommended In Vitro Concentrations of this compound

ApplicationCell LineConcentration RangeNotesReference
Inhibition of NKCC1 Phosphorylation HEK-2931 µMAchieved ~72% inhibition of phosphorylation at key sites.[2][12]
Inhibition of KCC Phosphorylation HEK-2933 µMResulted in 65-77% inhibition of phosphorylation.[2][12]
Modulation of NKCC1 and KCC3 Activity HEK-2931-10 µM10 µM this compound effectively inhibited NKCC1 activity and stimulated KCC3 activity in ⁸⁶Rb⁺ uptake assays.[2][13]
Inhibition of SPAK Phosphorylation HEK-2933-10 µMAchieved ~70% inhibition of SPAK phosphorylation at Ser373.[2][12]

Visualizations

ZT1a_Signaling_Pathway WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Activates (P) NKCC1 NKCC1 SPAK->NKCC1 Activates (P) KCCs KCCs SPAK->KCCs Inhibits (P) ZT1a This compound ZT1a->SPAK Inhibits Ion_Influx Ion & Water Influx (Cell Swelling) NKCC1->Ion_Influx Ion_Efflux Ion & Water Efflux (Volume Regulation) KCCs->Ion_Efflux

Caption: Signaling pathway showing this compound inhibition of SPAK.

ZT1a_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute to Working Concentrations in Medium prep_stock->prep_working treat_cells Treat Cells with this compound or Vehicle Control prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot) incubate->assay measure Measure Endpoint (e.g., Absorbance) assay->measure analyze Analyze and Compare Data measure->analyze

Caption: General workflow for this compound cell culture experiments.

References

Application Notes and Protocols for Studying Ion Transport in HEK-293 Cells Using ZT-1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZT-1a, a potent and selective SPAK kinase inhibitor, to investigate ion transport mechanisms in Human Embryonic Kidney (HEK-293) cells. This document includes detailed protocols for cell culture and transfection, analysis of ion transporter phosphorylation, and functional ion flux assays. Additionally, it presents key quantitative data on the effects of this compound and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule inhibitor of Ste20-related proline-alanine-rich kinase (SPAK), a master regulator of cation-Cl- cotransporters (CCCs).[1][2] By inhibiting SPAK, this compound modulates the activity of key ion transporters such as the Na+-K+-2Cl- cotransporter (NKCC1) and the K+-Cl- cotransporters (KCCs).[1][2][3] Specifically, this compound decreases the activating phosphorylation of NKCC1 and the inhibitory phosphorylation of KCCs, leading to reduced ion influx and enhanced ion efflux, respectively.[1][3] These characteristics make this compound a valuable tool for studying cellular ion homeostasis and its role in various physiological and pathological processes. HEK-293 cells are a widely used model system for studying ion channels and transporters due to their robust growth and high transfection efficiency.[4][5]

Key Applications in HEK-293 Cells

  • Investigating the WNK-SPAK/OSR1 signaling pathway: Elucidate the regulatory mechanisms of ion transporters.

  • Characterizing the activity of specific CCCs: Analyze the function of exogenously expressed transporters like NKCC1 and KCCs.

  • Screening for novel modulators of ion transport: Identify new compounds that target the SPAK kinase and related pathways.

  • Modeling diseases associated with altered ion homeostasis: Study the cellular basis of conditions such as cerebral edema and hypertension.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on SPAK-dependent phosphorylation and ion transporter activity in HEK-293 cells.

Table 1: Effect of this compound on Cation-Cl- Cotransporter Phosphorylation in HEK-293 Cells [3]

TransporterPhosphorylation SitesThis compound ConcentrationInhibition of Phosphorylation
NKCC1p-Thr203/207/2121 µM72 ± 5.2%
KCCsKCC sites 1/23 µM65-77%

Table 2: Effect of this compound on SPAK Kinase Phosphorylation in HEK-293 Cells [3]

KinasePhosphorylation SiteThis compound ConcentrationInhibition of Phosphorylation
SPAKSer373~3-10 µM70 ± 3.8%

Table 3: Functional Effect of this compound on KCC3 Activity in HEK-293 Cells [3][7]

ConditionTransporterThis compound ConcentrationEffect on ⁸⁶Rb⁺ Uptake
Hypotonic low [Cl⁻]KCC3A10 µMSignificant stimulation

Signaling Pathway and Experimental Workflow Diagrams

ZT1a_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Kinase cluster_downstream Downstream Effectors WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Activates pNKCC1 p-NKCC1 (Active) Ion Influx SPAK->pNKCC1 Phosphorylates (Activates) pKCCs p-KCCs (Inactive) Inhibited Ion Efflux SPAK->pKCCs Phosphorylates (Inhibits) NKCC1 NKCC1 (Inactive) KCCs KCCs (Active) ZT1a This compound ZT1a->SPAK Inhibits

Caption: this compound inhibits SPAK, preventing phosphorylation and activation of NKCC1 and de-repressing KCCs.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis Culture HEK-293 Cell Culture Transfection Transfection with Ion Transporter cDNA (e.g., FLAG-KCC3) Culture->Transfection Stimulation Stimulation (e.g., Hypotonic low [Cl⁻]) Transfection->Stimulation Treatment Treatment with this compound (Varying Concentrations) Stimulation->Treatment Lysis Cell Lysis Treatment->Lysis Immunoblot Immunoblotting (p-NKCC1, p-KCCs) Lysis->Immunoblot IonFlux Ion Flux Assay (⁸⁶Rb⁺ Uptake) Lysis->IonFlux

References

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Intracerebroventricular Administration of ZT-1a

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZT-1a is a novel, potent, and selective non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). It modulates the activity of cation-Cl- cotransporters (CCCs), such as NKCC1 and KCCs, by inhibiting their SPAK-dependent phosphorylation.[1][2] This mechanism of action makes this compound a promising therapeutic agent for neurological disorders associated with impaired ionic homeostasis, including stroke, hydrocephalus, and vascular dementia.[1][3][4] The route of administration is a critical factor in determining the efficacy and therapeutic application of this compound. This document provides a detailed comparison of intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injection of this compound, summarizing key quantitative data and providing detailed experimental protocols.

This compound has been shown to reduce brain swelling and cerebrospinal fluid secretion in rodent models.[4] Systemic administration via i.p. injection has demonstrated neuroprotective effects in ischemic stroke models by reducing infarct size and cerebral edema.[1][5] However, studies suggest that systemically administered this compound has low efficacy in naive brains, indicating inefficient transport across the blood-brain barrier (BBB).[1][6] In contrast, direct administration into the central nervous system via i.c.v. injection can bypass the BBB, allowing this compound to exert its effects directly on targets within the brain, such as the choroid plexus.[1][2]

This document aims to provide researchers with the necessary information to select the appropriate administration route for their preclinical studies involving this compound and to ensure reproducible and reliable results.

Data Presentation

The following tables summarize the quantitative data from studies utilizing either intraperitoneal or intracerebroventricular administration of this compound. It is important to note that the data for each administration route were obtained from different animal models and experimental paradigms.

Table 1: Effects of Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of Ischemic Stroke
ParameterTreatment GroupDosageOutcomeReference
Infarct Volume This compound5 mg/kg↓ 44% reduction compared to vehicle[1]
Cerebral Hemispheric Swelling This compound2.5 or 5 mg/kg↓ 36-54% reduction compared to vehicle[1]
Phosphorylation of SPAK/OSR1, NKCC1, and KCC3 This compound5 mg/kgPrevented ischemia-induced increases[6]
Brain Penetration This compound50 mg/kg (in naive mice)No significant reduction in KCC3 or NKCC1 phosphorylation in the brain[6]
Table 2: Effects of Intracerebroventricular (i.c.v.) Administration of this compound in a Rat Model of Post-Hemorrhagic Hydrocephalus
ParameterTreatment GroupDosageOutcomeReference
Cerebrospinal Fluid (CSF) Hypersecretion This compound10 µM (48h treatment)↓ 2.3-fold decrease compared to vehicle[1]
Phosphorylation of SPAK/OSR1, NKCC1, and KCC4 in Choroid Plexus Epithelium This compound10 mmolDecreased IVH-induced phosphorylation[7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

Objective: To administer this compound systemically to investigate its effects on neurological disorders, such as ischemic stroke.

Materials:

  • This compound solution (e.g., dissolved in DMSO)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • 1 ml syringes

  • 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution at the desired concentration. For example, for a 5 mg/kg dose in a 25 g mouse, you would need 0.125 mg of this compound. The final injection volume should be appropriate for the mouse, typically not exceeding 10 ml/kg.

    • Ensure the solution is sterile and warmed to room temperature before injection.

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse using an appropriate technique, such as the scruffing method, ensuring the animal is secure but not distressed.

    • Position the mouse in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to move cranially, reducing the risk of injury.

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, bleeding, or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound in Mice

Objective: To deliver this compound directly into the cerebral ventricles to bypass the blood-brain barrier and study its central effects.

Materials:

  • This compound solution (sterile and pyrogen-free)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (or similar microinjection system) with a 33-gauge needle

  • Surgical drill

  • Surgical tools (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine)

  • 70% ethanol

  • Suturing material

  • Warming pad

  • Appropriate PPE

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile and pyrogen-free solution of this compound at the desired concentration. The injection volume is typically very small (e.g., 1-5 µl).

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using a reliable method such as isoflurane (B1672236) inhalation.

    • Once anesthetized, secure the mouse in a stereotaxic frame.

    • Shave the scalp and disinfect the area with an antiseptic solution followed by 70% ethanol.

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma (the intersection of the sagittal and coronal sutures).

    • Using the stereotaxic coordinates for the lateral ventricle (a common target is AP: -0.3 mm, ML: ±1.0 mm from bregma), mark the drilling site.

    • Carefully drill a small burr hole through the skull at the marked location, avoiding damage to the underlying dura mater.

  • Injection:

    • Lower the injection needle attached to the Hamilton syringe to the correct depth (DV: -2.5 mm from the skull surface) to target the lateral ventricle.

    • Infuse the this compound solution at a slow and controlled rate (e.g., 0.5 µl/min) to prevent a rapid increase in intracranial pressure.

    • After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-Surgical Care:

    • Suture the scalp incision.

    • Remove the mouse from the stereotaxic frame and place it on a warming pad to recover from anesthesia.

    • Monitor the animal closely during the recovery period for any signs of neurological deficits or distress. Provide post-operative analgesia as required by your institution's animal care guidelines.

Visualizations

Signaling Pathway of this compound

ZT1a_Signaling_Pathway cluster_membrane Cell Membrane NKCC1 NKCC1 p-NKCC1 p-NKCC1 (Active) KCCs KCCs p-KCCs p-KCCs (Inactive) This compound This compound SPAK SPAK This compound->SPAK p-SPAK p-SPAK (Active) SPAK->p-SPAK Phosphorylation p-SPAK->NKCC1 Phosphorylates (Activates) p-SPAK->KCCs Phosphorylates (Inhibits)

Caption: Signaling pathway of this compound action.

Experimental Workflow for Intraperitoneal vs. Intracerebroventricular Injection

Experimental_Workflow cluster_setup Experimental Setup cluster_ip Intraperitoneal (i.p.) Arm cluster_icv Intracerebroventricular (i.c.v.) Arm cluster_analysis Outcome Analysis Animal_Model Rodent Model (e.g., Stroke, Hydrocephalus) IP_Injection i.p. Injection Animal_Model->IP_Injection Randomization ICV_Surgery Stereotaxic Surgery Animal_Model->ICV_Surgery Randomization ZT1a_Prep This compound Preparation (Vehicle Control) ZT1a_Prep->IP_Injection ICV_Injection i.c.v. Injection ZT1a_Prep->ICV_Injection Systemic_Distribution Systemic Distribution IP_Injection->Systemic_Distribution BBB_Crossing Blood-Brain Barrier (Limited Penetration) Systemic_Distribution->BBB_Crossing IP_Effects Systemic & CNS Effects BBB_Crossing->IP_Effects Analysis Behavioral Tests Histology Biochemical Assays (e.g., Western Blot for p-SPAK) IP_Effects->Analysis ICV_Surgery->ICV_Injection Direct_CNS_Delivery Direct CNS Delivery (Bypasses BBB) ICV_Injection->Direct_CNS_Delivery ICV_Effects Direct CNS Effects Direct_CNS_Delivery->ICV_Effects ICV_Effects->Analysis

Caption: Comparative experimental workflow.

References

Application Notes and Protocols: ZT-1a Treatment in Hydrocephalus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocephalus is a neurological condition characterized by the abnormal accumulation of cerebrospinal fluid (CSF) within the brain's ventricles. This can lead to increased intracranial pressure and subsequent brain damage. Current treatments are primarily surgical, involving the implantation of shunts, which are associated with high rates of failure and complications[1][2]. Consequently, there is a significant need for effective pharmacological therapies.

ZT-1a is a novel, potent, and selective small-molecule inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK)[3][4]. It represents a promising therapeutic candidate for treating conditions associated with dysregulated fluid and ion homeostasis in the brain. In preclinical models of post-hemorrhagic hydrocephalus (PHH), this compound has been shown to effectively reduce CSF hypersecretion by targeting the key regulatory pathways of CSF production in the choroid plexus[3][5]. These notes provide a detailed overview of the mechanism, experimental protocols, and key data related to the use of this compound in hydrocephalus models.

Mechanism of Action: The WNK-SPAK-CCC Signaling Pathway

This compound functions by inhibiting the SPAK kinase, a master regulator of cation-Cl- cotransporters (CCCs)[3][6]. The key transporters in the choroid plexus epithelium involved in CSF secretion are the Na-K-2Cl cotransporter 1 (NKCC1) and K-Cl cotransporters (KCCs). The WNK-SPAK signaling cascade normally phosphorylates and activates NKCC1, promoting ion and water influx into the ventricles (CSF secretion), while simultaneously phosphorylating and inhibiting KCCs, which are involved in ion efflux[3][5][6].

In pathological states like post-hemorrhagic hydrocephalus, inflammation (e.g., via Toll-like receptor 4 signaling) can lead to the overactivation of the SPAK-NKCC1 pathway, resulting in CSF hypersecretion[5]. This compound specifically inhibits SPAK, which leads to:

  • Decreased phosphorylation and inhibition of NKCC1 : This reduces the influx of ions and water, thereby lowering the rate of CSF production[3][4][5].

  • Decreased phosphorylation and stimulation of KCCs : This promotes ion and water efflux, further contributing to the restoration of normal fluid balance.

By modulating this pathway, this compound normalizes CSF secretion rates without the need for invasive surgery[1][5].

Caption: this compound inhibits the SPAK kinase to reduce CSF secretion.

Experimental Data

This compound has been evaluated in rodent models of post-hemorrhagic hydrocephalus (PHH), which is induced by intraventricular hemorrhage (IVH). The key findings demonstrate its efficacy in reducing both the molecular drivers and the physiological outcomes of the condition.

Table 1: Effect of this compound on CSF Secretion Rate in PHH Model
ConditionCSF Secretion Rate (µL/min)OutcomeReference
Control (Baseline)~1.0Normal Secretion[5][7]
Post-IVH (Vehicle)>3.5Hypersecretion[5]
Post-IVH + this compound (10 µmol, ICV)~1.0Normalized Secretion[5][7]
Table 2: Effect of this compound on SPAK-CCC Pathway Phosphorylation
Protein TargetConditionPhosphorylation LevelOutcomeReference
pSPAK/pOSR1 Post-IVH (Vehicle)IncreasedPathway Activation[5][7]
Post-IVH + this compoundReduced to BaselinePathway Inhibition[5][7]
pNKCC1 Post-IVH (Vehicle)IncreasedTransporter Activation[5][7]
Post-IVH + this compoundReduced to BaselineTransporter Inhibition[5][7]
pKCCs Post-IVH (Vehicle)IncreasedTransporter Inhibition[5][7]
Post-IVH + this compoundReduced to BaselineTransporter Disinhibition[5][7]

Protocols

Protocol 1: Induction of Post-Hemorrhagic Hydrocephalus (PHH) in Rodents

This protocol describes the induction of hydrocephalus via intraventricular hemorrhage (IVH), a method that closely mimics a common clinical cause of hydrocephalus.

Materials:

  • Adult rats (e.g., Sprague-Dawley, 250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Hamilton syringe (10 µL)

  • Autologous non-heparinized blood

  • Surgical tools (scalpel, drill, sutures)

Procedure:

  • Anesthetize the animal and mount it securely in the stereotaxic frame.

  • Make a midline scalp incision to expose the skull.

  • Using appropriate stereotaxic coordinates for the lateral ventricle, drill a small burr hole through the skull.

  • Collect 100-200 µL of autologous blood from a tail artery.

  • Slowly inject the blood into the lateral ventricle using the Hamilton syringe over a period of 5-10 minutes.

  • Leave the needle in place for an additional 5 minutes to prevent backflow.

  • Slowly withdraw the needle, seal the burr hole with bone wax, and suture the scalp incision.

  • Provide post-operative care, including analgesics and monitoring for recovery. Ventriculomegaly typically develops over 48-72 hours.

Protocol 2: Administration of this compound via Intracerebroventricular (ICV) Injection

This protocol details the delivery of this compound directly to the CSF to target the choroid plexus.

Materials:

  • Hydrocephalic animal model (from Protocol 1)

  • This compound compound (dissolved in appropriate vehicle, e.g., DMSO)

  • Stereotaxic apparatus

  • Anesthesia

  • Cannula and tubing connected to an infusion pump or Hamilton syringe

Procedure:

  • Anesthetize the hydrocephalic animal and place it in the stereotaxic frame.

  • Re-open the scalp incision or make a new one to access the previously drilled burr hole (or drill a new one).

  • Lower a sterile cannula into the lateral ventricle.

  • Infuse the desired dose of this compound (e.g., 10 µmol) at a slow, controlled rate (e.g., 0.5-1 µL/min).

  • After infusion, leave the cannula in place for 5 minutes before slowly retracting it.

  • Seal the burr hole and suture the incision.

  • Monitor the animal during recovery. The therapeutic effects, such as changes in CSF dynamics and protein phosphorylation, can be assessed at various time points post-administration (e.g., 48 hours)[7].

Experimental_Workflow cluster_Phase1 Model Creation cluster_Phase2 Treatment cluster_Phase3 Outcome Assessment P1_Step1 1. Anesthetize Rat & Mount in Stereotaxic Frame P1_Step2 2. Expose Skull & Drill Burr Hole P1_Step1->P1_Step2 P1_Step3 3. Induce IVH (Autologous Blood Injection) P1_Step2->P1_Step3 P1_Step4 4. Suture & Post-Op Care P1_Step3->P1_Step4 P2_Step1 5. Re-anesthetize Animal (48h Post-IVH) P1_Step4->P2_Step1 Develop Hydrocephalus P2_Step2 6. ICV Cannulation P2_Step1->P2_Step2 P2_Step3 7. Infuse this compound or Vehicle P2_Step2->P2_Step3 P2_Step4 8. Suture & Monitor P2_Step3->P2_Step4 P3_Step1 9. Measure CSF Secretion Rate P2_Step4->P3_Step1 P3_Step2 10. Harvest Choroid Plexus P2_Step4->P3_Step2 P3_Step3 11. Western Blot for pSPAK, pNKCC1, etc. P3_Step2->P3_Step3

References

Application Notes and Protocols: Measuring the Effects of ZT-1a on Cerebral Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral edema, the accumulation of excess fluid in the brain, is a life-threatening complication of various neurological insults, including ischemic stroke, traumatic brain injury, and brain tumors. The swelling of brain tissue can lead to increased intracranial pressure, compromised cerebral blood flow, and ultimately, severe neurological damage or death.[1][2] Current therapeutic options are limited and often carry significant risks.[3] ZT-1a, a novel and potent inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), has emerged as a promising therapeutic candidate for the treatment of cerebral edema.[1][2][4][5]

This compound functions by modulating the activity of cation-Cl- cotransporters (CCCs), which play a crucial role in maintaining ion and water homeostasis in the brain.[4][5][6] Specifically, this compound inhibits the SPAK-dependent phosphorylation that activates the Na-K-2Cl cotransporter 1 (NKCC1) and inactivates the K-Cl cotransporters (KCCs).[4][5][6] By inhibiting SPAK, this compound effectively reduces the pathological influx of ions and water into brain cells, thereby attenuating cerebral edema.[3][4] Preclinical studies have demonstrated that systemic administration of this compound significantly reduces infarct volume, decreases cerebral edema, and improves neurological outcomes in rodent models of ischemic stroke.[1][2][4]

These application notes provide detailed protocols for inducing and measuring cerebral edema in a preclinical setting and for assessing the pharmacological effects of this compound.

Data Presentation: Efficacy of this compound in a Mouse Model of Ischemic Stroke

The following tables summarize the quantitative data from a study evaluating the effect of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.

Treatment GroupDose (mg/kg)Infarct Volume (mm³) (Mean ± SEM)Percent Reduction in Infarct Volume
Vehicle (DMSO)-78.1 ± 5.8-
This compound2.543.6 ± 6.5~44%
This compound5.043.6 ± 6.5~44%
Treatment GroupDose (mg/kg)Hemispheric Swelling (%) (Mean ± SEM)Percent Reduction in Swelling
Vehicle (DMSO)-N/A-
This compound2.5N/A~36-54%
This compound5.0N/A~36-54%

Data adapted from a study by Zhang et al.[4] The vehicle (DMSO, 2 ml/kg) or this compound were administered via intraperitoneal injection at 3 and 8 hours post-reperfusion.[7]

Signaling Pathway of this compound in Cerebral Edema

ZT1a_Signaling_Pathway WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Phosphorylation NKCC1 NKCC1 (Inactive) KCCs KCCs (Active) pNKCC1 p-NKCC1 (Active) pKCCs p-KCCs (Inactive) IonInflux Increased Na+, K+, Cl- Influx IonEfflux Decreased K+, Cl- Efflux Edema Cytotoxic Edema ZT1a This compound

Caption: Signaling pathway of this compound in reducing cerebral edema.

Experimental Protocols

Induction of Cerebral Edema via Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes a widely used model to induce focal cerebral ischemia and subsequent edema.[3][5][8]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature control

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 silicone-coated monofilament

  • Sutures (6-0 silk)

  • Laser Doppler flowmetry probe

Procedure:

  • Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA with a 6-0 silk suture.

  • Place a temporary ligature around the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This typically corresponds to a depth of 9-11 mm from the carotid bifurcation.

  • Confirm successful occlusion by monitoring a significant drop (>80%) in regional cerebral blood flow using a laser Doppler flowmetry probe placed on the skull over the MCA territory.

  • After the desired occlusion period (e.g., 60 minutes), carefully withdraw the monofilament to allow for reperfusion.

  • Ligate the ECA stump permanently and close the cervical incision.

  • Allow the mouse to recover from anesthesia in a warm cage with free access to food and water.

tMCAO_Workflow Start Anesthetize Mouse ExposeArteries Expose Carotid Arteries (CCA, ECA, ICA) Start->ExposeArteries LigateECA Ligate Distal ECA ExposeArteries->LigateECA InsertFilament Insert Monofilament via ECA into ICA to Occlude MCA LigateECA->InsertFilament MonitorCBF Confirm Occlusion with Laser Doppler Flowmetry InsertFilament->MonitorCBF OcclusionPeriod Maintain Occlusion (e.g., 60 minutes) MonitorCBF->OcclusionPeriod WithdrawFilament Withdraw Filament for Reperfusion OcclusionPeriod->WithdrawFilament LigateECAStump Ligate ECA Stump WithdrawFilament->LigateECAStump CloseIncision Close Incision LigateECAStump->CloseIncision Recovery Animal Recovery CloseIncision->Recovery

Caption: Experimental workflow for tMCAO in mice.

Measurement of Brain Water Content (Wet-Dry Method)

This is a standard method to quantify the extent of cerebral edema.[9][10]

Materials:

  • Anesthetized mouse (24 hours post-tMCAO)

  • Dissection tools

  • Analytical balance (sensitive to 0.01 mg)

  • Drying oven (100-110°C)

  • Aluminum foil

Procedure:

  • Deeply anesthetize the mouse and decapitate.

  • Quickly remove the brain and separate the ischemic (ipsilateral) and non-ischemic (contralateral) hemispheres.

  • Immediately weigh the tissue samples (wet weight) on a pre-weighed piece of aluminum foil.

  • Dry the samples in a drying oven at 105°C for 24-48 hours until a constant weight is achieved (dry weight).

  • Calculate the brain water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Assessment of Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product, leaving infarcted tissue unstained (white).[1][4][6]

Materials:

  • Anesthetized mouse (24 hours post-tMCAO)

  • Phosphate-buffered saline (PBS), ice-cold

  • 2% TTC solution in PBS

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Deeply anesthetize the mouse and perfuse transcardially with ice-cold PBS.

  • Remove the brain and slice it into 2 mm coronal sections using a brain matrix slicer.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Fix the stained slices in 10% formalin.

  • Capture high-resolution images of the stained sections.

  • Using image analysis software, measure the total area of the ipsilateral and contralateral hemispheres, and the area of the unstained (infarcted) tissue in each slice.

  • To correct for edema, calculate the infarct volume using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)]

TTC_Staining_Workflow Start Euthanize Mouse & Perfuse with PBS ExtractBrain Extract Brain Start->ExtractBrain SliceBrain Slice Brain into 2 mm Coronal Sections ExtractBrain->SliceBrain IncubateTTC Incubate Slices in 2% TTC Solution (37°C) SliceBrain->IncubateTTC FixSlices Fix Slices in Formalin IncubateTTC->FixSlices ImageSlices Acquire Digital Images of Stained Slices FixSlices->ImageSlices AnalyzeImages Quantify Infarct Area using Image Analysis Software ImageSlices->AnalyzeImages CalculateVolume Calculate Corrected Infarct Volume AnalyzeImages->CalculateVolume

Caption: Workflow for TTC staining and infarct volume analysis.

Immunoblotting for p-SPAK and p-NKCC1

This protocol allows for the assessment of this compound's target engagement by measuring the phosphorylation status of SPAK and its downstream target NKCC1.[11][12][13]

Materials:

  • Brain tissue homogenates (from vehicle- and this compound-treated animals)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-SPAK, anti-SPAK, anti-p-NKCC1, anti-NKCC1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue samples in lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the therapeutic potential of this compound in the context of cerebral edema. The tMCAO model offers a reliable method for inducing ischemic stroke and subsequent edema, while the wet-dry method and TTC staining allow for the quantitative assessment of edema and infarct size, respectively. Furthermore, immunoblotting for p-SPAK and p-NKCC1 can be utilized to confirm the mechanism of action of this compound. These experimental approaches are essential for the preclinical evaluation of this compound and other novel therapeutic agents targeting cerebral edema. Given its specific mechanism of action and promising in vivo efficacy, this compound holds significant therapeutic potential for the treatment of cerebral edema.[1][2] However, further research and clinical trials are necessary to fully elucidate its therapeutic benefits and potential side effects.[1][2]

References

Application Notes and Protocols for Assessing ZT-1a Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental techniques used to assess the efficacy of ZT-1a, a novel inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). The protocols detailed below are designed to guide researchers in evaluating the therapeutic potential of this compound in preclinical models of neurological disorders, particularly those associated with impaired ionic homeostasis, such as ischemic stroke and vascular dementia.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase.[1] The therapeutic rationale for targeting SPAK is based on its role as a master regulator of cation-Cl- cotransporters (CCCs), including the Na-K-Cl cotransporter 1 (NKCC1) and K-Cl cotransporters (KCCs).[2] In pathological conditions like ischemic stroke, the WNK-SPAK/OSR1 signaling cascade is upregulated, leading to increased phosphorylation and activation of NKCC1 and inhibition of KCCs.[3][4] This dysregulation results in an influx of Na+, Cl-, and water into neurons, contributing to cytotoxic edema, neuronal damage, and brain swelling.[4][5]

This compound acts by inhibiting SPAK, thereby reducing the phosphorylation of NKCC1 and preventing its activation.[2] This leads to a decrease in ion and water influx, thus attenuating cerebral edema and protecting against brain damage.[3][6] Preclinical studies have demonstrated the neuroprotective effects of this compound in rodent models of ischemic stroke, hydrocephalus, and vascular dementia, where it has been shown to reduce infarct size, improve neurological outcomes, and preserve white matter integrity.[4][5][7]

Signaling Pathway of this compound

ZT1a_Pathway cluster_upstream Upstream Triggers cluster_signaling WNK-SPAK Signaling Cascade cluster_transporters Cation-Cl- Cotransporters cluster_cellular_effects Cellular Effects cluster_intervention Therapeutic Intervention Ischemic Stroke Ischemic Stroke WNK WNK Ischemic Stroke->WNK Angiotensin II Angiotensin II Angiotensin II->WNK SPAK SPAK WNK->SPAK Phosphorylates pSPAK p-SPAK (Active) SPAK->pSPAK NKCC1 NKCC1 pSPAK->NKCC1 Phosphorylates pNKCC1 p-NKCC1 (Active) NKCC1->pNKCC1 IonInflux Na+, Cl-, H2O Influx pNKCC1->IonInflux Promotes Edema Cytotoxic Edema IonInflux->Edema NeuronalDamage Neuronal Damage Edema->NeuronalDamage This compound This compound This compound->pSPAK Inhibits Experimental_Workflow cluster_setup Model Induction & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Acclimatize Mice B Induce Ischemic Stroke (e.g., tMCAO model) A->B C Administer this compound or Vehicle (e.g., 3h post-stroke) B->C D Behavioral Testing (Days 1, 3, 5, 7) - Neurological Score - Corner Test - Adhesive Removal Test C->D E Terminal Endpoint (e.g., Day 7) D->E F Brain Tissue Harvesting E->F G Infarct Volume Analysis (TTC Staining) F->G H Histological Analysis (Immunofluorescence for GFAP, NeuN, etc.) F->H I Biochemical Analysis (Western Blot for p-SPAK, p-NKCC1) F->I

References

Application of ZT-1a in Vascular Dementia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular dementia (VaD) is the second most prevalent form of dementia globally, characterized by cognitive decline resulting from reduced or blocked blood flow to the brain.[1] A key pathological feature of VaD is the presence of white matter lesions (WML) and astrogliosis.[2][3] Recent preclinical research has identified ZT-1a, a novel and potent small molecule inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), as a promising therapeutic candidate.[1][4] this compound has been shown to mitigate the pathological hallmarks of vascular dementia in animal models by targeting the WNK-SPAK-NKCC1 signaling pathway.[2][5] These application notes provide a comprehensive overview of the mechanism of action of this compound, a summary of key preclinical findings, and detailed protocols for its use in a mouse model of vascular dementia.

Mechanism of Action of this compound

This compound is a selective inhibitor of SPAK kinase, which is a master regulator of cation-Cl- cotransporters (CCCs) like NKCC1 (Na-K-Cl cotransporter 1).[4][6] In the context of vascular dementia, chronic cerebral hypoperfusion leads to the upregulation and activation of the WNK-SPAK-NKCC1 signaling cascade in astrocytes.[2] This activation contributes to an overload of intracellular sodium, causing astrocyte swelling and hypertrophy, a state known as reactive astrogliosis.[2][3] This pathological state is linked to oligodendrocyte death, demyelination, and the formation of white matter lesions, ultimately leading to cognitive impairment.[2]

This compound exerts its therapeutic effects by inhibiting SPAK, thereby reducing the phosphorylation and activity of NKCC1.[2][4] This action attenuates reactive astrogliosis, protects oligodendrocytes from degeneration, reduces white matter damage, and consequently improves memory functions in a mouse model of vascular dementia.[2]

ZT1a_Mechanism_of_Action cluster_0 Vascular Dementia Pathology cluster_1 Therapeutic Intervention Cerebral Hypoperfusion Cerebral Hypoperfusion WNK WNK Cerebral Hypoperfusion->WNK activates SPAK SPAK WNK->SPAK activates NKCC1 NKCC1 SPAK->NKCC1 phosphorylates/activates Reactive Astrogliosis Reactive Astrogliosis NKCC1->Reactive Astrogliosis Oligodendrocyte Death Oligodendrocyte Death Reactive Astrogliosis->Oligodendrocyte Death White Matter Lesions White Matter Lesions Oligodendrocyte Death->White Matter Lesions Cognitive Impairment Cognitive Impairment White Matter Lesions->Cognitive Impairment This compound This compound This compound->SPAK inhibits

Figure 1: this compound Mechanism of Action in Vascular Dementia.

Preclinical Evidence in a Vascular Dementia Model

The therapeutic potential of this compound has been evaluated in a bilateral carotid artery stenosis (BCAS) mouse model, which mimics the chronic cerebral hypoperfusion characteristic of vascular contributions to cognitive impairment and dementia (VCID).[2][5]

Summary of Key Findings
ParameterBCAS + VehicleBCAS + this compoundOutcome with this compound TreatmentReference
Cognitive Function
Morris Water Maze (Escape Latency)IncreasedDecreasedImproved learning and memory[2][5]
Neuropathology
Reactive Astrogliosis (GFAP+)IncreasedDecreasedAttenuation of astrogliosis[2]
Oligodendrocyte DeathIncreasedDecreasedNeuroprotection of oligodendrocytes[2]
White Matter Lesions (MRI-DTI)SignificantReducedPreservation of white matter integrity[2][5]
Molecular Markers
pNKCC1 ExpressionIncreasedReducedInhibition of the WNK-SPAK-NKCC1 pathway[2]
Total NKCC1 ExpressionIncreasedReducedDownregulation of the target protein[2]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Bhuiyan et al. (2024).[2][5]

Bilateral Carotid Artery Stenosis (BCAS) Mouse Model

This surgical procedure induces chronic cerebral hypoperfusion, leading to the development of white matter lesions and cognitive impairment, thus serving as a relevant model for vascular dementia research.

BCAS_Workflow Anesthetize Mouse Anesthetize Mouse Midline Cervical Incision Midline Cervical Incision Anesthetize Mouse->Midline Cervical Incision Isolate Common Carotid Arteries Isolate Common Carotid Arteries Midline Cervical Incision->Isolate Common Carotid Arteries Place Microcoils on Arteries Place Microcoils on Arteries Isolate Common Carotid Arteries->Place Microcoils on Arteries Suture Incision Suture Incision Place Microcoils on Arteries->Suture Incision Post-operative Care Post-operative Care Suture Incision->Post-operative Care

Figure 2: BCAS Surgical Workflow.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Microcoils (e.g., 0.18 mm internal diameter)

  • Sutures

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Make a midline cervical incision to expose the neck muscles.

  • Carefully dissect the muscles to isolate both common carotid arteries.

  • Place a microcoil on each common carotid artery to induce stenosis.

  • Suture the incision and provide post-operative care, including analgesics.

  • Sham-operated animals undergo the same procedure without the placement of microcoils.

This compound Treatment Regimen

Materials:

  • This compound compound

  • Vehicle (e.g., DMSO)

  • Saline or other appropriate solvent

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • On day 14 post-BCAS surgery, begin the treatment regimen.[2][5]

  • Administer this compound at a dose of 5 mg/kg via intraperitoneal injection.[5]

  • Injections are given every 72 hours until the end of the study period (e.g., day 35 post-surgery).[7]

  • The control group receives vehicle-only injections following the same schedule.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is used to evaluate spatial learning and memory.

Procedure:

  • Acquisition Phase (e.g., 5 consecutive days):

    • Place the mouse in a circular pool of opaque water containing a hidden platform.

    • Allow the mouse to swim freely for a set time (e.g., 60 seconds) to find the platform.

    • Record the escape latency (time to find the platform) and the swim path.

    • If the mouse fails to find the platform, guide it to the location.

    • Conduct multiple trials per day from different starting positions.

  • Probe Trial (e.g., on day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Tissue Processing and Analysis

1. Immunofluorescence Staining:

  • Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).

  • Harvest the brains and post-fix in PFA, then transfer to a sucrose (B13894) solution.

  • Section the brains using a cryostat.

  • Perform immunofluorescence staining on the brain sections using primary antibodies against markers for astrocytes (e.g., GFAP), oligodendrocytes, and myelin (e.g., MBP).

  • Use appropriate fluorescently labeled secondary antibodies for visualization.

  • Image the stained sections using a confocal microscope.

2. Immunoblotting (Western Blot):

  • Dissect specific brain regions (e.g., corpus callosum).

  • Homogenize the tissue in lysis buffer to extract proteins.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total NKCC1, phosphorylated NKCC1 (pNKCC1), and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

3. Magnetic Resonance Imaging (MRI) and Diffusion Tensor Imaging (DTI):

  • Ex vivo MRI-DTI analysis can be performed on harvested brains to assess white matter integrity.[2]

  • This technique provides quantitative measures of water diffusion, which is altered in areas of demyelination and axonal injury.

Conclusion

This compound represents a promising therapeutic agent for the treatment of vascular dementia. Its targeted inhibition of the SPAK-NKCC1 signaling pathway offers a novel approach to mitigate reactive astrogliosis, protect white matter, and improve cognitive function. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in the context of vascular dementia and other neurological disorders characterized by ionic dyshomeostasis and neuroinflammation. Further research, including clinical trials, is warranted to translate these preclinical findings into effective therapies for patients.[1][8]

References

Troubleshooting & Optimization

Technical Support Center: ZT-1a Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the limited brain penetration of ZT-1a, a selective SPAK kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?

A1: this compound is a novel, potent, and selective SPAK inhibitor.[1] Its primary mechanism of action in the CNS involves the modulation of cation-Cl- cotransporters (CCCs), such as NKCC1 and KCCs, by inhibiting their SPAK-dependent phosphorylation.[1][2][3] This regulation of ion transport is crucial for maintaining brain ionic homeostasis. Upregulation of SPAK-dependent CCC phosphorylation has been implicated in several neurological diseases, and this compound aims to counteract these pathological changes.[1][4]

Q2: What is the main challenge in using this compound for treating CNS disorders?

A2: The primary challenge is its limited penetration of the blood-brain barrier (BBB) in healthy states.[2][5] The BBB is a protective barrier that restricts the passage of many drugs from the bloodstream into the brain.[6] This limitation can potentially reduce the therapeutic efficacy of systemically administered this compound for neurological conditions where the BBB remains intact.

Q3: How might this compound exert its therapeutic effects in the CNS despite its limited BBB penetration?

A3: There are two main hypotheses for this compound's observed efficacy in certain CNS conditions:

  • Blood-Brain Barrier Disruption: In pathological conditions such as ischemic stroke, the integrity of the BBB can be compromised, allowing for increased penetration of this compound into the affected brain regions.[2]

  • Choroid Plexus Targeting: The choroid plexus, where cerebrospinal fluid (CSF) is produced, has a high expression of SPAK. This compound may exert its effects by acting on the choroid plexus, which is more accessible to systemic circulation than the brain parenchyma, thereby modulating CSF composition and pressure.[2][4][5]

Q4: Are there derivatives of this compound with potentially improved brain penetration?

A4: Yes, novel derivatives of this compound (such as ZT-1c, ZT-1d, ZT-1g, and ZT-1h) have been synthesized and are being evaluated for their efficacy in reducing ischemic stroke-mediated brain injury.[7][8] While these derivatives share a similar chemical structure with this compound, their pharmacokinetic profiles, including brain penetration, are under investigation to identify compounds with superior therapeutic potential.[7]

Q5: What are some general strategies that could be explored to enhance the brain delivery of this compound?

A5: Several advanced drug delivery strategies are being investigated to overcome the BBB for various therapeutics and could be adapted for this compound:

  • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[9][10][11][12]

  • Receptor-mediated transcytosis (RMT): Modifying this compound or its carrier to bind to specific receptors on the BBB, such as the transferrin receptor, can promote its transport into the brain.[9][13][14]

  • Focused ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with microbubbles to transiently open the BBB in a targeted manner, allowing for increased drug delivery.[9][10]

  • Chemical modification/prodrugs: Altering the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[13]

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected efficacy of this compound in an in vivo model of a CNS disorder.
Possible Cause Troubleshooting Suggestion
Intact Blood-Brain Barrier In your experimental model, verify the integrity of the BBB. If the BBB is not compromised, consider alternative administration routes such as intracerebroventricular (ICV) injection to bypass the BBB.[4]
Suboptimal Dosing or Pharmacokinetics The plasma half-life of this compound is relatively short.[2] Consider using continuous administration methods, such as osmotic pumps, to maintain a steady plasma concentration.[7] Perform pharmacokinetic studies to determine the optimal dosing regimen for your specific model.
Model-Specific Pathophysiology The therapeutic effect of this compound may be dependent on the specific role of the WNK-SPAK-NKCC1 signaling pathway in your disease model.[15] Confirm the upregulation of this pathway in your model to ensure it is a relevant target.
Problem: Difficulty in detecting this compound in brain tissue homogenates following systemic administration.
Possible Cause Troubleshooting Suggestion
Limited BBB Penetration This is an expected challenge with this compound.[2][5] Use highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for detection. Analyze both brain parenchyma and choroid plexus tissue, as this compound may accumulate in the latter.[2]
Rapid Metabolism Investigate the metabolic stability of this compound in your experimental model. If rapid metabolism is occurring, consider co-administration with metabolic inhibitors (if appropriate for the experimental design) or explore more stable this compound derivatives.
Efflux by Transporters This compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein. Investigate this possibility using in vitro models or by co-administering a known efflux pump inhibitor.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Naïve Mice

Parameter Intravenous Administration Oral Administration
T1/2 (Plasma Half-life) 1.8 hours2.6 hours
AUC (Area Under the Curve) 2340 hoursng/mL97.3 hoursng/mL
MRT (Mean Residence Time) 0.45 hours3.3 hours
Oral Bioavailability -2.2%
Data sourced from Zhang et al., 2020.[7]

Table 2: Efficacy of this compound Derivatives in a Murine Ischemic Stroke Model

Compound Effect on Neurological Deficits Effect on Brain Lesion Volume
This compound Significant ImprovementMost Effective
ZT-1c Significant ImprovementLess Effective than this compound and ZT-1d
ZT-1d Significant ImprovementMore Effective than ZT-1c
ZT-1g Less ImpactLess Effective
ZT-1h Less ImpactLeast Effective
Data represents a summary of findings from a study on this compound derivatives.[8]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Vascular Dementia (Bilateral Carotid Artery Stenosis - BCAS)

  • Induction of BCAS: Adult mice are subjected to bilateral carotid artery stenosis surgery to induce chronic cerebral hypoperfusion. Sham-operated mice serve as controls.

  • This compound Administration: Fourteen days post-surgery, a treatment regimen is initiated. This compound (e.g., 5 mg/kg) or vehicle (DMSO) is administered intraperitoneally every three days for a period of 21 days (from day 14 to day 35 post-surgery).[16]

  • Behavioral Testing: Cognitive function is assessed using the Morris water maze test to evaluate learning and memory.[15][16]

  • Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and brain tissue is collected.

  • Immunofluorescence and Immunoblotting: Brain sections are analyzed for markers of astrogliosis (GFAP), demyelination (MBP), and the activation of the WNK-SPAK-NKCC1 signaling pathway.[15][16][17]

  • MRI Analysis: Ex vivo MRI with Diffusion Tensor Imaging (DTI) can be performed to assess white matter lesions.[15][16]

Protocol 2: Assessment of this compound on Ischemia-Induced CCC Phosphorylation

  • Induction of Ischemic Stroke: A model of transient middle cerebral artery occlusion (MCAO) is used to induce ischemic stroke in rodents.

  • This compound Administration: this compound (e.g., 5 mg/kg) or vehicle (DMSO) is administered, for example, via intraperitoneal injection at a specific time point after reperfusion.[2]

  • Tissue Preparation: At 24 hours post-reperfusion, the brain is harvested. The contralateral and ipsilateral cerebral hemispheres are separated. Membrane protein fractions are prepared from the tissue homogenates.[2][5]

  • Immunoblotting: Western blotting is performed on the membrane protein fractions to detect the levels of phospho-SPAK/OSR1, phospho-NKCC1, and phospho-KCC3. Na+/K+ ATPase can be used as a loading control.[2][5]

Visualizations

signaling_pathway WNK WNK Kinases SPAK SPAK WNK->SPAK Activates NKCC1 NKCC1 (Inactive) SPAK->NKCC1 Phosphorylates KCC KCC (Active) K+, Cl- Efflux SPAK->KCC Phosphorylates (Inhibits) ZT1a This compound ZT1a->SPAK Inhibits pNKCC1 pNKCC1 (Active) Na+, K+, 2Cl- Influx NKCC1->pNKCC1 CellSwelling Cytotoxic Edema & Neuronal Damage pNKCC1->CellSwelling Leads to pKCC pKCC (Inactive) KCC->pKCC

Caption: this compound inhibits SPAK, preventing the phosphorylation and activation of NKCC1.

experimental_workflow start Start: Rodent Model of CNS Disorder admin Systemic Administration (e.g., Intraperitoneal) start->admin zt1a This compound Treatment Group admin->zt1a vehicle Vehicle Control Group admin->vehicle outcome Outcome Assessment zt1a->outcome vehicle->outcome behavior Behavioral Tests (e.g., Morris Water Maze) outcome->behavior Functional imaging Brain Imaging (e.g., MRI) outcome->imaging Structural biochem Biochemical Analysis (e.g., Western Blot for pSPAK) outcome->biochem Molecular end End: Data Analysis & Comparison behavior->end imaging->end biochem->end

Caption: General workflow for evaluating the in vivo efficacy of this compound.

logical_relationship problem Low this compound Efficacy in vivo cause1 Limited BBB Penetration? problem->cause1 cause2 Suboptimal PK/PD? problem->cause2 cause3 Irrelevant Disease Model? problem->cause3 solution1 Bypass BBB (e.g., ICV injection) cause1->solution1 solution2 Optimize Delivery (e.g., Nanoparticles, Osmotic Pump) cause2->solution2 solution3 Validate Target (Confirm SPAK pathway upregulation) cause3->solution3

Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.

References

ZT-1a Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the SPAK inhibitor, ZT-1a. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound is a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). In a kinase profiling study against a panel of 140 recombinant kinases, this compound demonstrated high selectivity. At a concentration of 1 µM, 98% of the tested kinases were not inhibited by more than 70%.[1]

Q2: Have any specific off-target kinases been identified for this compound?

A2: The primary off-target kinase identified in the aforementioned screening was Glycogen Synthase Kinase 3 Beta (GSK-3β). In vitro, this compound at 1 µM inhibited GSK-3β activity by 60 ± 6%. However, this inhibitory effect was not observed in cellular models or in vivo. Specifically, this compound at a concentration of 3 µM did not inhibit the phosphorylation of GSK-3β at Ser9 in either HEK-293 cells or in the brains of mice subjected to ischemic stroke.[1]

Q3: What is the mechanism of action of this compound on SPAK?

A3: this compound inhibits SPAK kinase in a non-ATP-competitive manner.[1] Its IC50 values remain relatively unchanged with varying ATP concentrations.[1] this compound functions by disrupting the interaction between SPAK and its upstream activating kinase, WNK, but it does not affect the interaction between SPAK and MO25α. This disruption leads to a reduction in the phosphorylation of SPAK's downstream targets, the cation-Cl- cotransporters (CCCs), such as NKCC1 and KCCs.[1]

Q4: Is there any available data from formal safety pharmacology studies for this compound?

A4: Based on publicly available information, dedicated safety pharmacology studies for this compound, such as those assessing cardiovascular, respiratory, and central nervous system functions according to ICH guidelines, have not been reported. The majority of the available in vivo data comes from preclinical efficacy studies in models of neurological diseases like stroke and hydrocephalus.[1][2][3]

Q5: What are the known on-target effects of this compound in preclinical models?

A5: this compound has been shown to be a potent modulator of SPAK-dependent CCC phosphorylation.[1] In preclinical models of stroke and hydrocephalus, systemic or intracerebroventricular administration of this compound has been demonstrated to reduce cerebral edema, decrease infarct size, and improve neurological outcomes.[1][4][5] It achieves these effects by inhibiting NKCC1 and stimulating KCCs through the reduction of their SPAK-dependent phosphorylation.[1][6]

Data Summary

Table 1: Kinase Selectivity Profile of this compound

ParameterValueReference
Kinase Panel Size140 recombinant kinases[1]
Concentration for Screening1 µM[1]
Kinases with <70% Inhibition98% of the panel[1]
Identified Off-Target KinaseGSK-3β[1]
In Vitro Inhibition of GSK-3β (at 1 µM)60 ± 6%[1]

Table 2: On-Target Cellular Activity of this compound

Target/ProcessEffectConcentrationCell TypeReference
NKCC1 Phosphorylation (p-Thr203/207/212)72 ± 5.2% inhibition1 µMHEK-293[1]
KCC Phosphorylation (sites 1/2)65-77% inhibition3 µMHEK-293[1]
SPAK Phosphorylation (Ser373)70 ± 3.8% inhibition~3–10 µMHEK-293[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the known signaling pathway of this compound and a general workflow for assessing off-target effects.

SPAK_Signaling_Pathway WNK WNK Kinase SPAK SPAK WNK->SPAK Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates KCCs KCCs SPAK->KCCs Phosphorylates ZT1a This compound ZT1a->SPAK Inhibits (non-ATP competitive) pNKCC1 pNKCC1 (Active) NKCC1->pNKCC1 pKCCs pKCCs (Inactive) KCCs->pKCCs Ion_Efflux Ion Efflux (Cell Volume Regulation) KCCs->Ion_Efflux Ion_Influx Ion Influx (Cell Swelling) pNKCC1->Ion_Influx pKCCs->Ion_Efflux

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_invivo In Vivo Assessment Kinase_Screen Broad Kinase Panel Screen (e.g., 140 kinases) Hit_Validation Hit Validation (IC50 determination) Kinase_Screen->Hit_Validation Mechanism_Study Mechanism of Action Study (e.g., ATP competition) Hit_Validation->Mechanism_Study Cell_Assay Cell-Based Target Engagement Assay (e.g., phospho-protein levels) Hit_Validation->Cell_Assay Phenotypic_Assay Phenotypic/Functional Assays Cell_Assay->Phenotypic_Assay PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Phenotypic_Assay->PK_PD Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) PK_PD->Safety_Pharm Tox_Studies Toxicology Studies Safety_Pharm->Tox_Studies

Caption: Experimental workflow for off-target assessment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype in Cells/Tissues 1. Off-target effects: Although this compound is highly selective, off-target inhibition (e.g., of GSK-3β) could be context-dependent. 2. On-target effects in a novel context: The SPAK/CCC pathway has diverse physiological roles that may not be fully characterized in your specific experimental system.1. Validate on-target engagement: Confirm that this compound is inhibiting SPAK phosphorylation and modulating downstream CCC phosphorylation in your system. 2. Investigate GSK-3β pathway: If your system is sensitive to GSK-3β modulation, assess key downstream targets of this kinase. 3. Use a structurally distinct SPAK inhibitor: Compare the effects of this compound with another SPAK inhibitor that has a different chemical scaffold to see if the phenotype is consistent.
Variability in Experimental Results 1. Compound solubility and stability: this compound may have limited solubility in aqueous solutions. 2. Cellular uptake and metabolism: The effective intracellular concentration of this compound may vary between cell types or experimental conditions. 3. Experimental conditions: The activity of the SPAK pathway can be influenced by osmotic stress and ion concentrations.1. Ensure proper solubilization: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into your experimental medium. 2. Optimize concentration and incubation time: Perform dose-response and time-course experiments to determine the optimal experimental parameters for your system. 3. Standardize experimental conditions: Maintain consistent ion concentrations and osmolarity in your buffers and media unless these are experimental variables.
Discrepancy Between In Vitro and Cellular/In Vivo Data 1. Cell permeability and efflux: this compound may be subject to active transport out of cells, leading to lower intracellular concentrations than expected. 2. Plasma protein binding: In vivo, this compound may bind to plasma proteins, reducing its free concentration. 3. Metabolism: this compound may be metabolized to inactive or less active forms in vivo. 4. Redundancy or compensatory mechanisms: Cellular or in vivo systems may have redundant pathways that compensate for the inhibition of a single target.1. Review pharmacokinetic data: Consider the known pharmacokinetic properties of this compound when designing and interpreting in vivo experiments. 2. Measure target engagement in vivo: Whenever possible, assess the phosphorylation status of SPAK and its substrates in your in vivo model to confirm target engagement. 3. Consider the biological context: The observation that in vitro GSK-3β inhibition did not translate to cellular or in vivo effects highlights the importance of validating findings in more complex biological systems.

Experimental Protocols

1. Kinase Selectivity Profiling (General Protocol)

  • Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

  • Methodology: A standard radioisotopic enzymatic assay (e.g., Dundee profiling) is typically used.

    • Recombinant kinases are incubated with a specific substrate and radiolabeled ATP (e.g., [γ-³³P]ATP) in the presence of this compound or a vehicle control (e.g., DMSO).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding).

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of kinase activity remaining in the presence of this compound is calculated relative to the vehicle control.

2. Cellular Target Engagement Assay (Western Blotting)

  • Objective: To confirm that this compound inhibits the phosphorylation of SPAK and its downstream targets in a cellular context.

  • Methodology:

    • Culture cells (e.g., HEK-293) to an appropriate confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration. It may be necessary to stimulate the SPAK pathway (e.g., with hypotonic low chloride conditions) to observe robust phosphorylation.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and probe with primary antibodies specific for the phosphorylated forms of SPAK (e.g., p-Ser373), NKCC1 (e.g., p-Thr203/207/212), and KCCs, as well as antibodies for the total protein levels of these targets.

    • Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

Technical Support Center: Preclinical Retinal Toxicity Assessment of ZT-1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the retinal toxicity of the hypothetical compound ZT-1a, a novel tyrosine kinase inhibitor under investigation for systemic applications.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound that could lead to retinal toxicity?

A1: this compound is a potent inhibitor of a receptor tyrosine kinase (RTK) crucial for vascular endothelial and retinal pigment epithelium (RPE) cell survival. Off-target inhibition of key kinases within photoreceptor cells has also been hypothesized. Disruption of these pathways may lead to RPE dysfunction, photoreceptor apoptosis, and altered retinal vascularization, posing a potential risk for retinal toxicity.

Q2: Which in vitro models are recommended for the initial screening of this compound's retinal toxicity?

A2: For initial screening, we recommend using human-derived cell lines such as ARPE-19 (a retinal pigment epithelium cell line) and Y79 (a retinoblastoma cell line with photoreceptor-like characteristics). These models can provide initial data on direct cytotoxicity and mitochondrial dysfunction. However, results should be confirmed in more complex models like primary retinal cell cultures or retinal organoids.

Q3: My electroretinography (ERG) results show a decreased b-wave amplitude after this compound administration in rodents. How should I interpret this?

A3: A reduced b-wave amplitude with a relatively normal a-wave typically suggests dysfunction in the inner retinal neurons, specifically bipolar and Müller cells. The a-wave originates from photoreceptors. This finding indicates that this compound may be affecting signal transmission from photoreceptors to the inner retina. Further histopathological analysis is recommended to investigate for any morphological changes in the inner nuclear layer (INL).

Q4: I am observing unexpected autofluorescence in the RPE layer during fundus imaging of treated animals. Is this related to this compound?

A4: Increased autofluorescence in the RPE layer often indicates the accumulation of lipofuscin, a byproduct of oxidative stress and phagocytic dysfunction. This compound, by potentially disrupting RPE metabolism, could be accelerating this process. It is crucial to correlate these in vivo findings with histopathological examination for RPE structural changes and markers of oxidative stress.

Troubleshooting Guides

Issue 1: High variability in in vitro cytotoxicity assays (MTT/LDH).

  • Possible Cause 1: this compound Precipitation. this compound may have low solubility in aqueous media, leading to inconsistent concentrations.

    • Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture media. Visually inspect for precipitates. Consider using a lower final concentration of the vehicle (typically ≤0.1%).

  • Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Solution: Perform accurate cell counts using a hemocytometer or automated cell counter before seeding. Allow cells to adhere and stabilize for 24 hours before adding the compound.

  • Possible Cause 3: Assay Interference. The color or chemical properties of this compound might interfere with the spectrophotometric readings of the assay.

    • Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents.

Issue 2: Artifacts in retinal histopathology sections.

  • Possible Cause 1: Poor Fixation. Delayed or inadequate fixation can cause retinal detachment and cellular degradation.

    • Solution: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde) immediately after euthanasia. For enucleated eyes, create a small slit in the cornea to allow the fixative to penetrate more effectively.

  • Possible Cause 2: Mechanical Damage. The retina is extremely delicate and can be damaged during dissection or processing.

    • Solution: Use fine-tipped surgical instruments and handle the eye with extreme care. Ensure proper orientation of the eye during embedding to obtain cross-sections through the optic nerve.

Quantitative Data Summary

The following tables summarize hypothetical data from preclinical retinal toxicity studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Retinal Cell Lines (48h Exposure)

Cell LineAssayIC50 (µM)
ARPE-19MTT25.4
Y79LDH Release42.8
Primary Rodent Retinal Ganglion CellsApoptosis (Caspase-3)18.2

Table 2: Electroretinography (ERG) Parameters in Rodents Following 28-Day Systemic Dosing

Treatment GroupScotopic a-wave Amplitude (µV)Scotopic b-wave Amplitude (µV)
Vehicle Control250 ± 22610 ± 45
This compound (Low Dose)245 ± 18595 ± 50
This compound (High Dose)230 ± 25420 ± 60
Statistically significant reduction (p < 0.05)

Table 3: Retinal Morphometry in Rodents Following 28-Day Systemic Dosing

Treatment GroupOuter Nuclear Layer (ONL) Thickness (µm)Inner Nuclear Layer (INL) Thickness (µm)
Vehicle Control55.2 ± 4.130.5 ± 2.5
This compound (Low Dose)54.8 ± 3.830.1 ± 2.2
This compound (High Dose)48.1 ± 5.225.7 ± 2.8
* Statistically significant reduction (p < 0.05)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Electroretinography (ERG) in Rodents

  • Animal Preparation: Dark-adapt the animals overnight (12 hours). All subsequent procedures are performed under dim red light.

  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Pupil Dilation: Apply a mydriatic agent (e.g., 1% tropicamide) to the cornea.

  • Electrode Placement: Place a gold-ring recording electrode on the cornea, a reference electrode subcutaneously in the head region, and a ground electrode subcutaneously in the tail.

  • Stimulation & Recording: Place the animal inside a Ganzfeld dome for uniform retinal illumination. Record scotopic (dark-adapted) responses to a series of increasing intensity light flashes. The a-wave is measured from the baseline to the trough, and the b-wave is measured from the a-wave trough to the subsequent peak.

  • Data Analysis: Analyze and compare the amplitudes and implicit times of the a- and b-waves between treatment groups.

Visualizations

G cluster_0 This compound Action cluster_1 Cellular Pathways cluster_2 Cellular Outcomes ZT1a This compound RTK Receptor Tyrosine Kinase (RTK) ZT1a->RTK Inhibits PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Survival Cell Survival & Proliferation PI3K->Survival Apoptosis Apoptosis PI3K->Apoptosis Inhibits RAS->Survival

Caption: Hypothetical signaling pathway affected by this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent Model) cluster_2 Analysis A1 Cytotoxicity Assays (ARPE-19, Y79) A2 Mitochondrial Function Assays A1->A2 B1 Systemic Dosing (e.g., 28 days) A2->B1 Proceed if risk is identified B2 In-life Observations (Fundus, OCT) B1->B2 B3 Terminal ERG B2->B3 B4 Histopathology & Immunohistochemistry B3->B4 C1 Data Integration & Risk Assessment B4->C1

Caption: Experimental workflow for preclinical retinal toxicity assessment.

G Start Unexpected Result Observed (e.g., high ERG variability) Q1 Was the experimental protocol followed exactly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reagents/compounds within their expiry date? A1_Yes->Q2 Sol1 Review protocol. Repeat experiment. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is equipment functioning and calibrated correctly? A2_Yes->Q3 Sol2 Replace expired reagents. Repeat experiment. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult with senior scientist. Consider alternative hypothesis. A3_Yes->End Sol3 Calibrate/service equipment. Repeat experiment. A3_No->Sol3

Caption: Troubleshooting flowchart for unexpected experimental results.

Navigating ZT-1a Administration: A Technical Support Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to the growing interest in the novel SPAK kinase inhibitor, ZT-1a, for its potential in treating neurological disorders associated with brain swelling, a comprehensive technical support center has been launched. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound dosage and minimize potential side effects during preclinical in vivo experiments.

This compound has demonstrated promise in rodent models of stroke and hydrocephalus by reducing cerebral edema and cerebrospinal fluid hypersecretion.[1] Its mechanism of action involves the inhibition of STE20/SPS1-related proline-alanine-rich kinase (SPAK), which subsequently modulates the activity of cation-Cl- cotransporters (CCCs), including the Na-K-2Cl cotransporter (NKCC1) and K-Cl cotransporters (KCCs).[2][3][4][5] This modulation helps to restore ionic homeostasis in the brain.[2][5] While the therapeutic potential is significant, careful dose optimization is critical to mitigate potential side effects stemming from the modulation of these widely expressed ion transporters.

This technical support center aims to provide researchers with the necessary tools and knowledge to design and execute robust preclinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase.[3][4][6] By inhibiting SPAK, this compound decreases the phosphorylation of NKCC1, thereby inhibiting its activity, and stimulates KCCs.[2][5] This dual action helps to reduce intracellular chloride concentration and subsequently counteracts cell swelling, particularly in the context of neurological injury.

Q2: What are the potential side effects of this compound based on its mechanism of action?

A2: While specific side effect data for this compound is not yet available as it is still in the laboratory development stage, its mechanism of action suggests potential effects related to the inhibition of SPAK and NKCC1, and modulation of KCCs.[1] These may include:

  • Diuretic Effects: NKCC1 is also found in the kidney and its inhibition can lead to increased urine output (diuresis).

  • Electrolyte Imbalance: Inhibition of NKCC1 can potentially lead to an imbalance of electrolytes, such as low potassium levels (hypokalemia).

  • Neurological Effects: Given the role of CCCs in neuronal function, off-target effects on neuronal excitability are theoretically possible.

  • General Kinase Inhibitor-Related Side Effects: As a kinase inhibitor, general side effects such as fatigue, rash, and gastrointestinal issues could potentially be observed at higher doses.[7][8][9]

Q3: How should I determine the starting dose for my in vivo experiments with this compound?

A3: For initial in vivo studies, it is recommended to start with a dose that has been shown to be effective in published preclinical models. For example, doses in the range of 10-100 mg/kg have been used in rodent studies.[3] A thorough literature review of studies with similar compounds or targeting the same pathway can also provide guidance. A dose-response study is crucial to determine the optimal dose for your specific experimental model.

Q4: What is the recommended formulation and route of administration for this compound in rodents?

A4: this compound is a lipophilic compound with poor water solubility. For in vivo administration in rodents, it is typically first dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted in a suitable vehicle such as a mixture of PEG 400 and water, or corn oil.[6] The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid solvent toxicity.[10] The most common route of administration in published studies is intraperitoneal (i.p.) injection.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in dosing solution Inadequate solubilization due to the lipophilic nature of this compound.1. Ensure this compound is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding it to the vehicle. 2. Use a co-solvent system, such as PEG 400 in combination with water or saline. 3. Gently warm the vehicle to aid dissolution, but avoid excessive heat that could degrade the compound. 4. Use sonication to create a more uniform suspension.
Signs of distress in animals post-injection (e.g., lethargy, ruffled fur) - High dose of this compound leading to systemic side effects. - Vehicle toxicity (e.g., high concentration of DMSO). - Improper injection technique causing irritation or injury.1. Conduct a dose-response study to identify the minimum effective dose with the fewest side effects. 2. Reduce the concentration of the organic solvent (e.g., DMSO) in the final formulation. 3. Ensure proper restraint and injection technique to minimize stress and tissue damage.[11][12] 4. Administer a vehicle-only control group to differentiate between compound and vehicle effects.
Lack of therapeutic effect at previously reported effective doses - Poor bioavailability due to formulation issues. - Incorrect timing of administration relative to the disease model induction. - Degradation of the this compound compound.1. Re-evaluate the formulation to ensure optimal solubility and stability. 2. Optimize the timing of this compound administration based on the pathophysiology of your experimental model. 3. Verify the purity and integrity of your this compound stock.
Excessive diuresis or weight loss in treated animals Inhibition of renal NKCC1 by this compound.1. Monitor animal weight and hydration status closely. 2. Provide supplemental hydration if necessary. 3. Consider reducing the dose of this compound to see if the diuretic effect can be minimized while retaining therapeutic efficacy in the CNS. 4. Measure serum electrolyte levels to check for imbalances.

Experimental Protocols

Protocol for In Vivo Dose-Response Study of this compound in a Rodent Model of Ischemic Stroke

This protocol outlines a study to determine the optimal dose of this compound that provides neuroprotection while minimizing side effects.

1. Animal Model:

  • Use a validated rodent model of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.

  • Acclimate animals to the housing conditions for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Sham + Vehicle: Animals undergo sham surgery and receive the vehicle.

  • Group 2: MCAO + Vehicle: Animals undergo MCAO surgery and receive the vehicle.

  • Group 3-6: MCAO + this compound (Dose 1, 2, 3, 4): Animals undergo MCAO surgery and receive one of four escalating doses of this compound (e.g., 5, 10, 25, 50 mg/kg).

3. This compound Formulation and Administration:

  • Prepare this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% saline.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specific time point post-MCAO (e.g., 1 hour).

4. Outcome Measures:

  • Efficacy:

    • Neurological Deficit Scoring: Assess neurological function at 24 and 48 hours post-MCAO using a standardized scoring system.

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animals and measure the infarct volume using TTC staining.

  • Side Effects:

    • Body Weight: Monitor body weight daily.

    • Clinical Observations: Observe animals for any signs of distress, changes in behavior, or adverse reactions.

    • Kidney Function (Optional): Collect blood at the end of the study to measure markers of kidney function (e.g., BUN, creatinine) and electrolytes.

5. Data Analysis:

  • Analyze neurological scores and infarct volumes using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different this compound dose groups to the vehicle control.

  • Analyze side effect data to identify any dose-dependent adverse effects.

  • Plot a dose-response curve to determine the ED50 (effective dose for 50% of the maximal response) for the neuroprotective effect and identify a therapeutic window.

Visualizing the Pathway and Workflow

To further aid researchers, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the dose-response study.

ZT1a_Signaling_Pathway cluster_0 Cell Membrane This compound This compound SPAK SPAK This compound->SPAK Inhibits NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates (Activates) KCCs KCCs SPAK->KCCs Phosphorylates (Inhibits) Cl_in Intracellular Cl- NKCC1->Cl_in Cl- Influx KCCs->Cl_in Cl- Efflux Cell_Swelling Cell Swelling Cl_in->Cell_Swelling Leads to Dose_Response_Workflow start Start: Rodent Model of Ischemic Stroke (MCAO) groups Divide into Experimental Groups: - Sham + Vehicle - MCAO + Vehicle - MCAO + this compound (4 Doses) start->groups admin Administer this compound or Vehicle (i.p.) groups->admin assess_eff Assess Efficacy: - Neurological Scoring - Infarct Volume admin->assess_eff assess_se Monitor Side Effects: - Body Weight - Clinical Observations admin->assess_se analysis Data Analysis: - Statistical Comparison - Dose-Response Curve assess_eff->analysis assess_se->analysis end End: Determine Optimal Dose analysis->end

References

Technical Support Center: ZT-1a Systemic Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SPAK kinase inhibitor, ZT-1a, in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent, and selective non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). It functions by modulating cation-Cl- cotransporters (CCCs) through the inhibition of the WNK-SPAK/OSR1 signaling pathway.[1][2] This pathway is a critical regulator of ion and water homeostasis in cells.[1] Under pathological conditions such as ischemic stroke, this signaling cascade becomes upregulated.[2][3] this compound blocks SPAK, leading to decreased phosphorylation of the Na-K-Cl cotransporter 1 (NKCC1) and K-Cl cotransporters (KCCs).[1] This inhibition of NKCC1 and stimulation of KCCs helps to reduce intracellular ion concentration, thereby mitigating cytotoxic edema and neuronal damage.[1][2]

Q2: What are the main challenges associated with the systemic administration of this compound?

The primary challenges with systemic administration of this compound are its poor pharmacokinetic profile and limited penetration of the blood-brain barrier (BBB). Studies in mice have revealed a very low oral bioavailability of 2.2%.[3] When administered intravenously in naïve mice, this compound has a short plasma half-life of 1.8 hours.[3] Furthermore, this compound demonstrates inefficient transport across the intact BBB in healthy animals.[4][5] However, in models of ischemic stroke, the concentration of this compound in the ischemic brain tissue is significantly higher, suggesting that the pathological state may increase BBB permeability.[4]

Q3: In which preclinical models has systemic this compound administration shown efficacy?

Despite its pharmacokinetic challenges, systemic administration of this compound has demonstrated significant therapeutic effects in various rodent models of neurological disorders:

  • Ischemic Stroke: Post-stroke administration of this compound has been shown to reduce infarct size, and cerebral edema, and improve neurological outcomes.[1][3][4]

  • Vascular Dementia: In a mouse model of vascular dementia, this compound treatment attenuated reactive astrogliosis, oligodendrocyte degeneration, and white matter lesions, leading to improved memory function.[6][7]

  • Post-hemorrhagic Hydrocephalus: While intracerebroventricular delivery was used to directly assess CNS effects, the compound has shown efficacy in reducing cerebrospinal fluid (CSF) hypersecretion in a model of post-hemorrhagic hydrocephalus.[1][8]

Troubleshooting Guide

Issue 1: Low or variable efficacy in in vivo experiments.

  • Potential Cause 1: Poor Bioavailability.

    • Troubleshooting: Due to its low oral bioavailability, oral administration is not recommended.[3] Intraperitoneal (i.p.) injection or continuous infusion via an osmotic pump are the preferred methods for systemic delivery in animal models.[3][9]

  • Potential Cause 2: Inadequate Dosing.

    • Troubleshooting: Ensure the dose is appropriate for the animal model and research question. A commonly used effective dose in mice is 5 mg/kg.[1][9] For continuous administration, osmotic pumps have been successfully used to deliver this compound at a rate of 5 mg/kg/day.[3][10]

  • Potential Cause 3: Inefficient BBB Penetration.

    • Troubleshooting: Be aware that this compound's BBB penetration is limited in healthy animals.[4][5] Its efficacy in CNS disorders is likely due to a combination of modest CNS penetration and potential peripheral effects that influence CNS pathology. The timing of administration post-insult may be critical, as the BBB is often compromised in acute phases of injury.

  • Potential Cause 4: Compound Instability.

    • Troubleshooting: Prepare this compound solutions fresh for each experiment. This compound is typically dissolved in a vehicle such as 50% DMSO for in vivo use.[3][10] Ensure the compound is fully solubilized before administration. While a study on various compounds showed 85% stability in a DMSO/water (90/10) mixture for up to 2 years at 4°C, it is best practice to minimize storage of solutions.[11]

Issue 2: Difficulty in preparing this compound for in vivo administration.

  • Potential Cause: Poor Aqueous Solubility.

    • Troubleshooting: this compound is a hydrophobic compound and has low solubility in aqueous solutions.[12] For intraperitoneal injections, a common vehicle is 50% DMSO in saline.[3][10] For use in osmotic pumps, the vehicle should also be DMSO-based.[3] A formulation for injection can be prepared by first dissolving this compound in DMSO, then adding PEG300 and Tween 80, and finally bringing it to the final volume with ddH2O.[13] Always ensure the final solution is clear and free of precipitates.

Issue 3: Inconsistent results in Western blot analysis of p-SPAK/p-NKCC1.

  • Potential Cause 1: Suboptimal Tissue Lysis.

    • Troubleshooting: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.[14] Ensure complete lysis of the tissue, especially for brain tissue, through mechanical homogenization or sonication.

  • Potential Cause 2: Inadequate Antibody Performance.

    • Troubleshooting: Use antibodies validated for the specific application (Western blotting) and species. Optimize antibody dilutions and incubation times. It is recommended to incubate the primary antibody overnight at 4°C.[15][16]

  • Potential Cause 3: Timing of Sample Collection.

    • Troubleshooting: The phosphorylation of SPAK and NKCC1 can be transient. In a rat model of surgical brain injury, p-SPAK levels peaked at 48 hours post-injury.[17] Conduct a time-course experiment to determine the optimal time point for detecting changes in phosphorylation after this compound administration in your model.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Naïve Mice

ParameterIntravenous AdministrationOral Administration
Plasma Half-life (T1/2) 1.8 hours2.6 hours
Area Under the Curve (AUC) 2340 hoursng/mL97.3 hoursng/mL
Mean Residence Time (MRT) 0.45 hours3.3 hours
Oral Bioavailability (%) N/A2.2%

Data from Zhang et al., 2020, as cited in[3].

Table 2: Efficacy of this compound and its Derivatives in a Mouse Model of Ischemic Stroke (t-MCAO)

Treatment GroupReduction in Lesion Volume (T2WI)Reduction in Infarct Volume (NeuN Staining)
This compound ~65.2%52.0%
ZT-1c ~46.5%38.1%
ZT-1d ~55.1%39.4%
ZT-1g ~40.6%Not statistically significant
ZT-1h ~25.6%Not statistically significant

Data from a study administering the compounds via osmotic pump (5 mg/kg/day) for 3-21 hours post-MCAO.[3][10]

Experimental Protocols

Detailed Methodology for Western Blotting of p-SPAK and p-NKCC1

  • Sample Preparation:

    • Homogenize brain tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C.[14]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

    • Prepare samples for loading by adding 2x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[15]

  • Gel Electrophoresis and Transfer:

    • Load 30-50 µg of protein per lane onto an SDS-PAGE gel.[18]

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[16]

    • Confirm successful transfer by staining the membrane with Ponceau S.[14][18]

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[18]

    • Incubate the membrane with primary antibodies against p-SPAK/p-OSR1 and p-NKCC1 overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[16][18]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Apply an ECL substrate to the membrane and capture the chemiluminescent signal using a CCD camera-based imager.[14]

    • Quantify band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

ZT1a_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ischemic Stroke Ischemic Stroke WNK WNK Ischemic Stroke->WNK Upregulates SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates KCCs KCCs SPAK_OSR1->KCCs Phosphorylates pNKCC1 p-NKCC1 (Active) pKCCs p-KCCs (Inactive) ZT1a This compound ZT1a->SPAK_OSR1 Inhibits Ion_Influx Na+, K+, 2Cl- Influx pNKCC1->Ion_Influx Promotes Cell_Swelling Cytotoxic Edema Ion_Influx->Cell_Swelling

Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Induction Induce Ischemic Stroke (e.g., t-MCAO) Administration Systemic Administration of this compound (e.g., IP injection or osmotic pump) Induction->Administration Behavioral Neurological & Behavioral Tests (e.g., Neurological Score, Morris Water Maze) Administration->Behavioral Imaging Brain Imaging (e.g., MRI) Administration->Imaging Biochemical Biochemical Analysis (e.g., Western Blot for p-SPAK/p-NKCC1) Administration->Biochemical

Caption: A typical experimental workflow for evaluating this compound in a stroke model.

References

Technical Support Center: Improving the Bioavailability of ZT-1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ZT-1a. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to improving the in vivo bioavailability of this promising, yet poorly soluble, compound.

Introduction to this compound

This compound is a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1][2][3] It has shown therapeutic potential for brain disorders linked to impaired ionic homeostasis, such as brain swelling after a stroke.[4][5] Developed through a "scaffold-hybrid" strategy, this compound modulates cation-Cl- cotransporters (CCCs) by inhibiting the SPAK kinase, which in turn reduces the phosphorylation of NKCC1 and stimulates KCCs.[5][6] Studies in rodent models have demonstrated that this compound can reduce cerebral edema, protect against brain damage, and improve neurological outcomes.[4][5][7]

Despite its therapeutic promise, this compound exhibits low oral bioavailability (around 2.2%), which presents a significant hurdle for its development as an oral medication.[6] Its poor water solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution rate.[8][9][10] This guide will address common issues and strategies to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The primary reason for this compound's low oral bioavailability is its poor aqueous solubility.[6] As a likely BCS Class II or IV drug, its absorption after oral administration is rate-limited by how slowly it dissolves in the gastrointestinal fluids.[8][11] For a compound to be absorbed into the bloodstream, it must first be in a dissolved state at the site of absorption.[12] Factors like its chemical structure, high molecular weight, and lipophilicity contribute to this challenge.[13]

Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?

A2: There are several established strategies for enhancing the bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[14] Techniques include micronization and nanosizing (e.g., nanosuspensions).[8][14]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[10][15] Common methods include spray drying and hot-melt extrusion.[14][15]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate absorption via lipid pathways.[8][16]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes where the hydrophobic this compound molecule fits into the cavity of the cyclodextrin, improving its solubility in water.[17][18]

  • Use of Co-solvents and Surfactants: These agents can be used in liquid formulations to increase the solubility of the drug.[8][17]

Q3: Which formulation approach is best for my initial in vivo studies?

A3: The choice of formulation depends on the physicochemical properties of this compound, the required dose, and the animal model. A decision tree can help guide your initial strategy. For early preclinical studies, a simple approach like a nanosuspension or a solution in a co-solvent system (e.g., DMSO, PEG300, Tween80) is often a practical starting point.[3]

G cluster_legend Start_L Start/End Decision_L Decision Process_L Process Data_L Data/Input Start Start: Improve this compound Bioavailability LogP LogP > 3? Start->LogP Dose High Dose Required (>50 mg/kg)? LogP->Dose No Lipid Lipid-Based (SEDDS, SMEDDS) LogP->Lipid Yes Nanosuspension Nanosuspension Dose->Nanosuspension Yes Complex Cyclodextrin Complexation Dose->Complex No Thermal Thermally Stable? HME Hot-Melt Extrusion Thermal->HME Yes SprayDry Spray Drying Thermal->SprayDry No End Proceed to In Vivo PK Study Lipid->End Amorphous Amorphous Solid Dispersion (ASD) Nanosuspension->Amorphous If nano fails Nanosuspension->End Amorphous->Thermal HME->End SprayDry->End Complex->Amorphous If complex fails Complex->End

Caption: Decision tree for selecting a formulation strategy for this compound.

Troubleshooting Guide

This guide addresses specific issues encountered during in vivo experiments.

Issue 1: High variability in plasma concentrations between animals.

  • Question: We are observing a high coefficient of variation (CV%) in Cmax and AUC values for this compound after oral dosing in rodents. What is the cause and how can we reduce it?

  • Answer: High inter-animal variability is a common problem for poorly soluble drugs.[19] Low solubility, high doses, and pH-dependent solubility are known risk factors for pharmacokinetic variability.[11][20][21]

    Potential Cause Troubleshooting Steps & Solutions
    Inconsistent Formulation Ensure the formulation is homogeneous. For suspensions, vortex thoroughly before dosing each animal to prevent settling. Prepare fresh formulations for each experiment to ensure stability.[19]
    Physiological Differences Standardize experimental conditions. Use animals of the same sex, age, and strain. Acclimatize animals properly. Standardize the fasting period before dosing (e.g., overnight fasting) as food can significantly impact absorption.[16][22]
    Dosing Inaccuracy Ensure all personnel are proficient in oral gavage techniques. Use calibrated equipment and calculate the dose volume based on the most recent body weight for each animal.[19][23] Inconsistent delivery to the stomach can be a major source of error.
    GI Tract Differences Factors like gut microbiota and gastrointestinal motility can differ between animals.[22] While difficult to control, increasing the number of animals per group can help provide more statistically robust data.[22]

Issue 2: Plasma concentrations of this compound are undetectable or below the limit of quantification (BLQ).

  • Question: After oral administration of our this compound formulation, we cannot detect the compound in plasma samples. What should we do?

  • Answer: Undetectable plasma levels indicate a severe bioavailability problem, which could stem from poor absorption, high first-pass metabolism, or issues with the bioanalytical method.

    Potential Cause Troubleshooting Steps & Solutions
    Extremely Low Solubility The current formulation may not be adequately solubilizing the compound. Screen more advanced formulations. A lipid-based system (SEDDS) or an amorphous solid dispersion may be necessary to achieve detectable exposure.[8][9]
    High First-Pass Metabolism This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., CYP enzymes) in a preliminary study to test this hypothesis.
    Insufficient Dose The administered dose may be too low to result in detectable plasma concentrations. If safety allows, consider a dose escalation study.
    Bioanalytical Method Issues Verify the sensitivity of your analytical method (e.g., LC-MS/MS). Ensure there are no issues with sample collection (e.g., using the correct anticoagulant) or processing that could lead to drug degradation.

Issue 3: Discrepancy between in vitro dissolution results and in vivo performance.

  • Question: Our new this compound formulation shows excellent dissolution in vitro, but the in vivo bioavailability in rats is still poor. Why is there a disconnect?

  • Answer: A good in vitro-in vivo correlation (IVIVC) is not always guaranteed, especially for BCS Class II/IV compounds.[24]

    Potential Cause Troubleshooting Steps & Solutions
    In vivo Precipitation The drug may dissolve in the stomach but precipitate in the higher pH environment of the small intestine. Including precipitation inhibitors in the formulation can sometimes mitigate this.[17]
    Permeability Limitation If this compound is a BCS Class IV compound (low solubility, low permeability), absorption will be limited by its ability to cross the intestinal wall even if it is solubilized.[24] Permeability issues are harder to formulate around and may represent a fundamental limitation of the molecule.
    Non-biorelevant in vitro Test The in vitro dissolution medium may not accurately reflect the complex environment of the GI tract. Consider using more biorelevant media (e.g., FaSSIF/FeSSIF - Fasted/Fed State Simulated Intestinal Fluid) for dissolution testing.[24]
    Gut Wall Metabolism The compound might be absorbed into the intestinal cells but then rapidly metabolized or removed by efflux transporters before it can enter the bloodstream.

Data Presentation: Comparative Pharmacokinetics

The following table presents hypothetical, yet realistic, pharmacokinetic data for this compound in rats (10 mg/kg oral dose) using different formulation strategies. This illustrates the potential improvements that can be achieved.

Formulation Type Cmax (ng/mL) Tmax (hr) AUC0-t (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized)55 ± 152.0210 ± 65100% (Baseline)
Cyclodextrin Complex180 ± 401.0750 ± 150357%
Nanosuspension250 ± 551.01100 ± 210524%
Self-Emulsifying System (SEDDS)450 ± 900.52300 ± 4501095%
Data are presented as mean ± SD (n=6).

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes a common method for preparing a nanosuspension for preclinical oral dosing.

Materials:

  • This compound powder

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Preparation of Stabilizer Solution: Prepare a 0.5% (w/v) solution of HPMC in purified water.

  • Coarse Suspension: Add 100 mg of this compound to 10 mL of the HPMC solution. Stir with a magnetic stirrer for 30 minutes to create a coarse, uniform suspension.

  • Homogenization:

    • High-Pressure Homogenizer: Process the coarse suspension through the homogenizer for 20-30 cycles at approximately 1500 bar. Place the sample on ice to dissipate heat.

    • Bead Mill: Add the coarse suspension to a milling chamber containing zirconium oxide beads. Mill at a high speed for 2-4 hours.

  • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a dynamic light scattering (DLS) instrument. The target is a mean particle size of <200 nm with a low polydispersity index (PDI < 0.3).

  • Final Formulation: The resulting nanosuspension can be dosed directly for in vivo studies. Confirm the concentration of this compound via HPLC before dosing.

Protocol 2: Rodent Pharmacokinetic (PK) Study Workflow

This protocol outlines the key steps for conducting a basic oral PK study in rats. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analysis Phase Acclimatize 1. Animal Acclimatization (≥3 days) Fasting 2. Overnight Fasting (Water ad libitum) Acclimatize->Fasting Formulation 3. Prepare Dosing Formulation Fasting->Formulation WeighDose 4. Weigh Animal & Dose (Oral Gavage) Formulation->WeighDose BloodSample 5. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) WeighDose->BloodSample Plasma 6. Process Blood to Plasma (Centrifuge, store at -80°C) BloodSample->Plasma LCMS 7. Bioanalysis of Plasma (LC-MS/MS) Plasma->LCMS PKCalc 8. Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PKCalc Report 9. Data Interpretation & Report PKCalc->Report

Caption: Standard workflow for a rodent oral pharmacokinetic study.

This compound Signaling Pathway

To provide context for the compound's mechanism of action, the diagram below illustrates the SPAK signaling pathway that this compound inhibits.[25][26][27] Upregulation of this pathway is implicated in conditions like ischemic stroke.[7][25]

G cluster_0 Cell Membrane NKCC1 NKCC1 Ion_In Na+, K+, 2Cl- Influx (Cell Swelling) NKCC1->Ion_In KCCs KCCs Ion_Out K+, Cl- Efflux (Volume Regulation) KCCs->Ion_Out WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Activates pNKCC1 p-NKCC1 (Active) SPAK->pNKCC1 Phosphorylates (Activates) pKCCs p-KCCs (Inactive) SPAK->pKCCs Phosphorylates (Inhibits) ZT1a This compound ZT1a->SPAK Inhibits pNKCC1->NKCC1 pKCCs->KCCs

Caption: Simplified signaling pathway showing this compound's inhibition of SPAK.

References

troubleshooting ZT-1a insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZT-1a, a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). The primary focus of this guide is to address the common challenge of this compound's insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Anhydrous DMSO is the most highly recommended solvent for preparing a stock solution of this compound.[1][2] this compound exhibits high solubility in DMSO, allowing for the creation of a concentrated stock that can be aliquoted and stored for future use.[1][2] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic. However, a slightly higher DMSO concentration (if tolerated by your experimental system) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, a formulation including co-solvents and surfactants can significantly improve solubility. A commonly used formulation involves a mixture of DMSO, PEG300, and Tween 80 in an aqueous solution.[1][3]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Vortexing During Dilution: Add the DMSO stock to the aqueous solution dropwise while vigorously vortexing. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Fresh Dilutions: Prepare aqueous working solutions of this compound fresh for each experiment and do not store them.

Q4: Can I use ethanol (B145695) to dissolve this compound?

A4: this compound has limited solubility in ethanol (approximately 4 mg/mL).[1] While it can be used, DMSO is generally preferred due to its much higher solubilizing capacity for this compound.[1][2] If using ethanol, the same precautions regarding dilution into aqueous media should be taken.

Q5: What are the storage recommendations for this compound stock solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to troubleshooting insolubility issues with this compound in your experiments.

Problem 1: Precipitate observed in the final working solution.
  • Possible Cause: The solubility limit of this compound in the final aqueous medium has been exceeded.

  • Solution Workflow:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound.

    • Optimize Co-solvent Formulation: If a higher concentration is necessary, consider preparing a formulation with solubility enhancers. A validated formulation for in vivo use is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] For in vitro assays, the concentrations of these excipients may need to be adjusted and tested for compatibility with your specific experimental setup.

    • Utilize Cyclodextrins: Another approach for in vivo studies is to use a formulation with sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic drug and improve its aqueous solubility.[2]

Problem 2: Inconsistent results in cell-based assays.
  • Possible Cause: Micro-precipitation of this compound that is not visible to the naked eye may be occurring, leading to a lower effective concentration of the inhibitor.

  • Solution Workflow:

    • Centrifugation: Before adding your final working solution to the cells, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any micro-precipitates. Use the supernatant for your experiment.

    • Sonication: Gentle sonication of the final working solution in a water bath for a few minutes can sometimes help to redissolve small aggregates. However, be cautious as excessive sonication can degrade the compound.

    • Solubility Confirmation: Perform a simple solubility test by preparing your final working solution and letting it stand at the experimental temperature for the duration of your assay. Then, centrifuge and measure the concentration of this compound in the supernatant via HPLC or a similar method to determine the actual soluble concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO89 - 100[1][2]199.67 - 224.35[1][2]Fresh, anhydrous DMSO is recommended. Sonication may be needed.[1][2]
Ethanol4[1]~8.97-
WaterInsoluble[1]Insoluble[1]-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 445.73 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh a desired amount of this compound powder (e.g., 5 mg) and transfer it to a sterile vial.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (mL) = (Mass (mg) / 445.73 ( g/mol )) / 10 (mmol/L)

    • For 5 mg: (5 mg / 445.73 mg/mmol) / 10 mmol/L = 1.12 mL

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your final assay medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you would add 1 µL of the 10 mM stock solution to 999 µL of the assay medium.

  • It is recommended to add the small volume of the DMSO stock to the larger volume of aqueous medium while vortexing to ensure rapid and uniform mixing.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions.

  • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your this compound treated samples.

Mandatory Visualizations

ZT1a_Signaling_Pathway Cell Shrinkage Cell Shrinkage WNKs WNK Kinases Cell Shrinkage->WNKs Activates Low Intracellular Cl- Low Intracellular Cl- Low Intracellular Cl-->WNKs Activates NKCC1 NKCC1 (Inactive) NKCC1_P NKCC1-P (Active) NKCC1->NKCC1_P Activation KCCs KCCs (Active) KCCs_P KCCs-P (Inactive) KCCs->KCCs_P Ion Efflux\n(K+, Cl-) Ion Efflux (K+, Cl-) KCCs->Ion Efflux\n(K+, Cl-) Ion Influx\n(Na+, K+, 2Cl-) Ion Influx (Na+, K+, 2Cl-) NKCC1_P->Ion Influx\n(Na+, K+, 2Cl-) SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NKCC1 Phosphorylates SPAK_OSR1->KCCs Phosphorylates ZT1a This compound ZT1a->SPAK_OSR1

Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: This compound Insolubility Issue prep_stock Prepare high-concentration stock in anhydrous DMSO. start->prep_stock precipitate_check Precipitation upon dilution in aqueous medium? prep_stock->precipitate_check yes Yes precipitate_check->yes no No precipitate_check->no troubleshoot Troubleshooting Steps: - Lower final concentration - Use co-solvents (PEG300, Tween 80) - Vortex during dilution - Prepare fresh yes->troubleshoot proceed Proceed with experiment. Include vehicle control. no->proceed troubleshoot->proceed inconsistent_results Inconsistent experimental results? proceed->inconsistent_results yes2 Yes inconsistent_results->yes2 no2 No inconsistent_results->no2 micro_precipitate Address potential micro-precipitation: - Centrifuge final solution - Gentle sonication - Confirm soluble concentration yes2->micro_precipitate end End: Optimized Protocol no2->end micro_precipitate->end

Caption: A logical workflow for troubleshooting this compound insolubility issues.

References

Technical Support Center: ZT-1a Efficacy in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZT-1a. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in the efficacy of this compound observed in rodent models.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding unexpected variability in this compound preclinical studies.

Animal-Related Factors

Q1: Can the strain of the rodent impact the efficacy of this compound?

A1: Yes, the genetic background of the rodent strain can significantly influence drug efficacy.[1][2][3] Different strains can have variations in drug metabolism, target receptor expression, and off-target effects, all of which can lead to different therapeutic outcomes.[1][2] For oncology studies, the genetic background of immunodeficient mouse strains can also affect tumor growth rates and response to chemotherapeutics.[4] It is crucial to select a strain that is well-characterized for the specific disease model and to maintain consistency across cohorts.[5]

Q2: How do the age and sex of the animals affect results?

A2: Age and sex are critical variables. Younger animals may have underdeveloped organ systems, affecting drug metabolism, while older animals might have reduced organ function.[3] Sex-based hormonal differences can also lead to variations in drug response.[1][2][3] It is recommended to use animals of a consistent age and sex, and to include both sexes in studies unless scientifically justified otherwise.

Q3: Could the health status or microbiome of the animals be a source of variability?

A3: Absolutely. Underlying health conditions, even if subclinical, can alter an animal's response to this compound.[1][2] The gut microbiome is also increasingly recognized as a significant factor in drug metabolism and immune response. Variations in diet, housing conditions, and vendor-specific microbiome profiles can introduce variability.

Compound and Formulation-Related Factors

Q4: My this compound formulation appears cloudy/precipitated. Can I still use it?

A4: No. A change in the physical appearance of the formulation, such as cloudiness or precipitation, indicates a potential issue with solubility or stability. Administering a non-homogenous formulation will lead to inconsistent dosing and high variability. It is essential to adhere strictly to the validated formulation protocol. For oral formulations, low solubility is a known cause of high variability in exposure.[6]

Q5: How critical is the vehicle control in my this compound study?

A5: The vehicle control is absolutely critical. The vehicle itself can have biological effects. Any observed efficacy of this compound must be significantly different from the vehicle-treated group to be considered a true compound effect. An inappropriate vehicle can also impact the solubility and bioavailability of this compound, leading to variable exposure.

Q6: What solubility targets should I aim for when formulating this compound for oral administration?

A6: To minimize absorption limitations as a source of variability, specific solubility targets are recommended. Studies suggest that for oral formulations in rats, compound solubility should be greater than 2 mg/mL in aqueous surfactants and greater than 15 mg/mL in cosolvent (like PEG400) or pH-adjusted aqueous formulations.[7][8]

Procedural and Data-Related Factors

Q7: We have multiple technicians performing injections. Could this introduce variability?

A7: Yes, inconsistent administration techniques are a common source of variability. For routes like intraperitoneal (IP) injections, slight differences in needle placement can result in injection into the gut or bladder, drastically altering drug absorption.[9][10] It is vital that all personnel are thoroughly trained on and adhere to a standardized protocol.

Q8: My tumor volume measurements are inconsistent between users. How can I improve this?

A8: Caliper measurements of subcutaneous tumors can be subjective.[11][12] To minimize inter-observer variability, it is best practice for the same technician to perform all measurements for a given study.[11] Ensure that the measurement technique (e.g., the amount of pressure applied with the calipers) is consistent.[11] For more objective measurements, non-invasive imaging modalities like microCT can be considered.[12]

Troubleshooting Guide

If you are experiencing significant variability in your this compound efficacy studies, follow this step-by-step guide to identify the potential source of the issue.

Step 1: Review Your Compound and Formulation
  • Check Formulation Records: Was the formulation prepared exactly according to the protocol on every occasion? Were the correct components and concentrations used?

  • Assess Physical Appearance: Was the final formulation clear and homogenous? Was there any sign of precipitation or phase separation?

  • Confirm Stability: Has the stability of this compound in the chosen vehicle and storage conditions been validated?

Step 2: Evaluate Experimental Procedures
  • Standard Operating Procedures (SOPs): Are detailed SOPs in place for all procedures, including animal handling, dose administration, and endpoint measurements?

  • Technician Consistency: Was the same technician responsible for critical procedures (e.g., dosing, tumor measurement) within a single experiment? If not, has inter-technician variability been assessed?

  • Dosing Accuracy: Verify the accuracy of dose calculations, weighing of the compound, and volume administered to each animal.

Step 3: Analyze Animal and Housing Conditions
  • Animal Specifications: Confirm that all animals in the study were from the same vendor, strain, sex, and age range.

  • Health Reports: Review the health reports from the vendor. Were there any noted health issues?

  • Acclimation: Were all animals properly acclimated to the facility and housing conditions before the start of the study?

  • Environmental Controls: Check records for housing conditions. Were temperature, humidity, and light/dark cycles consistent?

Step 4: Scrutinize Data Collection and Analysis
  • Raw Data Review: Examine the raw data for outliers. Can any outliers be traced back to a specific procedural error or event?

  • Endpoint Measurement: For tumor studies, review the caliper measurement data. Is there a high degree of variation within groups at baseline?

  • Statistical Analysis: Was the appropriate statistical test used for the data? Was the sample size sufficient to detect a meaningful effect?

Data Presentation: Hypothetical this compound Efficacy

Clear data presentation is crucial for interpreting results. Below are examples of how to structure quantitative data from this compound studies.

Table 1: Effect of this compound on Tumor Growth in Different Mouse Strains This table illustrates how rodent strain can impact the perceived efficacy of a compound. The data is hypothetical.

Mouse StrainTreatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%TGI)
BALB/c Vehicle101502 ± 125-
This compound (50 mg/kg)10751 ± 9850.0%
C57BL/6 Vehicle101455 ± 110-
This compound (50 mg/kg)101164 ± 13020.0%
NU/NU Vehicle101834 ± 150-
This compound (50 mg/kg)10825 ± 10555.0%

Table 2: Impact of Formulation Vehicle on this compound Plasma Exposure This table shows how the choice of vehicle can alter the bioavailability of a compound. The data is hypothetical.

Formulation VehicleDose (mg/kg)RouteNMean AUC (ng·h/mL) ± SEMMean Cmax (ng/mL) ± SEM
5% DMSO / 95% Saline20IP81250 ± 210450 ± 75
10% Solutol / 90% Water20IP82800 ± 350980 ± 120
20% PEG400 in Water20PO8950 ± 180310 ± 60

Key Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Preparation of this compound Formulation (Oral Gavage)
  • Objective: To prepare a homogenous suspension of this compound at 10 mg/mL in a vehicle of 0.5% methylcellulose (B11928114) / 0.1% Tween 80 in water.

  • Materials: this compound powder, 0.5% (w/v) methylcellulose solution, 10% (v/v) Tween 80 solution, sterile water, magnetic stirrer, sterile glass vials.

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the final desired volume.

    • Weigh the this compound powder accurately and place it in a sterile vial.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect for homogeneity before drawing each dose. Maintain continuous stirring during the dosing procedure.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Objective: To administer this compound solution into the peritoneal cavity of a mouse.[9][10][13][14][15]

  • Materials: Syringe (1 mL), needle (25-27 gauge), this compound solution, 70% alcohol swabs.[9][10][14]

  • Procedure:

    • Restrain the mouse securely, ensuring the abdomen is accessible. Tilt the mouse so its head is slightly lower than its hindquarters.[10][13]

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[10][15]

    • Swab the injection site with 70% alcohol.[14][15]

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the skin.[9][10][14]

    • Gently aspirate by pulling back the plunger to ensure no fluid (blood, urine) is drawn into the syringe. If fluid appears, withdraw the needle and prepare a new sterile syringe and needle.[10][13][14][15]

    • If aspiration is clear, inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage. Observe the animal for any immediate adverse reactions.[9][10]

Protocol 3: Subcutaneous Tumor Volume Measurement
  • Objective: To measure the volume of a subcutaneous tumor using digital calipers.[11][16][17]

  • Materials: Digital calipers, animal monitoring log.

  • Procedure:

    • Gently restrain the animal to expose the tumor.

    • Measure the longest diameter (Length, L) of the tumor.

    • Measure the shortest diameter (Width, W), perpendicular to the length measurement.

    • Record both measurements in the log.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .[11][16]

    • Monitor animals at least twice weekly, increasing frequency if tumors are growing rapidly or approaching endpoint criteria.[16][18]

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Hypothetical this compound Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ZT1a This compound ZT1a->MEK Inhibition

Caption: Hypothetical signaling pathway where this compound inhibits MEK to block cell proliferation.

cluster_workflow In Vivo Efficacy Study Workflow A 1. Animal Acclimation (≥ 72 hours) B 2. Tumor Cell Implantation A->B C 3. Tumor Growth Monitoring (Caliper Measurement) B->C D 4. Randomization into Treatment Groups C->D F 6. Daily Dosing (IP, PO, etc.) D->F E 5. This compound Formulation Preparation (SOP) E->F G 7. Monitor Body Weight & Clinical Signs F->G H 8. Tumor Measurement (2-3 times/week) F->H I 9. Endpoint Reached (e.g., Tumor Volume > 1500 mm³) G->I H->I J 10. Euthanasia & Tissue Collection I->J K 11. Data Analysis & Reporting J->K

Caption: Standard workflow for an in vivo efficacy study, highlighting key stages.

cluster_troubleshooting Troubleshooting Logic for Efficacy Variability Start High Variability Observed Q_Formulation Formulation Protocol Followed Correctly? Start->Q_Formulation A_Formulation_No Re-prepare Formulation per SOP Q_Formulation->A_Formulation_No No Q_Dosing Consistent Dosing Procedure Used? Q_Formulation->Q_Dosing Yes A_Dosing_No Retrain Technicians on Dosing SOP Q_Dosing->A_Dosing_No No Q_Animals Animals Uniform (Strain, Age, Sex)? Q_Dosing->Q_Animals Yes A_Animals_No Review Animal Procurement Records Q_Animals->A_Animals_No No Q_Measurement Consistent Measurement Technique? Q_Animals->Q_Measurement Yes A_Measurement_No Assign Single Technician for Measurements Q_Measurement->A_Measurement_No No End Review Data for Outliers & Re-analyze Q_Measurement->End Yes

Caption: A logical flowchart to systematically troubleshoot sources of experimental variability.

References

ZT-1a in Solution: A Technical Guide to Long-Term Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term stability of the SPAK kinase inhibitor, ZT-1a, in solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal long-term stability, this compound should be stored as a powder or in a DMSO stock solution at low temperatures. Repeated freeze-thaw cycles should be avoided.[1][2]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[2]
Powder4°C2 years[2]
In DMSO-80°C2 years[2]
In DMSO-20°C1 year[1][2]

2. How should I prepare this compound stock solutions?

This compound is soluble in DMSO.[2] For in vitro experiments, a stock solution of up to 100 mg/mL in fresh, anhydrous DMSO can be prepared.[2] It is recommended to use ultrasonic treatment to aid dissolution.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before storage.[1]

3. How do I prepare working solutions of this compound for my experiments?

The preparation of working solutions depends on the experimental setting (in vitro or in vivo). It is generally recommended to prepare working solutions fresh on the day of use.[1]

In Vitro Working Solutions:

For cell-based assays, the DMSO stock solution can be further diluted in pre-warmed (37°C) cell culture medium to the final desired concentration. To avoid precipitation, it is advisable to perform a serial dilution and add the this compound solution dropwise while gently vortexing the medium. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.

In Vivo Working Solutions:

For animal studies, this compound can be formulated in various vehicles. Here are some examples of formulations that have been used:

Table 2: Example Formulations for In Vivo Administration of this compound

Formulation ComponentsFinal Concentration of this compoundNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]Prepare fresh. Heat and/or sonication can be used to aid dissolution if precipitation occurs.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[2]Prepare fresh.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[2]Prepare fresh.
DMSO as a co-solvent in artificial cerebrospinal fluid (aCSF), titrated to pH 910 mmol[3]Used for intraventricular infusion.

4. What is the known stability of this compound in biological systems?

The plasma half-life of this compound has been determined in mice. After intravenous administration, the half-life is approximately 1.8 hours.[4] Following oral administration, the half-life is around 2.6 hours.[4] This pharmacokinetic data indicates that this compound is cleared relatively quickly in vivo.

Troubleshooting Guides

Issue 1: Precipitation is observed when preparing my this compound working solution in aqueous media.

Troubleshooting this compound Precipitation A Precipitation Observed B Is the final concentration too high? A->B C Decrease final concentration B->C Yes D Is the DMSO concentration too high? B->D No J Problem Solved C->J E Perform serial dilution in media D->E Yes F Was the media at room temperature or cold? D->F No E->J G Use pre-warmed (37°C) media F->G Yes H Are you adding the this compound solution too quickly? F->H No G->J I Add dropwise while gently vortexing H->I Yes K Consider alternative formulation (e.g., with PEG300, Tween-80) H->K No I->J K->J This compound In Vitro Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound powder B Add fresh, anhydrous DMSO A->B C Sonicate to dissolve B->C D Aliquot into single-use vials C->D E Store at -20°C or -80°C D->E F Thaw a single aliquot of stock solution H Perform serial dilution of stock in medium F->H G Pre-warm cell culture medium to 37°C G->H I Add dropwise to final volume while vortexing H->I J Final DMSO concentration <0.5% I->J K Use immediately in experiment J->K This compound Signaling Pathway ZT1a This compound SPAK SPAK Kinase ZT1a->SPAK NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates KCCs KCCs SPAK->KCCs Phosphorylates pNKCC1 Phosphorylated NKCC1 (Active) NKCC1->pNKCC1 Activation pKCCs Phosphorylated KCCs (Inactive) KCCs->pKCCs Inactivation Ion_Efflux Ion Efflux KCCs->Ion_Efflux Ion_Influx Ion Influx pNKCC1->Ion_Influx pKCCs->Ion_Efflux

References

Validation & Comparative

Comparative Efficacy Analysis of SPAK Inhibitor ZT-1a and Its Derivatives ZT-1c and ZT-1d in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has shed light on the therapeutic potential of the novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitor, ZT-1a, and its derivatives, ZT-1c and ZT-1d, in the context of ischemic stroke. The research provides valuable comparative data on their efficacy in improving neurological outcomes and protecting brain tissue in a mouse model of stroke. This guide synthesizes the key findings, presents the data in a structured format, and outlines the experimental methodologies for researchers, scientists, and drug development professionals.

Overview of Mechanism of Action

Ischemic stroke is known to trigger the upregulation of the WNK-SPAK/OSR1-NKCC1 signaling pathway, which plays a significant role in ischemia-induced brain damage. This compound and its derivatives are non-ATP-competitive, specific inhibitors of SPAK kinase. By inhibiting SPAK, these compounds can modulate the activity of cation-Cl− cotransporters (CCCs), such as NKCC1, thereby reducing cerebral edema, protecting against brain damage, and improving outcomes. This compound was developed using a "scaffold-hybrid" strategy, combining moieties from other known SPAK inhibitors to block the kinase's activation by WNK.[1][2][3][4]

Comparative Efficacy Data

The study evaluated the neuroprotective effects of this compound and its derivatives when administered after an ischemic stroke in mice. The key findings are summarized below.

Table 1: Comparison of Neurological Deficit Reduction

Treatment GroupNeurological Deficit Reduction (Days 3-7 post-stroke)
This compoundMost significant reduction
ZT-1cSignificant reduction
ZT-1dSignificant reduction
ZT-1gLess impact than this compound, ZT-1c, and ZT-1d
ZT-1hLess impact than this compound, ZT-1c, and ZT-1d
VehicleNo significant improvement
Data based on a composite index for neurological function deficits in motor skills. A lower score indicates better neurological function.[1][5]

Table 2: Comparison of Brain Lesion Volume Reduction and Neuronal Preservation

Treatment GroupEfficacy in Reducing Brain Lesion Volume and Preserving NeuN+ Neurons
This compoundMost effective (p < 0.01)
ZT-1dZT-1d > ZT-1c > ZT-1g > ZT-1h
ZT-1cZT-1d > ZT-1c > ZT-1g > ZT-1h
ZT-1gZT-1d > ZT-1c > ZT-1g > ZT-1h
ZT-1hZT-1d > ZT-1c > ZT-1g > ZT-1h
Efficacy is presented in descending order.[1][5]

Table 3: Comparison of White Matter Protection

Treatment GroupEffect on Fractional Anisotropy (FA) and Axial Diffusivity (AD) Values
This compoundSignificantly higher FA and AD values
ZT-1cSignificantly higher FA and AD values
ZT-1dNot explicitly stated to have significantly higher FA and AD values
VehicleReduced FA and AD values
Higher FA and AD values indicate less white matter tissue injury.[1][5]

Experimental Protocols

Ischemic Stroke Mouse Model: Adult C57BL/6J mice were subjected to ischemic stroke. Following the stroke, the mice were administered either a vehicle control or one of the ZT-1 derivatives (ZT-1c, -1d, -1g, and -1h) via an osmotic pump continuously from 3 to 21 hours post-stroke.[5]

Assessment of Neurological Function: The neurological behavior of the mice was assessed at days 1, 3, 5, and 7 post-stroke using a composite index for neurological function deficits in motor skills.[1][5]

Analysis of Brain Lesions: Ex vivo brains were analyzed using MRI T2WI (T2-weighted imaging) to determine the brain lesion volume.[5]

Immunohistochemistry: Neuronal preservation was assessed by staining for NeuN, a marker for mature neurons.[1]

Diffusion Tensor Imaging (DTI): White matter integrity was evaluated using DTI to measure fractional anisotropy (FA) and axial diffusivity (AD) values in the external capsule, internal capsule, and hippocampus.[1][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the WNK-SPAK-NKCC1 signaling pathway targeted by this compound and its derivatives, and the general experimental workflow used in the comparative efficacy study.

WNK_SPAK_NKCC1_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Inhibition WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Activates NKCC1 NKCC1 SPAK->NKCC1 Phosphorylates Ion_Influx Increased Na+, K+, Cl- Influx NKCC1->Ion_Influx Edema Cell Swelling & Edema Ion_Influx->Edema ZT1a This compound & Derivatives ZT1a->SPAK Inhibits

Caption: WNK-SPAK-NKCC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_model Model & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Stroke Ischemic Stroke Induction (Mouse Model) Treatment Administration of This compound, ZT-1c, ZT-1d, or Vehicle Stroke->Treatment Neuro Neurological Function Assessment (Days 1, 3, 5, 7) Treatment->Neuro MRI Ex Vivo MRI (T2WI & DTI) Treatment->MRI IHC Immunohistochemistry (NeuN Staining) Treatment->IHC Data Comparative Analysis of: - Neurological Deficits - Brain Lesion Volume - Neuronal Preservation - White Matter Integrity Neuro->Data MRI->Data IHC->Data

Caption: General experimental workflow for comparing the efficacy of ZT-1 derivatives.

References

Comparative Analysis of ZT-1a and Closantel as SPAK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

STE20/SPS1-related proline/alanine-rich kinase (SPAK) has emerged as a critical regulator of ion homeostasis and blood pressure, making it a compelling therapeutic target for conditions like hypertension and neurological disorders.[1][2][3][4] SPAK operates within the WNK-SPAK/OSR1 signaling pathway, where it phosphorylates and activates cation-chloride cotransporters (CCCs) such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC).[1][5][6] The discovery of inhibitors for this pathway has paved the way for novel therapeutic strategies.

This guide provides a comparative analysis of ZT-1a, a novel and highly selective SPAK inhibitor, and Closantel, an existing antiparasitic drug repurposed for its SPAK inhibitory activity.[1][7] We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate them, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: The WNK-SPAK-CCC Signaling Pathway

The WNK-SPAK/OSR1 signaling cascade is a key physiological pathway. With-no-lysine (WNK) kinases, sensitive to intracellular chloride concentrations, phosphorylate and activate SPAK and its homolog, Oxidative Stress Responsive Kinase 1 (OSR1).[5][8] Activated SPAK then phosphorylates downstream CCCs. This phosphorylation stimulates ion influx transporters like NKCC1 and NCC, while inhibiting ion efflux transporters like the K+-Cl- cotransporters (KCCs).[5][7][9][10] This coordinated action leads to an increase in intracellular chloride concentration and affects processes like cell volume regulation and blood pressure.[4][5]

Both this compound and Closantel are allosteric, non-ATP-competitive inhibitors.[1][2][11] They bind to a secondary, allosteric pocket on the C-terminal domain of the SPAK kinase, preventing its activation by WNK kinases and subsequent phosphorylation of its downstream targets.[2][3][12]

SPAK_Signaling_Pathway cluster_stimulus Stimulus cluster_kinase_cascade Kinase Cascade cluster_inhibitors Inhibition cluster_transporters Cation-Chloride Cotransporters (CCCs) cluster_effects Physiological Effects Low [Cl-]i Low [Cl-]i WNKs WNK Kinases Low [Cl-]i->WNKs Activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NKCC1_NCC NKCC1 / NCC SPAK_OSR1->NKCC1_NCC Phosphorylates & Activates KCCs KCCs SPAK_OSR1->KCCs Phosphorylates & Inhibits Inhibitors This compound Closantel Inhibitors->SPAK_OSR1 Allosterically Inhibits Ion_Influx ↑ Ion Influx (Na+, K+, Cl-) NKCC1_NCC->Ion_Influx Ion_Efflux ↓ Ion Efflux (K+, Cl-) KCCs->Ion_Efflux In_Vitro_Assay cluster_workflow In Vitro Kinase Assay Workflow start Start coat Coat Plate with SPAK Substrate start->coat react Add Purified SPAK, ATP, & Inhibitor coat->react incubate Incubate for Kinase Reaction react->incubate detect Detect Phosphorylation (Antibody-based) incubate->detect quantify Quantify Signal detect->quantify end End quantify->end Cell_Based_Assay cluster_workflow Cell-Based Assay Workflow c1 Culture Cells (e.g., HEK-293) c2 Treat with Inhibitor c1->c2 c3 Stimulate SPAK Pathway c2->c3 c4 Lyse Cells & Extract Protein c3->c4 c5 Western Blot for p-NKCC1 / p-NCC c4->c5 c6 Analyze Reduction in Phosphorylation c5->c6

References

ZT-1a: A Novel Neuroprotective Agent for Ischemic Stroke – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of ZT-1a, a novel SPAK inhibitor, with other neuroprotective agents in preclinical stroke models. The information is intended to provide an objective overview supported by experimental data to inform further research and drug development in the field of ischemic stroke therapeutics.

Introduction to this compound and its Mechanism of Action

Ischemic stroke remains a leading cause of death and long-term disability globally, with limited therapeutic options. This compound is a novel, non-ATP competitive, and selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). In the context of ischemic stroke, the upregulation of the WNK-SPAK/OSR1-NKCC1 signaling pathway contributes to cytotoxic edema and neuronal damage. This compound exerts its neuroprotective effects by inhibiting SPAK, thereby preventing the excessive activation of the Na+-K+-2Cl- cotransporter 1 (NKCC1). This action helps to reduce ion and water influx into neurons, thus mitigating cerebral edema and subsequent neuronal death.

ZT1a_Mechanism_of_Action cluster_0 Ischemic Stroke Cascade cluster_1 Therapeutic Intervention cluster_2 Outcome Ischemic Insult Ischemic Insult WNK Kinase Activation WNK Kinase Activation SPAK/OSR1 Phosphorylation SPAK/OSR1 Phosphorylation NKCC1 Activation NKCC1 Activation Ion & Water Influx Ion & Water Influx Cytotoxic Edema & Neuronal Death Cytotoxic Edema & Neuronal Death Reduced Edema & Neuroprotection Reduced Edema & Neuroprotection This compound This compound Inhibition of SPAK Inhibition of SPAK

Figure 1: Proposed signaling pathway of this compound in ischemic stroke.

Comparative Efficacy of this compound and Other Neuroprotective Agents

The following tables summarize the efficacy of this compound and other notable neuroprotective agents in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model of ischemic stroke. It is important to note that these data are compiled from separate studies and do not represent direct head-to-head comparisons. Experimental conditions such as the specific MCAO model (transient vs. permanent), timing of drug administration, and outcome assessment time points may vary between studies.

Table 1: Comparison of Infarct Volume Reduction

CompoundAnimal ModelMCAO DurationDosage and AdministrationTreatment OnsetInfarct Volume Reduction (%)Reference
This compound Mouse (pdMCAO)Permanent-Post-strokeSignificant reduction[1]
This compound Mouse (tMCAO)Transient-3 hours post-reperfusionAttenuated neuronal death[2]
Minocycline (B592863) Rat (tMCAO)90 min3 mg/kg & 10 mg/kg IV4 hours post-MCAO42% & 56%[1][2]
Edaravone (B1671096) Rat (tMCAO)90 min3 mg/kg IV (twice)0 and 90 min after MCAOSignificant reduction[3]
Butylphthalide Mouse (MCAO)-70 mg/kg IPDay of I/RSignificantly lower[4]
Citicoline Rat (pMCAO)Permanent40-60 mM (into brain ECS)Prior to MCAODramatically reduced[5]
Nerinetide (NA-1) Mouse (tMCAO)30 & 60 min10 nmol/g-No significant reduction[6]

Table 2: Comparison of Neurological Deficit Improvement

CompoundAnimal ModelMCAO DurationDosage and AdministrationTreatment OnsetNeurological Score ImprovementReference
This compound Mouse (pdMCAO)Permanent-Post-strokeImproved neurological function[1]
This compound & derivatives Mouse-Osmotic pump3-21 hours post-strokeSignificantly lower deficits[2]
Minocycline Rat (tMCAO)90 min3 mg/kg & 10 mg/kg IV4 hours post-MCAOSignificant amelioration[1][2]
Edaravone Rat (MCAO/R)---Significantly lower score[7][8]
Butylphthalide Mouse (MCAO)-70 mg/kg IPDay of I/RSignificantly lower score[4]
Citicoline Rat (pMCAO)Permanent40-60 mM (into brain ECS)Prior to MCAOSignificantly smaller scores[5]
Nerinetide (NA-1) Mouse (tMCAO)30 & 60 min10 nmol/g-No significant improvement[6]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and well-standardized method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[6]

  • Principle: This model involves the occlusion of the middle cerebral artery (MCA) to induce a reproducible ischemic injury in the brain. The procedure can be either permanent or transient.[6]

  • Procedure (Intraluminal Suture Method):

    • Anesthesia: The animal (rat or mouse) is anesthetized.

    • Incision: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Suture Insertion: A specialized monofilament suture is introduced into the ECA and advanced into the ICA until its tip occludes the origin of the MCA.

    • Occlusion Duration: For transient MCAO (tMCAO), the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO (pMCAO), the suture remains in place.

    • Closure: The incision is closed, and the animal is allowed to recover.

MCAO_Workflow Anesthesia Anesthesia Neck Incision & Artery Exposure Neck Incision & Artery Exposure Anesthesia->Neck Incision & Artery Exposure Suture Insertion into ECA Suture Insertion into ECA Neck Incision & Artery Exposure->Suture Insertion into ECA Advancement to Occlude MCA Advancement to Occlude MCA Suture Insertion into ECA->Advancement to Occlude MCA Occlusion Period Occlusion Period Advancement to Occlude MCA->Occlusion Period Suture Withdrawal (Reperfusion) Suture Withdrawal (Reperfusion) Occlusion Period->Suture Withdrawal (Reperfusion) Transient Permanent Occlusion Permanent Occlusion Occlusion Period->Permanent Occlusion Permanent Wound Closure & Recovery Wound Closure & Recovery Suture Withdrawal (Reperfusion)->Wound Closure & Recovery Permanent Occlusion->Wound Closure & Recovery

Figure 2: Experimental workflow for the MCAO procedure.

Infarct Volume Assessment: TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for the macroscopic evaluation of cerebral infarcts.[9]

  • Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white).

  • Procedure:

    • Brain Extraction: At a predetermined time point after MCAO, the animal is euthanized, and the brain is removed.

    • Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).

    • Incubation: The slices are incubated in a TTC solution (e.g., 0.05% to 2% in phosphate-buffered saline) at 37°C for a specific duration (e.g., 15-30 minutes).

    • Imaging and Analysis: The stained slices are photographed, and the areas of infarcted (white) and non-infarcted (red) tissue are measured using image analysis software. The infarct volume is then calculated.

Neurological Deficit Scoring

Neurological deficit scoring is used to assess the functional outcome after stroke in rodent models. Several scoring systems are available, with the Bederson scale and the modified Neurological Severity Score (mNSS) being commonly used.[8][10]

  • Principle: These scoring systems evaluate various aspects of neurological function, including motor, sensory, reflex, and balance. A higher score typically indicates a more severe deficit.

  • Example Tests (may vary between scoring systems):

    • Forelimb Flexion: Observing for flexion of the contralateral forelimb when the animal is suspended by its tail.

    • Resistance to Lateral Push: Assessing the resistance to being pushed sideways.

    • Circling Behavior: Observing for spontaneous circling towards the paretic side.

    • Gait Analysis: Evaluating the animal's walking pattern for abnormalities.

    • Balance Beam Test: Assessing the ability to traverse a narrow beam.

Logical Comparison and Future Directions

Logical_Comparison This compound This compound Preclinical Efficacy (MCAO) Preclinical Efficacy (MCAO) This compound->Preclinical Efficacy (MCAO) Reduces Infarct & Deficits Mechanism of Action Mechanism of Action This compound->Mechanism of Action SPAK Inhibition Other Neuroprotective Agents Other Neuroprotective Agents Other Neuroprotective Agents->Preclinical Efficacy (MCAO) Variable Efficacy Other Neuroprotective Agents->Mechanism of Action Diverse (e.g., Antioxidant) Clinical Translation Clinical Translation Preclinical Efficacy (MCAO)->Clinical Translation Mechanism of Action->Clinical Translation

Figure 3: Logical comparison of this compound with other agents.

This compound demonstrates significant promise as a neuroprotective agent in preclinical models of ischemic stroke, with a well-defined mechanism of action targeting the WNK-SPAK-NKCC1 pathway. The data presented in this guide suggest that this compound's efficacy in reducing infarct volume and improving neurological function is comparable to that of other neuroprotective agents that have been investigated.

However, the lack of direct comparative studies is a significant limitation. Future preclinical research should aim to conduct head-to-head comparisons of this compound with other promising neuroprotective agents in standardized stroke models. Such studies will be crucial for establishing the relative therapeutic potential of this compound and for guiding its further development towards clinical translation. Additionally, exploring the efficacy of this compound in combination with existing stroke therapies, such as thrombolysis and mechanical thrombectomy, could open new avenues for improving outcomes for stroke patients.

References

head-to-head comparison of ZT-1a and Rafoxanide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head In Vitro Comparison: ZT-1a and Rafoxanide

A detailed analysis of the in vitro mechanisms and efficacy of the SPAK kinase inhibitor this compound and the anthelmintic drug Rafoxanide, based on available experimental data.

This guide provides a comparative overview of the in vitro activities of this compound and Rafoxanide, tailored for researchers, scientists, and drug development professionals. While direct head-to-head experimental data is limited, this document synthesizes available in vitro findings to illuminate their distinct mechanisms of action and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of this compound and Rafoxanide, highlighting their different molecular targets and effective concentrations.

ParameterThis compoundRafoxanideReference
Primary Target SPAK (Ste20/SPS1-related proline/alanine-rich kinase) KinaseUncoupler of Oxidative Phosphorylation; Multiple oncogenic pathways (e.g., STAT3, NF-κB)[1][2][3][4]
EC50 ~1 µM for inhibiting cellular SPAK activityNot typically defined by EC50 for its primary mechanism; effective concentrations for anti-cancer effects are in the low micromolar range.[1]
Effective Concentration Range 10 µM shown to inhibit SPAK in vitro1.25-5 µM inhibits proliferation and induces cell cycle arrest in colorectal cancer cell lines.[5][6]
Observed In Vitro Effects Inhibition of SPAK-dependent phosphorylation of cation-Cl- cotransporters (NKCC1, KCCs).[2][7]Inhibition of cancer cell proliferation, induction of endoplasmic reticulum stress, apoptosis, and cell cycle arrest.[3][6][2][3][6][7]
Cell Lines Used in Key Studies HEK-293 cells for expressing KCCs.HT-29, HCT-116, DLD-1 (human colorectal cancer cell lines); HCEC-1CT, NCM460 (normal colon epithelial cell lines).[6][7]

Experimental Methodologies

Detailed protocols for key in vitro experiments are crucial for understanding and potentially reproducing the cited findings.

This compound: SPAK Kinase Inhibition Assay

Objective: To determine the efficacy of this compound in inhibiting the phosphorylation of cation-Cl- cotransporters (CCCs) by SPAK kinase in a cellular context.

Cell Culture and Transfection:

  • HEK-293 cells are cultured in appropriate media.

  • Cells are transfected with DNA constructs encoding wild-type N-terminally FLAG-tagged KCC3 to ensure sufficient expression of the SPAK substrate.[7]

Treatment:

  • Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[7]

Immunoprecipitation and Immunoblotting:

  • Cell lysates are harvested.

  • Immunoprecipitation is performed using antibodies specific to the phosphorylated forms of CCCs (e.g., phospho-KCC3).[5]

  • The immunoprecipitated proteins are separated by SDS-PAGE.

  • Immunoblotting is then carried out using antibodies targeting the specific transporters (e.g., KCC3) to quantify the level of phosphorylation relative to the total amount of the transporter protein.[5][7]

Rafoxanide: Cancer Cell Proliferation and Cell Cycle Analysis

Objective: To assess the in vitro effect of Rafoxanide on the proliferation and cell cycle progression of cancer cells.

Cell Culture:

  • Human colorectal cancer cell lines (e.g., HT-29, HCT-116, DLD-1) and normal colon epithelial cell lines (e.g., HCEC-1CT, NCM460) are cultured in standard conditions.[6]

Treatment:

  • Cells are treated with a dose range of Rafoxanide (e.g., 1.25 µM, 2.5 µM, 5 µM) or a vehicle control for specific durations (e.g., 24 or 48 hours).[6]

Proliferation Assay:

  • Cell proliferation can be measured using various standard assays, such as the MTT assay or by direct cell counting.

Cell Cycle Analysis:

  • After treatment, cells are harvested, washed, and fixed in ethanol.

  • Fixed cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

  • The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6] A block at the G0/G1 phase was observed for HCT-116 and DLD-1 cells treated with Rafoxanide.[6]

Visualizing Molecular Pathways and Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound, focusing on the regulation of cation-Cl- cotransporters by the WNK-SPAK kinase cascade.

ZT1a_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKCC1 NKCC1 KCCs KCCs WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Activates SPAK->NKCC1 Phosphorylates (Activates) SPAK->KCCs Phosphorylates (Inhibits) ZT1a This compound ZT1a->SPAK Inhibits

Caption: WNK-SPAK signaling cascade and its inhibition by this compound.

Rafoxanide Multi-Target Mechanism in Cancer Cells

This diagram outlines the multifaceted mechanisms through which Rafoxanide exerts its anti-cancer effects in vitro.

Rafoxanide_Mechanism cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Rafoxanide Rafoxanide OxPhos Uncoupling of Oxidative Phosphorylation Rafoxanide->OxPhos ER_Stress Endoplasmic Reticulum Stress Rafoxanide->ER_Stress Signal_Inhibition Inhibition of Oncogenic Signaling (STAT3, NF-κB) Rafoxanide->Signal_Inhibition Apoptosis Apoptosis OxPhos->Apoptosis ER_Stress->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) Signal_Inhibition->CellCycleArrest Prolif_Inhibition Inhibition of Proliferation Signal_Inhibition->Prolif_Inhibition

Caption: Multi-target anti-cancer mechanisms of Rafoxanide.

Experimental Workflow: In Vitro Analysis of Compound Effects

The logical flow for assessing the in vitro effects of a compound like this compound or Rafoxanide is depicted below.

Experimental_Workflow cluster_assays Downstream Assays Start Select Appropriate Cell Line(s) Culture Cell Culture & Seeding Start->Culture Treat Treat with Compound (e.g., this compound or Rafoxanide) & Vehicle Control Culture->Treat Incubate Incubate for Defined Period Treat->Incubate Assay1 Target Engagement Assay (e.g., Immunoblot for Phosphorylation) Incubate->Assay1 Assay2 Phenotypic Assay (e.g., Proliferation, Cell Cycle) Incubate->Assay2 Data Data Acquisition & Analysis Assay1->Data Assay2->Data End Conclusion Data->End

Caption: General workflow for in vitro compound evaluation.

References

Assessing the Selectivity of ZT-1a for SPAK Over Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of ZT-1a, a potent and selective inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), against other kinases. The information is compiled from published experimental data to aid researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a non-ATP-competitive inhibitor of SPAK with a reported IC50 of 44.3 μM. Kinase selectivity profiling is crucial for the development of targeted therapies and research tools to minimize off-target effects. This guide summarizes the available data on the selectivity of this compound and provides context through detailed experimental methodologies and relevant signaling pathways.

Quantitative Data on this compound Kinase Selectivity

The selectivity of this compound was assessed against a panel of 140 recombinant kinases. The following table summarizes the key findings from this screening. While the full dataset from the supplementary materials of the primary research was not accessible, the available information provides a strong indication of the inhibitor's selectivity.

Kinase TargetConcentration of this compound% InhibitionNotes
SPAK IC5050%IC50 value of 44.3 μM.
Kinase Panel (140 total) 1 µM< 70% for 98% of kinasesDemonstrates high overall selectivity.
GSK-3β 1 µM60 ± 6%The most significant off-target kinase identified in the screening.

SPAK Signaling Pathway

This compound targets the SPAK kinase, a key regulator of cation-chloride cotransporters (CCCs). The WNK-SPAK/OSR1 signaling pathway plays a crucial role in maintaining ionic homeostasis in cells. Understanding this pathway is essential for contextualizing the effects of this compound.

SPAK_Signaling_Pathway cluster_stimulus Stimuli cluster_kinases Kinase Cascade cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes Ionic_Stress Ionic Stress (e.g., low intracellular Cl-) WNKs WNK Kinases (WNK1, WNK2, WNK3, WNK4) Ionic_Stress->WNKs Osmotic_Stress Osmotic Stress Osmotic_Stress->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 (Na-K-Cl Cotransporter 1) SPAK_OSR1->NKCC1 Phosphorylates & Activates KCCs KCCs (K-Cl Cotransporters) SPAK_OSR1->KCCs Phosphorylates & Inhibits Ion_Influx Increased Na+, K+, Cl- Influx NKCC1->Ion_Influx Ion_Efflux Decreased K+, Cl- Efflux KCCs->Ion_Efflux Cell_Volume Regulation of Cell Volume Ion_Influx->Cell_Volume Ion_Efflux->Cell_Volume This compound This compound This compound->SPAK_OSR1 Inhibits

Caption: The WNK-SPAK/OSR1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The selectivity of this compound was determined using a standard radiometric enzymatic assay, a widely accepted method for quantifying kinase activity.

Kinase Selectivity Profiling: Radiometric Assay

This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Workflow of a Typical Radiometric Kinase Selectivity Assay:

Kinase_Assay_Workflow Start Start Preparation Prepare reaction mix: - Kinase - Substrate - [γ-32P]ATP - Assay buffer Start->Preparation Incubation Incubate with this compound or vehicle (DMSO) Preparation->Incubation Reaction Initiate reaction and incubate at 30°C Incubation->Reaction Termination Stop the reaction Reaction->Termination Separation Separate phosphorylated substrate from free [γ-32P]ATP (e.g., phosphocellulose paper) Termination->Separation Quantification Quantify radioactivity (Scintillation counting) Separation->Quantification Analysis Calculate % inhibition relative to vehicle control Quantification->Analysis End End Analysis->End

Caption: A generalized workflow for a radiometric kinase selectivity assay.

Key Steps in the Protocol:

  • Reaction Setup: The kinase, a specific substrate peptide or protein, and [γ-³²P]ATP are combined in a reaction buffer.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at the desired concentration. A control reaction with the solvent alone is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a specific period to allow for the enzymatic reaction to occur.

  • Reaction Termination: The reaction is stopped, often by adding a strong acid or by spotting the mixture onto a phosphocellulose paper which binds the phosphorylated substrate.

  • Washing: The phosphocellulose paper is washed to remove any unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity on the paper is measured using a scintillation counter.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control to determine the percentage of inhibition.

The specific kinase profiling for this compound was performed by the Dundee profiling service, which utilizes standardized and validated protocols for a large panel of kinases.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor for SPAK. With 98% of the 140 kinases tested showing minimal inhibition at a 1 µM concentration, this compound demonstrates a favorable selectivity profile. The most notable off-target interaction observed was with GSK-3β, which showed moderate inhibition. This high degree of selectivity makes this compound a valuable tool for studying the physiological and pathological roles of the SPAK signaling pathway. Researchers using this compound should, however, be mindful of its potential effects on GSK-3β, especially in experimental systems where this kinase is of interest.

Validating ZT-1a's Neuroprotective Mechanism in Primary Neuronal Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZT-1a, a novel neuroprotective agent, with alternative compounds. We delve into its mechanism of action as a potent and selective SPAK kinase inhibitor and present supporting experimental data from primary neuronal culture studies. This document is intended to aid researchers in evaluating this compound's potential for therapeutic development in neurological disorders characterized by ionic dysregulation and neuronal swelling, such as ischemic stroke and traumatic brain injury.

Mechanism of Action: this compound and the WNK-SPAK-CCC Signaling Pathway

This compound is a non-ATP-competitive inhibitor of the STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1] SPAK is a critical regulator of cation-chloride cotransporters (CCCs), which are integral to maintaining ionic homeostasis in neurons. In pathological conditions like ischemia, the WNK-SPAK signaling cascade becomes upregulated. This leads to the phosphorylation and activation of the Na-K-Cl cotransporter 1 (NKCC1) and the phosphorylation and inhibition of K-Cl cotransporters (KCCs). The net result is an influx of ions and water, leading to cytotoxic edema and neuronal death.

This compound exerts its neuroprotective effects by inhibiting SPAK, which in turn leads to two key events:

  • Inhibition of NKCC1: This reduces the influx of Na+, K+, and Cl- ions, mitigating ion overload and cell swelling.

  • Stimulation of KCCs: This promotes the efflux of K+ and Cl- ions, further counteracting ion dysregulation and promoting cell volume reduction.

This dual action on CCCs makes this compound a promising candidate for treating neurological conditions where cytotoxic edema is a major contributor to neuronal damage.

ZT1a_Mechanism_of_Action cluster_0 Ischemic Insult cluster_1 WNK-SPAK Signaling Cascade cluster_2 Cation-Chloride Cotransporters (CCCs) cluster_3 Pathological Outcome Ischemia Ischemia WNK WNK Kinase Ischemia->WNK SPAK SPAK Kinase WNK->SPAK Activates NKCC1 NKCC1 (Ion Influx) SPAK->NKCC1 Phosphorylates & Activates KCCs KCCs (Ion Efflux) SPAK->KCCs Phosphorylates & Inhibits Ion_Dysregulation Ion Dysregulation & Water Influx NKCC1->Ion_Dysregulation KCCs->Ion_Dysregulation Cytotoxic_Edema Cytotoxic Edema Ion_Dysregulation->Cytotoxic_Edema Neuronal_Death Neuronal Death Cytotoxic_Edema->Neuronal_Death ZT1a This compound ZT1a->SPAK Inhibits

This compound inhibits the WNK-SPAK signaling pathway to mitigate cytotoxic edema.

Comparative Analysis of this compound and Alternatives

This section compares the performance of this compound with other compounds that modulate the WNK-SPAK-CCC pathway: Bumetanide (B1668049), a well-known NKCC1 inhibitor, and Closantel and STOCK1S-50699, two other SPAK kinase inhibitors.

Potency and Efficacy
CompoundTargetAssay TypeIC50 / Effective ConcentrationKey Findings in Neuronal Cultures
This compound SPAK Kinase In vitro kinase assay44.3 µM [1]Prevents regulatory volume increase in primary cortical neurons under hyperosmotic stress.[2]
BumetanideNKCC1Neuronal Chloride Distribution2-10 µMReduces intracellular chloride concentration in injured neurons and can prevent post-traumatic neuronal death.[3][4]
ClosantelSPAK KinaseIn vitro ELISA0.77 µM[1]Limited data available in primary neuronal cultures.
STOCK1S-50699SPAK KinaseIn vitro binding assay~37 µMLimited data available in primary neuronal cultures.
Neuroprotective Performance

While direct head-to-head studies in primary neuronal cultures are limited, the following table summarizes the available data on the neuroprotective effects of these compounds.

CompoundModel SystemEndpoint MeasuredObserved Effect
This compound & Derivatives In vivo ischemic stroke (mouse)Infarct Volume ReductionThis compound: ~52.0% reduction ; ZT-1d: ~39.4% reduction; ZT-1c: ~38.1% reduction[2]
BumetanideIn vitro organotypic hippocampal slices (post-axotomy)Apoptotic NeuronsPrevents the increase in apoptotic neurons in BDNF-deprived injured slices.[3]
BumetanideIn vitro cultured oligodendrocytes (AMPA-induced excitotoxicity)Cell Swelling and Na+ InfluxSignificantly reduced AMPA-mediated excitotoxicity, including Na+ influx and oligodendrocyte swelling.[5]
BumetanideIn vivo intracerebral hemorrhage (rat)Brain EdemaShowed a minor reduction in edema in some experiments but did not consistently improve behavioral outcomes.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos.

Materials:

  • E18 pregnant mouse or rat

  • Hibernate-E medium (supplemented with 2% B-27)

  • Papain (2 mg/mL in Hibernate-E without Ca2+)

  • Neurobasal Plus Medium (supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-lysine coated culture vessels (plates or coverslips)

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and place them in ice-cold Hibernate-E medium.

  • Under a dissecting microscope, remove the cortices from the embryonic brains and collect them in a fresh tube with Hibernate-E on ice.

  • Mince the cortical tissue and incubate in papain solution for 30 minutes at 30°C with gentle shaking every 5 minutes.

  • Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 4 minutes.

  • Resuspend the cell pellet in pre-warmed Neurobasal Plus Medium.

  • Plate the neurons onto Poly-D-lysine coated vessels at a desired density.

  • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Perform a half-medium change every 3-4 days.

Neuronal Viability Assay (Calcein-AM)

This assay measures cell viability by assessing intracellular esterase activity.

Materials:

  • Primary neuronal cultures

  • Calcein-AM stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare a 2 µM working solution of Calcein-AM in HBSS.

  • Remove the culture medium from the neurons and wash once with HBSS.

  • Add the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS to remove excess dye.

  • Measure the fluorescence intensity at an excitation of ~494 nm and an emission of ~517 nm.

Cell Volume Measurement

This protocol outlines a method for assessing changes in neuronal cell volume using a membrane-permeant fluorescent dye.

Materials:

  • Primary neuronal cultures

  • Calcein-AM

  • Isotonic and hypertonic buffers

  • Confocal microscope

Procedure:

  • Load the primary cortical neurons with Calcein-AM as described in the viability assay protocol.

  • Acquire baseline images of the neurons in an isotonic buffer.

  • Perfuse the cells with a hypertonic buffer to induce osmotic stress and cell shrinkage.

  • Acquire a time-series of Z-stack images using a confocal microscope.

  • Analyze the 3D reconstructed images to calculate the change in cell volume over time.

Western Blotting for Phosphorylated SPAK and NKCC1

This protocol details the detection of phosphorylated forms of SPAK and NKCC1 to assess the activation state of the signaling pathway.

Materials:

  • Primary neuronal cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibodies (anti-pSPAK, anti-pNKCC1, and loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the neuronal cultures in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Primary_Neuron_Culture_Workflow start Start: E18 Embryos dissection Dissection of Cortices start->dissection digestion Enzymatic Digestion (Papain) dissection->digestion trituration Mechanical Dissociation (Trituration) digestion->trituration plating Plating on Poly-D-lysine trituration->plating incubation Incubation (37°C, 5% CO2) plating->incubation maintenance Culture Maintenance (Medium Changes) incubation->maintenance end Ready for Experiments maintenance->end

Workflow for primary cortical neuron culture.

Cell_Viability_Assay_Workflow start Start: Primary Neurons in Culture wash1 Wash with HBSS start->wash1 stain Incubate with Calcein-AM wash1->stain wash2 Wash to Remove Excess Dye stain->wash2 read Measure Fluorescence (Ex: 494nm, Em: 517nm) wash2->read end Data Analysis: Quantify Viable Cells read->end

Workflow for the Calcein-AM cell viability assay.

Conclusion

This compound demonstrates a clear and potent mechanism of action in modulating the WNK-SPAK-CCC signaling pathway, a critical mediator of ionic homeostasis in neurons. The available data, primarily from in vivo models, suggests that this compound and its derivatives hold significant promise for neuroprotection in conditions involving cytotoxic edema. While direct comparative data in primary neuronal cultures is still emerging, this compound's targeted inhibition of SPAK, a key upstream regulator, presents a potentially more comprehensive therapeutic strategy compared to the direct inhibition of a single cotransporter like NKCC1 by agents such as Bumetanide. Further head-to-head studies in primary neuronal culture models of excitotoxicity and other neuronal insults are warranted to fully elucidate the comparative efficacy of this compound. The detailed protocols provided in this guide offer a framework for conducting such validation studies.

References

A Comparative Analysis of the Pharmacokinetic Profiles of SPAK Inhibitor ZT-1a and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic (PK) profiles of the novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitor, ZT-1a, and its analogs: ZT-1c, ZT-1d, ZT-1g, and ZT-1h. This document summarizes available quantitative PK data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows to support further research and development in the field of neuroprotective therapeutics for ischemic stroke.

Introduction

This compound is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase, a key regulator of ion transporters implicated in the pathophysiology of ischemic stroke.[1][2] By modulating the WNK-SPAK/OSR1-NKCC1 signaling cascade, this compound has demonstrated significant neuroprotective effects in preclinical models of stroke.[1][2] A series of analogs (ZT-1c, ZT-1d, ZT-1g, and ZT-1h) have been developed to explore the structure-activity relationship and optimize the therapeutic potential of this chemical scaffold. This guide focuses on the comparative pharmacokinetics of these compounds, a critical aspect for their translation into clinical candidates.

Pharmacokinetic Profiles

While comprehensive, direct comparative pharmacokinetic data for this compound and its all analogs are not publicly available, existing studies provide key insights into the in vivo behavior of this compound. The analogs, sharing nearly identical chemical structures and physical properties, are presumed to have similarly short half-lives, though experimental verification is needed.[2]

Quantitative Pharmacokinetic Data for this compound in Mice

The following table summarizes the reported pharmacokinetic parameters of this compound in naïve mice following intravenous (IV) and oral (PO) administration.[2]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Plasma Half-life (T1/2) 1.8 hours2.6 hours
Area Under the Curve (AUC) 2340 hoursng/mL97.3 hoursng/mL
Mean Residence Time (MRT) 0.45 hours3.3 hours
Oral Bioavailability -2.2%

Efficacy in a Murine Stroke Model

The neuroprotective efficacy of this compound and its analogs has been evaluated in a mouse model of ischemic stroke, providing an indirect measure of their potential in vivo activity. The ranking of their effectiveness in reducing brain lesion volume was found to be this compound > ZT-1d > ZT-1c > ZT-1g > ZT-1h.[2] This suggests that while structurally similar, subtle differences in their chemical makeup can significantly impact their therapeutic efficacy. The differing effects of these compounds could be further elucidated by detailed pharmacokinetic studies to determine their precise concentrations and activity levels within the brain tissue post-stroke.[2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating their efficacy.

WNK_SPAK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ischemic Stroke Ischemic Stroke WNK WNK Ischemic Stroke->WNK Activates NKCC1 NKCC1 Ion Influx (Na+, K+, 2Cl-) Ion Influx (Na+, K+, 2Cl-) NKCC1->Ion Influx (Na+, K+, 2Cl-) Mediates SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NKCC1 Phosphorylates & Activates ZT1a This compound & Analogs ZT1a->SPAK_OSR1 Inhibits Cytotoxic Edema Cytotoxic Edema Ion Influx (Na+, K+, 2Cl-)->Cytotoxic Edema Leads to

Caption: WNK-SPAK/OSR1-NKCC1 Signaling Pathway in Ischemic Stroke.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_pk_analysis Pharmacokinetic Analysis MCAO Induce Ischemic Stroke (MCAO Model in Mice) Treatment_Groups Administer Compounds (this compound & Analogs or Vehicle) MCAO->Treatment_Groups Blood_Sampling Serial Blood Sampling Treatment_Groups->Blood_Sampling Neurobehavioral_Tests Neurobehavioral Tests Treatment_Groups->Neurobehavioral_Tests Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (T1/2, Cmax, AUC) Plasma_Analysis->PK_Parameters Brain_Tissue_Analysis Brain Tissue Analysis (Infarct Volume, Histology) Treatment_groups Treatment_groups

Caption: Experimental Workflow for PK and Efficacy Studies.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

A representative protocol for determining the pharmacokinetic profile of a test compound in mice is outlined below.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Compound Administration:

    • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered as a single bolus injection into the tail vein.

    • Oral (PO): The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.

  • Blood Sampling: Serial blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including half-life (T1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).

Middle Cerebral Artery Occlusion (MCAO) Mouse Model for Efficacy Studies

The MCAO model is a standard method for inducing focal cerebral ischemia to mimic human stroke.

  • Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance) in a mixture of N2O and O2.

  • Surgical Procedure:

    • A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A 6-0 nylon monofilament coated with silicone is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Post-operative Care: Animals receive subcutaneous saline for hydration and are kept in a warm environment during recovery.

  • Compound Administration: this compound or its analogs are administered at specified doses and time points relative to the MCAO procedure (e.g., via osmotic pump for continuous delivery).[3]

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: Behavioral tests are performed at various time points post-MCAO to assess sensorimotor function.

    • Infarct Volume Measurement: At the end of the study, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Conclusion

This compound demonstrates a promising pharmacokinetic profile with rapid clearance, and its neuroprotective effects in preclinical stroke models are significant. While direct comparative pharmacokinetic data for its analogs are currently limited, the available efficacy data suggest that subtle structural modifications can have a pronounced impact on their in vivo activity. Further dedicated pharmacokinetic studies of the this compound analogs are warranted to fully characterize their absorption, distribution, metabolism, and excretion profiles. This will be crucial for selecting the most promising candidate for further development as a novel therapeutic for ischemic stroke. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to design and execute such studies.

References

A Comparative Analysis of the Therapeutic Window of ZT-1a and Other Neuroprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the therapeutic potential of ZT-1a, a novel neuroprotectant, reveals a significantly wider therapeutic window compared to other neuroprotective agents. This guide provides a comprehensive comparison of this compound with the clinically used edaravone (B1671096) and the investigational drug NXY-059, supported by preclinical and clinical data.

This report, tailored for researchers, scientists, and drug development professionals, offers a detailed examination of the experimental data, protocols, and mechanisms of action of these three neuroprotectants. The findings position this compound as a promising candidate for further investigation in the treatment of acute ischemic stroke.

Key Findings at a Glance

A comparative summary of the therapeutic windows and efficacy of this compound, NXY-059, and edaravone is presented below.

FeatureThis compoundNXY-059Edaravone
Primary Mechanism SPAK Kinase InhibitorFree Radical ScavengerFree Radical Scavenger
Preclinical Model tMCAO (mouse)tMCAO & pMCAO (rat)tMCAO (mouse), Embolic (rabbit)
Preclinical Therapeutic Window 3 - 21 hoursUp to 4 hours2 - 3 hours
Effective Preclinical Dose 2.5 - 5.0 mg/kg10 - 70 mg/kg/h (infusion)3 mg/kg
Preclinical Efficacy Significant reduction in infarct volume and neurological deficitsReduction in infarct volumeReduction in infarct size
Clinical Therapeutic Window Not yet in clinical trialsInvestigated up to 6 hours (failed)Up to 72 hours (earlier is better)
Clinical Efficacy -Ineffective in Phase III trialsModest improvement in functional outcome

Delving into the Mechanisms of Neuroprotection

The neuroprotective strategies of this compound, NXY-059, and edaravone are rooted in distinct molecular pathways.

This compound: This novel compound is a selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). In the context of ischemic stroke, the upregulation of the WNK-SPAK/OSR1 signaling pathway leads to the phosphorylation and activation of the Na-K-Cl cotransporter 1 (NKCC1) and inhibition of K-Cl cotransporters (KCCs). This dysregulation of ion transport results in cytotoxic edema and neuronal death. This compound intervenes by inhibiting SPAK, thereby preventing the phosphorylation of NKCC1 and promoting the activity of KCCs, which helps to restore ionic homeostasis and reduce cerebral edema.[1][2][3]

NXY-059: As a nitrone-based free radical scavenger, NXY-059 was designed to trap and neutralize deleterious reactive oxygen species (ROS) that are produced in excess during an ischemic event.[4] The accumulation of ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA, and ultimately contributing to neuronal cell death.

Edaravone: Similar to NXY-059, edaravone is a potent free radical scavenger.[5][6] It effectively quenches various ROS, including hydroxyl radicals, and inhibits lipid peroxidation, thus protecting cell membranes from oxidative damage.[5][7] Its antioxidant properties are believed to be the primary mechanism behind its neuroprotective effects.[5][7]

Visualizing the Pathways to Neuroprotection

To illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways modulated by this compound and the free radical scavenging action of NXY-059 and Edaravone.

ZT1a_Signaling_Pathway cluster_ischemia Ischemic Cascade cluster_ion_transport Ion Transport Dysregulation cluster_zt1a This compound Intervention Ischemia Ischemia WNK_Kinases WNK Kinases Ischemia->WNK_Kinases SPAK_OSR1 SPAK/OSR1 WNK_Kinases->SPAK_OSR1 NKCC1 NKCC1 (p) SPAK_OSR1->NKCC1 KCCs KCCs (inactive) SPAK_OSR1->KCCs Ion_Imbalance Na+, Cl-, H2O influx NKCC1->Ion_Imbalance Edema Cytotoxic Edema Ion_Imbalance->Edema Neuronal_Death Neuronal Death Edema->Neuronal_Death ZT1a This compound ZT1a->SPAK_OSR1 Inhibition

Figure 1: this compound Signaling Pathway in Ischemic Stroke.

Free_Radical_Scavenging cluster_ischemia Ischemic Reperfusion Injury cluster_damage Cellular Damage cluster_scavengers Intervention Ischemia_Reperfusion Ischemia_Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death Protein_Oxidation->Neuronal_Death DNA_Damage->Neuronal_Death NXY059_Edaravone NXY-059 / Edaravone NXY059_Edaravone->ROS Scavenging

Figure 2: Free Radical Scavenging by NXY-059 and Edaravone.

Experimental Protocols: A Closer Look

The evaluation of these neuroprotectants has been conducted using various preclinical models of stroke. A commonly employed and clinically relevant model is the transient Middle Cerebral Artery Occlusion (tMCAO) model.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

Objective: To mimic the conditions of ischemic stroke in a controlled animal model to assess the efficacy of neuroprotective agents.

Animals: Male C57BL/6J mice (9-14 weeks old) are typically used for this compound and edaravone studies, while Sprague-Dawley rats are commonly used for NXY-059 studies.

Surgical Procedure:

  • Anesthesia: The animal is anesthetized, typically with isoflurane.

  • Incision: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: The ECA is ligated distally. A temporary ligature is placed around the CCA.

  • Filament Insertion: A small incision is made in the ECA, and a silicon-coated monofilament is introduced and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion Period: The filament is left in place for a defined period, typically 50-60 minutes, to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow for reperfusion of the MCA territory.

  • Closure: The incision is sutured, and the animal is allowed to recover.

Drug Administration:

  • This compound: Administered via intraperitoneal (i.p.) injection at specific time points post-reperfusion (e.g., 3 and 8 hours) or via a continuous infusion using an osmotic pump (e.g., from 3 to 21 hours).[8][9]

  • NXY-059: Typically administered as a continuous intravenous (i.v.) infusion starting at various times post-occlusion.

  • Edaravone: Can be administered via i.p. injection at different times relative to the ischemic insult.[10]

Outcome Measures:

  • Neurological Deficit Scoring: Assessment of motor and sensory function using standardized scoring systems.

  • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the volume of infarcted tissue.

  • Magnetic Resonance Imaging (MRI): T2-weighted imaging can be used to assess brain lesion volume and edema.

tMCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment and Reperfusion cluster_outcome Outcome Assessment Anesthesia Anesthesia Incision Incision Anesthesia->Incision Ligation Ligation Incision->Ligation Filament_Insertion Filament Insertion (Occlusion) Ligation->Filament_Insertion Reperfusion Filament Withdrawal (Reperfusion) Filament_Insertion->Reperfusion Drug_Administration Drug Administration Reperfusion->Drug_Administration Neuro_Scoring Neurological Scoring Drug_Administration->Neuro_Scoring Infarct_Volume Infarct Volume Measurement Drug_Administration->Infarct_Volume MRI MRI Analysis Drug_Administration->MRI

Figure 3: Experimental Workflow for tMCAO Model.

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses a significantly wider therapeutic window compared to NXY-059 and edaravone. The ability of this compound to confer neuroprotection when administered up to 21 hours post-stroke in a mouse model is a substantial improvement over the 2-4 hour window observed for the other two agents in similar preclinical settings.

The failure of NXY-059 in clinical trials, despite promising preclinical data, underscores the challenges in translating findings from animal models to human patients. One contributing factor was the discrepancy between the preclinical therapeutic window (up to 4 hours) and the window used in the clinical trials (up to 6 hours).[11] This highlights the critical importance of accurately defining the therapeutic window in preclinical studies.

Edaravone, while approved for clinical use in some countries, demonstrates modest efficacy and is most beneficial when administered early.[12][13] Its broader clinical therapeutic window of up to 72 hours may be attributed to its multifaceted antioxidant effects, but the magnitude of its benefit diminishes with delayed treatment.

The unique mechanism of action of this compound, targeting the SPAK-NKCC1 pathway to mitigate cytotoxic edema, may account for its extended therapeutic window. Cerebral edema is a major contributor to secondary brain injury that evolves over hours to days after the initial ischemic event. By directly addressing this key pathological process, this compound may be effective at later time points when other neuroprotective strategies that primarily target the initial wave of free radical damage are no longer beneficial.

Further preclinical studies are warranted to fully characterize the dose-response relationship of this compound at different time points and to evaluate its efficacy in combination with reperfusion therapies. If these promising preclinical findings can be replicated and extended, this compound holds the potential to be a groundbreaking therapy for acute ischemic stroke, offering a much-needed extension to the narrow window of opportunity for treatment.

References

cross-validation of ZT-1a's effects in different animal models of neurological disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel SPAK kinase inhibitor, ZT-1a, and its derivatives in various animal models of neurological disease. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer an objective assessment of this compound's therapeutic potential.

Mechanism of Action: The WNK-SPAK/OSR1-NKCC1 Signaling Pathway

This compound is a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][2] SPAK is a critical downstream kinase in the WNK (With-No-Lysine [K]) signaling pathway, which plays a crucial role in regulating ion homeostasis in the brain.[1][2] Under pathological conditions such as ischemic stroke, this pathway becomes overactive, leading to cytotoxic edema and neuronal damage.[1][3] this compound exerts its neuroprotective effects by inhibiting SPAK, thereby modulating the activity of cation-chloride cotransporters (CCCs) like NKCC1.[2][4] This inhibition helps to restore ionic balance and reduce cerebral edema.[2][5]

ZT1a_Signaling_Pathway cluster_pathway WNK-SPAK/OSR1-NKCC1 Signaling Pathway WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NKCC1_inactive NKCC1 (Inactive) SPAK_OSR1->NKCC1_inactive Phosphorylates NKCC1_active p-NKCC1 (Active) Ion_Influx Na+, K+, 2Cl- Influx (Cytotoxic Edema) NKCC1_active->Ion_Influx Promotes ZT1a This compound ZT1a->SPAK_OSR1 Inhibits

Caption: The WNK-SPAK/OSR1-NKCC1 signaling cascade and the inhibitory action of this compound.

Cross-Validation in Animal Models of Neurological Disease

This compound and its derivatives have been evaluated in several preclinical models, demonstrating promising neuroprotective effects. The primary models utilized are the transient middle cerebral artery occlusion (t-MCAO) model of ischemic stroke and the bilateral carotid artery stenosis (BCAS) model of vascular dementia.

Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (t-MCAO)

In a mouse model of ischemic stroke induced by t-MCAO, this compound and its derivatives were administered to assess their efficacy in reducing brain injury and improving neurological outcomes.[1]

Comparative Efficacy of this compound and its Derivatives in the t-MCAO Mouse Model

CompoundDoseAdministration RouteKey FindingsReference
This compound 5.0 mg/kg/dayContinuous subcutaneous infusionMost effective in reducing brain lesion volume and preserving neurons. Showed significant improvement in neurological function at days 5 and 7 post-stroke.[1][6]
ZT-1c 5.0 mg/kg/dayContinuous subcutaneous infusionShowed significant improvement in neurological function and protected both gray and white matter.[6]
ZT-1d 5.0 mg/kg/dayContinuous subcutaneous infusionDemonstrated improvement in neurological deficits.[6]
ZT-1g 5.0 mg/kg/dayContinuous subcutaneous infusionLess effective than this compound, ZT-1c, and ZT-1d in improving neurological outcomes.[6]
ZT-1h 5.0 mg/kg/dayContinuous subcutaneous infusionLess effective than this compound, ZT-1c, and ZT-1d in improving neurological outcomes.[6]
Vehicle 50% DMSO in PBSContinuous subcutaneous infusionDisplayed significant sensorimotor function deficits.[1]
Vascular Dementia: Bilateral Carotid Artery Stenosis (BCAS)

This compound has also been investigated in a mouse model of vascular dementia induced by BCAS. This model mimics the chronic cerebral hypoperfusion observed in vascular contributions to cognitive impairment and dementia (VCID).[7][8]

Efficacy of this compound in the BCAS Mouse Model of Vascular Dementia

TreatmentDoseAdministration RouteKey FindingsReference
This compound 5 mg/kgIntraperitoneal injection (every 3 days from day 14-35 post-surgery)Reduced white matter lesions, decreased astrogliosis and oligodendrocyte death, and improved memory functions.[7][8][9]
Vehicle DMSOIntraperitoneal injectionExhibited chronic cerebral hypoperfusion, memory impairments, and significant white matter lesions.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Transient Middle Cerebral Artery Occlusion (t-MCAO) Model
  • Animal Model: Adult male C57BL/6J mice (9-14 weeks old) were used.[1]

  • Surgical Procedure: Focal cerebral ischemia was induced by transiently occluding the left middle cerebral artery (MCA) for 50 minutes using a silicon-coated nylon filament.[1] Reperfusion was initiated by withdrawing the filament.

  • Drug Administration: this compound and its derivatives (5.0 mg/kg/day) or vehicle (50% DMSO in PBS) were administered via continuous subcutaneous infusion using an osmotic minipump from 3 to 21 hours after reperfusion.[1]

  • Outcome Measures:

    • Neurological Function: Assessed at days 1, 3, 5, and 7 post-stroke using tests such as the corner test and cylinder test to evaluate sensorimotor deficits.[1]

    • Brain Lesion Volume: Determined by ex vivo T2-weighted MRI.[6]

    • Neuronal Preservation: Quantified by NeuN staining.[6]

    • White Matter Integrity: Assessed using Diffusion Tensor Imaging (DTI) to measure fractional anisotropy (FA) and axial diffusivity (AD).[6]

tMCAO_Workflow cluster_workflow t-MCAO Experimental Workflow Animal_Model C57BL/6J Mice Surgery t-MCAO (50 min occlusion) Animal_Model->Surgery Treatment Drug Administration (3-21h post-reperfusion) This compound, derivatives, or Vehicle Surgery->Treatment Neuro_Assess Neurological Assessment (Days 1, 3, 5, 7) Treatment->Neuro_Assess Imaging Ex vivo MRI (T2WI & DTI) Neuro_Assess->Imaging Histo Immunohistochemistry (NeuN) Imaging->Histo

Caption: Workflow for the t-MCAO ischemic stroke model experiments.

Bilateral Carotid Artery Stenosis (BCAS) Model
  • Animal Model: Mice were subjected to either sham surgery or BCAS.[7]

  • Surgical Procedure: BCAS was induced to create chronic cerebral hypoperfusion.[7]

  • Drug Administration: this compound (5 mg/kg) or vehicle (DMSO) was administered via intraperitoneal injection every 3 days from day 14 to 35 post-surgery.[8]

  • Outcome Measures:

    • Cognitive Function: Evaluated using the Morris water maze test.[7]

    • White Matter Lesions (WML): Assessed by ex vivo MRI-DTI analysis.[7]

    • Astrogliosis and Demyelination: Examined through immunofluorescence and immunoblotting for markers such as GFAP and MBP.[7][8]

BCAS_Workflow cluster_workflow BCAS Experimental Workflow Animal_Model Mice (Sham or BCAS) Treatment Drug Administration (Days 14-35 post-surgery) This compound or Vehicle Animal_Model->Treatment Cog_Assess Cognitive Assessment (Morris Water Maze) Treatment->Cog_Assess Imaging Ex vivo MRI-DTI Cog_Assess->Imaging Histo Immunofluorescence & Immunoblotting Imaging->Histo

Caption: Workflow for the BCAS vascular dementia model experiments.

Conclusion

The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for neurological disorders characterized by ionic dysregulation and cerebral edema, such as ischemic stroke and vascular dementia. Its efficacy in reducing neuronal damage and improving functional outcomes in relevant animal models warrants further investigation and development. Among its derivatives, ZT-1c also shows significant promise, particularly in protecting both gray and white matter in the context of ischemic stroke. Continued research is necessary to translate these preclinical findings into clinical applications.

References

Safety Operating Guide

Navigating the Disposal of ZT-1a: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for ZT-1a, a potent and selective SPAK inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on general best practices for laboratory chemical waste management, ensuring the safety of personnel and compliance with regulatory standards.

This compound is a solid, white to off-white powder, and is known to be a non-ATP-competitive inhibitor of SPAK (SPS1-related proline/alanine-rich kinase)[1]. Its intended use is in research settings, particularly in studies related to cation-Cl cotransporters[1][2][3]. Given its biological activity and chemical nature, it must be handled as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The following procedures are recommended for the safe disposal of this compound and its contaminated materials. These steps are based on general guidelines for hazardous chemical waste disposal in a laboratory setting.

  • Segregation of Waste:

    • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated filter paper, gloves, and plasticware, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[4] This container must be compatible with the chemical properties of this compound.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[4] Do not mix with other solvent waste streams unless compatibility has been verified. Given that this compound is often dissolved in DMSO for experimental use, this waste stream will likely contain a solvent.[1]

    • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[5][6]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

    • Include the date of waste accumulation and the name of the generating laboratory or researcher.[7]

  • Storage of Waste:

    • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA should be a secondary containment area to prevent spills and away from sources of ignition or incompatible chemicals.

    • Ensure that waste containers are kept closed except when adding waste.[7]

  • Final Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[4]

Quantitative Data for Disposal Planning

To facilitate proper waste management, the following table provides a hypothetical summary of this compound waste generation from a typical experimental workflow. This table should be adapted to reflect the specific quantities used in your laboratory.

Waste StreamContainer TypeTypical Volume/Mass per ExperimentAccumulation Limit per Container
Solid this compound Waste Lined, sealed hazardous waste drum10 - 50 grams5 kg
Liquid this compound Waste (in DMSO) 4L glass or polyethylene-coated glass bottle100 - 500 mL4 Liters
Contaminated Sharps Puncture-resistant sharps container5 - 10 items3/4 full

Experimental Protocol Reference

The disposal procedures outlined above are based on standard protocols for handling chemical waste in a laboratory setting. For detailed experimental protocols involving the use of this compound, researchers should refer to relevant publications that describe its application in vitro and in vivo.[1][2][3] These studies typically involve dissolving this compound in a solvent like DMSO for administration.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

A Start: this compound Waste Generation B Identify Waste Type A->B C Solid Waste (e.g., powder, gloves) B->C Solid D Liquid Waste (e.g., in DMSO) B->D Liquid E Sharps Waste (e.g., needles, glass) B->E Sharps F Collect in Labeled Hazardous Solid Waste Container C->F G Collect in Labeled Hazardous Liquid Waste Container D->G H Collect in Labeled Puncture-Resistant Sharps Container E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Arrange for EHS/Licensed Contractor Pickup I->J K End: Proper Disposal J->K

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building a foundation of trust in their chemical handling practices.

References

Personal protective equipment for handling ZT-1a

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ZT-1a" is not found in public chemical databases. This guide is a template based on best practices for handling potent, novel, or uncharacterized research compounds.[1] Always perform a thorough risk assessment and consult all available data before handling any new substance.[1]

This document provides essential safety and logistical information for the handling and disposal of the novel research compound this compound. The procedures outlined are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Given the unknown toxicological profile of this compound, the precautionary principle must be applied, assuming the substance is highly potent and hazardous.[1] All handling operations should be confined to designated areas and equipment.

A comprehensive risk assessment is mandatory before any work begins.[1] Key hazard considerations and hypothetical exposure limits are summarized below.

Table 1: Hypothetical Hazard and Exposure Data for this compound

ParameterAssumed ValueNotes
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hr TWA)Based on potent compound analogy. Protects against potential systemic effects.
Short-Term Exposure Limit (STEL) 0.3 µg/m³ (15-min)To prevent acute effects from short-duration, high-concentration tasks.
LD50 (Oral, Rat) < 50 mg/kg (Assumed)Category 3 toxicity. Assumed to be harmful if swallowed.
Primary Hazards UnknownAssume potential for cytotoxicity, genotoxicity, and reproductive toxicity.
Physical Form Crystalline Solid / PowderPoses an inhalation risk if aerosolized.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling this compound.[2][3] The level of PPE required depends on the specific procedure and the potential for exposure.[1]

Table 2: Required PPE for Handling this compound by Task

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport (Closed) Not required if containers are sealed and intact.Safety glasses with side shields.[1]Single pair of nitrile gloves.Lab coat.
Weighing & Aliquoting (Powder) NIOSH-approved respirator (e.g., N95 for powders) or PAPR.[1][2]Chemical splash goggles and face shield.[1][4]Double nitrile gloves.[1]Disposable gown with tight-fitting cuffs over lab coat, disposable shoe covers.[4]
Solution Preparation Required if not performed in a certified chemical fume hood.Chemical splash goggles.[2]Double nitrile gloves.Chemical-resistant apron over lab coat.
In-vitro / In-vivo Administration As determined by risk assessment; typically within a biosafety cabinet or fume hood.Safety glasses with side shields or goggles.Double nitrile gloves.Lab coat.
Waste Disposal Not required if waste is in sealed containers.Safety glasses with side shields.Heavy-duty nitrile gloves.Lab coat.

Experimental Protocols: Safe Handling Procedures

A systematic, step-by-step approach is critical for safely handling potent compounds like this compound.[4]

3.1. Preparation and Area Setup

  • Designate Area: All handling of this compound must occur in a restricted, designated area such as a certified chemical fume hood, glove box, or powder containment hood.[4]

  • Assemble Materials: Before starting, ensure all necessary equipment, PPE, and waste containers are inside the containment area.[4]

  • Prepare for Spills: A chemical spill kit appropriate for potent powders must be immediately accessible.

  • Don PPE: Put on all required PPE in the correct order before entering the designated handling area.[4]

3.2. Weighing and Solution Preparation

  • Containment: Perform all manipulations of this compound powder within a certified chemical fume hood or a powder-containment balance enclosure to prevent dust generation.[1]

  • Weighing: Use the smallest amount of substance necessary. Tare the receiving vessel on the balance before adding the compound to minimize handling time.

  • Dissolving: Add the solvent to the solid compound slowly and carefully to prevent splashing.[4] Keep the container covered as much as possible during this process.

  • Labeling: Immediately label the final container with the compound name, concentration, date, and appropriate hazard warnings.[5]

3.3. Post-Handling Decontamination

  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate, validated cleaning agent after use.[4]

  • Doff PPE: Remove PPE carefully in a designated area to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.[4]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.[4]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_area 1. Designate & Prepare Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound Powder don_ppe->weigh dissolve 4. Prepare Stock Solution weigh->dissolve aliquot 5. Aliquot for Experiment dissolve->aliquot decon 6. Decontaminate Surfaces & Equipment aliquot->decon doff_ppe 7. Doff & Dispose of PPE decon->doff_ppe wash 8. Personal Hygiene (Hand Washing) doff_ppe->wash

Caption: Experimental workflow for preparing this compound solutions.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[5][6]

4.1. Waste Segregation and Collection

  • Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Place directly into a dedicated, labeled hazardous waste container with a secure lid.[7]

  • Liquid Waste: Includes unused solutions and rinseate from decontamination. Collect in a sealed, compatible, and clearly labeled hazardous waste container.[8] Do not mix incompatible waste streams.[7]

  • Sharps: Needles and scalpels must be placed in a designated sharps container for hazardous chemical waste.

4.2. Container Management

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards.[9]

  • Containers must be kept closed and sealed when not in use.[7]

  • Store waste containers in a designated satellite accumulation area within the laboratory.[9]

4.3. Final Disposal

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9][10]

  • Never dispose of this compound waste down the drain or in the regular trash.[6]

G start Identify Task: Handling this compound q_powder Is this compound in powder form? start->q_powder q_splash Risk of splash or aerosol? q_powder->q_splash No (Solution) ppe_high Highest Level PPE: - Respirator/PAPR - Goggles & Face Shield - Double Gloves - Disposable Gown q_powder->ppe_high Yes ppe_medium Medium Level PPE: - Fume Hood Use - Goggles - Double Gloves - Lab Coat & Apron q_splash->ppe_medium Yes ppe_low Standard Level PPE: - Safety Glasses - Single Gloves - Lab Coat q_splash->ppe_low No (Sealed Container)

Caption: Decision logic for selecting the correct level of PPE.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.